molecular formula C14H14ClN3O4S B601262 Cefaclor impurity E CAS No. 188915-50-6

Cefaclor impurity E

Cat. No.: B601262
CAS No.: 188915-50-6
M. Wt: 355.8 g/mol
InChI Key: DSKNHVUKATXSCQ-GBIKHYSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefaclor Impurity E is a characterized impurity of the second-generation cephalosporin antibiotic, Cefaclor . It is specifically identified as a Cefaclor open-ring impurity, which is a common degradation product formed in the parent molecule . This compound is supplied as a high-purity reference standard to support analytical research and development. Its primary application is in analytical method development, validation (AMV), and Quality Control (QC) workflows for the commercial production of generic pharmaceuticals (ANDA) . By providing a well-defined impurity standard, researchers can accurately identify and quantify this degradation product, ensuring the safety, efficacy, and consistent quality of Cefaclor drug substances and finished products . The product is characterized with data compliant with regulatory guidelines and is offered with a Certificate of Analysis. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

188915-50-6

Molecular Formula

C14H14ClN3O4S

Molecular Weight

355.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-[(2R)-5-chloro-4-oxo-2,3-dihydro-1,3-thiazin-2-yl]acetic acid

InChI

InChI=1S/C14H14ClN3O4S/c15-8-6-23-13(18-11(8)19)10(14(21)22)17-12(20)9(16)7-4-2-1-3-5-7/h1-6,9-10,13H,16H2,(H,17,20)(H,18,19)(H,21,22)/t9-,10+,13-/m1/s1

InChI Key

DSKNHVUKATXSCQ-GBIKHYSHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)N[C@@H]([C@@H]2NC(=O)C(=CS2)Cl)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC(C2NC(=O)C(=CS2)Cl)C(=O)O)N

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2H-​1,​3-​Thiazine-​2-​acetic acid, α-​[(aminophenylacetyl)​amino]​-​5-​chloro-​3,​4-​dihydro-​4-​oxo-​, [2R-​[2R*[R*(R*)​]​]​]​- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cefaclor Impurity E: Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Cephalosporin Drug Development

Cefaclor, a second-generation oral cephalosporin antibiotic, has long been a cornerstone in the treatment of various bacterial infections. Its efficacy, like that of all pharmaceuticals, is intrinsically linked to its purity. The presence of impurities, which can arise during synthesis, storage, or administration, can potentially impact the safety and therapeutic effectiveness of the drug product.[1] Therefore, rigorous identification, characterization, and control of these impurities are mandated by regulatory bodies worldwide and are a critical aspect of drug development and quality control.[2]

This technical guide focuses on a key degradation product of Cefaclor: Cefaclor Impurity E . Also known as the "open-ring" impurity, it is recognized by the European Pharmacopoeia (EP) and is a significant indicator of Cefaclor's stability.[3] This document provides an in-depth exploration of the chemical structure, physicochemical properties, formation pathways, and analytical methodologies for the detection and quantification of this compound. Furthermore, it will touch upon the toxicological considerations and regulatory landscape surrounding this impurity, offering a comprehensive resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Chemical Structure and Physicochemical Properties of this compound

This compound is formed through the hydrolysis of the β-lactam ring of Cefaclor, a primary degradation pathway for β-lactam antibiotics.[4] This structural change significantly alters the molecule's properties.

Chemical Name: 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid[3]

Synonyms: Cefaclor Open-Ring Impurity[1][3]

CAS Number: 188915-50-6[1][5]

Molecular Formula: C₁₄H₁₄ClN₃O₄S[1][5]

Molecular Weight: 355.80 g/mol [1]

Structural Diagram of this compound

Caption: Chemical Structure of this compound.[6]

Physicochemical Properties

While extensive experimental data for the isolated this compound is not widely published, its properties can be inferred from its structure and comparison to the parent drug, Cefaclor.

PropertyCefaclor (Parent Drug)This compound (Predicted/Inferred)Reference
Molecular Formula C₁₅H₁₄ClN₃O₄SC₁₄H₁₄ClN₃O₄S[1]
Molecular Weight 367.81 g/mol 355.80 g/mol [1]
Appearance White to slightly yellow crystalline powderLikely a solid
Solubility Slightly soluble in waterExpected to have increased aqueous solubility due to the presence of a carboxylic acid and an amine group.
pKa ~2.5 (carboxylic acid), ~7.0 (amine)Expected to have two acidic pKa values (two carboxylic acids) and one basic pKa (amine).
UV λmax ~265 nm in acidic solutionExpected to have a similar or slightly shifted UV λmax due to the conservation of the main chromophores.

Formation and Degradation Pathways

The primary mechanism for the formation of this compound is the hydrolysis of the four-membered β-lactam ring in the Cefaclor molecule. This reaction is susceptible to catalysis by acid, base, and enzymes (β-lactamases).[4] The strained β-lactam ring is the pharmacologically active component of cephalosporins, and its cleavage renders the antibiotic inactive.

The hydrolysis involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring by a water molecule. This leads to the opening of the ring and the formation of a dicarboxylic acid derivative, which is this compound.

G Cefaclor Cefaclor (β-lactam ring intact) ImpurityE This compound (Open β-lactam ring) Cefaclor->ImpurityE β-lactam ring cleavage Conditions Hydrolysis Conditions (Water, Acid/Base, Temperature) Conditions->Cefaclor

Caption: Formation of this compound via hydrolysis.

Analytical Methodologies for Detection and Quantification

The control of this compound levels in pharmaceutical products necessitates robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose due to its high resolution, sensitivity, and specificity.[7]

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the standard method for the separation and quantification of Cefaclor and its related substances, including Impurity E.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the definitive identification and structural elucidation of impurities, providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural characterization of isolated impurities.

Experimental Protocol: HPLC Method for Cefaclor and Related Substances

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for the analysis of Cefaclor and its related compounds.

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M phosphate buffer, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 2.25% B

    • 5-20 min: 2.25% to 45% B (linear gradient)

    • 20-25 min: 45% B

    • 25-30 min: 45% to 2.25% B (linear gradient)

    • 30-35 min: 2.25% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

2. Preparation of Solutions:

  • Standard Solution: Prepare a solution of Cefaclor Reference Standard in the mobile phase at a known concentration (e.g., 0.5 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the Cefaclor drug substance or product in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

  • Impurity E Standard Solution (if available): Prepare a stock solution of this compound Reference Standard in the mobile phase. Prepare working standards by diluting the stock solution to appropriate concentrations for linearity and quantification.

3. System Suitability:

  • Inject the standard solution multiple times (n≥5).

  • The relative standard deviation (RSD) of the peak area for the Cefaclor peak should be not more than 2.0%.

  • The tailing factor for the Cefaclor peak should be not more than 1.5.

  • The resolution between Cefaclor and any adjacent peaks should be not less than 1.5.

4. Data Analysis and Quantification:

  • Identify the peak corresponding to this compound based on its retention time relative to the Cefaclor peak.

  • Calculate the percentage of Impurity E in the sample using the following formula (assuming response factors are similar or a correction factor is applied):

    % Impurity E = (Area of Impurity E Peak / Total Area of All Peaks) x 100

    Alternatively, if an Impurity E standard is used:

    % Impurity E = (Area of Impurity E in Sample / Area of Impurity E in Standard) x (Concentration of Standard / Concentration of Sample) x 100

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Sample Prepare Cefaclor Sample (Drug Substance/Product) Injection Inject Samples & Standards Prep_Sample->Injection Prep_Standard Prepare Cefaclor & Impurity E Reference Standards System_Suitability System Suitability Test Prep_Standard->System_Suitability System_Suitability->Injection Chromatography Chromatographic Separation (C18 Column, Gradient Elution) Injection->Chromatography Detection UV Detection at 220 nm Chromatography->Detection Peak_Integration Peak Integration & Identification Detection->Peak_Integration Quantification Quantification of Impurity E Peak_Integration->Quantification Reporting Report Results (% Impurity E) Quantification->Reporting

Caption: Analytical workflow for the quantification of this compound.

Toxicological and Regulatory Perspectives

The presence of degradation products in pharmaceuticals is a safety concern. While specific toxicological data for this compound is not extensively published in publicly available literature, the general principle is that any significant impurity must be evaluated for its potential biological activity and toxicity. The opening of the β-lactam ring, which is the primary structural feature of Impurity E, is known to inactivate the antibacterial properties of cephalosporins. However, the potential for other pharmacological or toxicological effects cannot be dismissed without proper investigation.

Regulatory agencies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) set strict limits for impurities in active pharmaceutical ingredients (APIs) and finished drug products.[8]

Regulatory Limits for Related Compounds in Cefaclor:

  • USP: The USP monograph for Cefaclor Capsules specifies that for related compounds, not more than 0.5% of any individual impurity is found, and the sum of all impurities is not more than 2.0%.

  • European Pharmacopoeia (EP): this compound is a specified impurity in the EP. The general monograph for substances for pharmaceutical use (2034) provides thresholds for reporting, identification, and qualification of impurities, which are dependent on the maximum daily dose of the drug.[9] For a drug like Cefaclor, the identification threshold for an individual impurity is typically around 0.10% to 0.15%.

It is the responsibility of the pharmaceutical manufacturer to ensure that the levels of this compound and other impurities are maintained below these regulatory limits throughout the shelf life of the product.

Conclusion

This compound is a critical quality attribute for Cefaclor drug substance and products. As the primary degradation product formed through hydrolysis of the β-lactam ring, its presence is a direct measure of the product's stability. A thorough understanding of its chemical structure, properties, and formation pathways is essential for developing effective control strategies. The use of validated analytical methods, such as the HPLC protocol detailed in this guide, is paramount for ensuring that the levels of this impurity are consistently below the stringent limits set by regulatory authorities. By maintaining control over this compound, pharmaceutical manufacturers can ensure the continued safety, quality, and efficacy of this important antibiotic.

References

  • Pharmaffiliates. (n.d.). Cefaclor monohydrate and its Impurities. Retrieved from [Link]

  • PI & PI Biotech Inc. (n.d.). This compound (EP). Retrieved from [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Indiveri, M. C., & Indiveri, M. C. (1993). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical and biomedical analysis, 11(10), 861–867.
  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan journal of pharmaceutical sciences, 30(5), 1645–1649.
  • Cleanchem. (n.d.). Cefaclor EP Impurity E | CAS No: 188915-50-6. Retrieved from [Link]

  • PubChem. (n.d.). 2-((R)-2-Amino-2-phenylacetamido)-2-((R)-5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-(((2R)-2-AMINO-2-PHENYLACETYL)AMINO)-2-(5-CHLORO-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YL)ACETIC ACID. Retrieved from [Link]

  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Chemical Society of Pakistan, 35(2), 345-351.
  • Molsyns. (n.d.). Cefaclor EP Impurity E. Retrieved from [Link]

  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia. Retrieved from [Link]

  • EDQM, Council of Europe. (2023, July 17). Implementation of the European Pharmacopoeia Supplement 11.3 – Notification for CEP holders. Retrieved from [Link]

  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph "Substances for pharmaceutical use" and general chapter "Control of impurities in substances for pharmaceutical use". Retrieved from [Link]

  • Council of Europe. (n.d.). EUROPEAN PHARMACOPOEIA 11.3. Retrieved from [Link]

  • Indiveri, M. C., & Indiveri, M. C. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical sciences, 86(7), 804–813.
  • Kusu, F., Ohtani, H., & Kusu, F. (2025). Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. Journal of Pharmaceutical Sciences, 114(11), 104063.
  • de Oliveira Melo, S. R., Homem-de-Mello, M., Silveira, D., & de Oliveira, A. C. (2025). Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Journal of Pharmaceutical Sciences, 114(8), 103988.
  • Kim, H. Y., Kim, J. H., & Kim, J. Y. (2010). Decomposition and mineralization of cefaclor by ionizing radiation: kinetics and effects of the radical scavengers.

Sources

The Formation and Synthesis of Cefaclor Impurity E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a second-generation oral cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. As with any active pharmaceutical ingredient (API), controlling impurities is paramount to ensure its safety and efficacy. This technical guide provides a comprehensive exploration of Cefaclor Impurity E, a critical degradation product. We will delve into its chemical identity, formation mechanisms through both synthetic and degradation pathways, and robust analytical methodologies for its detection and quantification. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand and control this impurity, thereby ensuring the quality of Cefaclor formulations.

Introduction to Cefaclor and the Imperative of Impurity Profiling

Cefaclor is a semi-synthetic cephalosporin that exerts its antibacterial action by inhibiting the synthesis of the bacterial cell wall.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative organisms has solidified its place in clinical practice. However, the inherent reactivity of the β-lactam ring, the pharmacophore of Cefaclor, also renders it susceptible to degradation.

Impurity profiling is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. The presence of impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product. This compound is a specified impurity in major pharmacopoeias, making its control a key aspect of quality assurance.

Unveiling this compound: Chemical Identity and Characteristics

This compound is chemically identified as the open-ring derivative of Cefaclor.[2] This impurity arises from the hydrolytic cleavage of the strained four-membered β-lactam ring.

Table 1: Chemical Identity of Cefaclor and this compound

FeatureCefaclorThis compound
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid[2]
Molecular Formula C₁₅H₁₄ClN₃O₄SC₁₅H₁₆ClN₃O₅S
CAS Number 53994-73-3188915-50-6
Synonyms -Cefaclor Open-Ring Impurity[2]

The opening of the β-lactam ring results in a loss of antibacterial activity, as this moiety is essential for acylating penicillin-binding proteins (PBPs) in bacteria.

G cluster_cefaclor Cefaclor cluster_impurity_e This compound Cefaclor Cefaclor ImpurityE ImpurityE

Caption: Chemical Structures of Cefaclor and this compound.

Formation Pathways of this compound

The presence of this compound in a drug substance or product can be attributed to two primary origins: as a degradation product or as a process-related impurity.

Degradation Pathway: The Predominant Route

The principal mechanism for the formation of this compound is through the hydrolysis of the β-lactam ring of Cefaclor. This reaction can be catalyzed by acidic, basic, or neutral conditions and is significantly influenced by temperature.[1]

The hydrolysis of the β-lactam ring is a nucleophilic acyl substitution reaction. Under aqueous conditions, a water molecule acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This attack is facilitated by the significant ring strain of the four-membered ring. The resulting tetrahedral intermediate then collapses, leading to the cleavage of the amide bond and the formation of the dicarboxylic acid derivative, this compound.

G Cefaclor Cefaclor (β-lactam ring intact) TransitionState Tetrahedral Intermediate Cefaclor->TransitionState Nucleophilic attack by H₂O ImpurityE This compound (Open-ring structure) TransitionState->ImpurityE Ring opening

Caption: Simplified mechanism of Cefaclor hydrolysis to Impurity E.

The rate of hydrolysis of Cefaclor is highly dependent on pH and temperature. Both acidic and alkaline conditions can accelerate the degradation process.[3][4] Studies have shown that the degradation of cephalosporins generally follows first-order kinetics.[5] Increased temperature significantly enhances the rate of hydrolysis, following the Arrhenius equation. Therefore, proper control of pH and temperature during manufacturing and storage is crucial to minimize the formation of Impurity E.

Synthesis-Related Formation

While primarily a degradation product, this compound can also be formed during the synthesis of Cefaclor. The most common synthetic route for Cefaclor involves the enzymatic acylation of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) with an activated derivative of D-phenylglycine.[6][7][8]

If the synthesis is carried out in an aqueous environment, there is a potential for the hydrolysis of the newly formed Cefaclor, leading to the in-situ formation of Impurity E. The presence of water and any pH excursions during the reaction or work-up steps can contribute to its formation. Careful control of reaction conditions, including solvent selection, pH, and temperature, is essential to minimize the generation of this impurity during synthesis.

G cluster_synthesis Cefaclor Synthesis cluster_side_reaction Potential Side Reaction 7-ACCA 7-ACCA Enzyme Enzyme 7-ACCA->Enzyme D-Phenylglycine Derivative D-Phenylglycine Derivative D-Phenylglycine Derivative->Enzyme Cefaclor_synthesis Cefaclor Enzyme->Cefaclor_synthesis ImpurityE_synthesis This compound Cefaclor_synthesis->ImpurityE_synthesis Hydrolysis (if aqueous conditions)

Caption: Potential formation of Impurity E during Cefaclor synthesis.

Analytical Methodologies for the Determination of this compound

Robust analytical methods are essential for the accurate detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Experimental Protocol: A Validated HPLC Method

The following protocol is a representative example of a validated HPLC method for the determination of Cefaclor and its impurities, including Impurity E, in accordance with ICH guidelines.[9][10]

4.1.1. Chromatographic Conditions

Table 2: HPLC Chromatographic Conditions

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter and should be optimized for resolution.
Flow Rate Typically 1.0 - 1.5 mL/min
Detection UV at 265 nm[11][12]
Column Temperature Controlled, typically between 25-30 °C to prevent on-column degradation.[13]
Injection Volume 10-20 µL

4.1.2. Sample and Standard Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the Cefaclor drug substance or product in the diluent to a known concentration.

4.1.3. System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of replicate injections ≤ 2.0% for peak area and retention time
Method Validation

The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[14]

4.2.1. Specificity

Specificity is demonstrated through forced degradation studies. Cefaclor is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method should be able to resolve the peak of this compound from Cefaclor and other degradation products.[9]

4.2.2. Linearity

The linearity of the method is established by analyzing a series of solutions of this compound at different concentrations. A linear relationship between peak area and concentration should be observed, with a correlation coefficient (r²) ≥ 0.99.

4.2.3. Accuracy and Precision

Accuracy is determined by recovery studies, spiking a placebo with known amounts of Impurity E. Precision is assessed by repeatability (intra-day) and intermediate precision (inter-day) studies, with the relative standard deviation (%RSD) typically being ≤ 5%.

4.2.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined to assess the sensitivity of the method. These are typically calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

G cluster_method_development Method Development cluster_validation Method Validation (ICH Q2) Selectivity Selectivity & Specificity (Forced Degradation) Linearity Linearity Selectivity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Routine_Analysis Routine Sample Analysis System_Suitability->Routine_Analysis

Caption: Workflow for analytical method validation for this compound.

Control Strategies for this compound

Effective control of this compound requires a multi-faceted approach encompassing both the synthesis and the entire lifecycle of the drug product.

  • Synthesis Process Control:

    • Optimize reaction conditions (pH, temperature, solvent) to minimize hydrolysis.

    • Implement in-process controls to monitor the formation of Impurity E.

    • Develop robust purification methods to effectively remove any formed impurity.

  • Formulation Development:

    • Select excipients that are compatible with Cefaclor and do not promote its degradation.

    • Optimize the formulation to maintain a stable pH environment.

  • Packaging and Storage:

    • Utilize packaging that protects the drug product from moisture and light.

    • Establish appropriate storage conditions (temperature and humidity) based on stability studies.

  • Stability Testing:

    • Conduct long-term and accelerated stability studies to monitor the levels of Impurity E over the shelf-life of the product.

Conclusion

This compound, the open-ring hydrolytic degradant of Cefaclor, is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the drug. A thorough understanding of its formation through both degradation and potential synthetic side reactions is essential for developing effective control strategies. The implementation of robust, validated analytical methods, such as the HPLC method detailed in this guide, is fundamental for the accurate monitoring of this impurity. By integrating knowledge of chemical principles with sound analytical science, researchers and drug development professionals can ensure the quality and stability of Cefaclor products.

References

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Collins, M. W., Spangle, L. A., Stephenson, G. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526–539. [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., Spangle, L. A., & Lorenz, L. J. (1997). Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. Journal of Pharmaceutical Sciences, 86(5), 540–546. [Link]

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., & Spangle, L. A. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 547–558. [Link]

  • Wang, Y., Liu, Y., Ding, M., & Zhang, Q. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 175, 112818. [Link]

  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1645–1649. [Link]

  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1645–1649. [Link]

  • AMS Biotechnology (Europe) Ltd. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • DSM IP ASSETS B.V. (2006). Process for the synthesis of cefaclor.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • DSM IP ASSETS B.V. (2011). Process for cefaclor synthesis and process for obtaining cefaclor.
  • DSM IP ASSETS B.V. (2011). Process for the synthesis of cefaclor.
  • Veeprho. (n.d.). Cefaclor Open-Ring Impurity | CAS 188915-50-6. Veeprho. [Link]

  • Arsalan, A., & Roy, S. (2017). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 42, pp. 1-45). Academic Press. [Link]

  • Zotou, A., & Loukou, Z. (2005). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 483-491. [Link]

Sources

A Technical Guide to the Degradation Pathways of Cefaclor: Formation and Analysis of Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction

Cefaclor is a semi-synthetic, second-generation cephalosporin antibiotic widely prescribed for various bacterial infections.[1] As a member of the β-lactam class of antibiotics, its chemical stability is a critical attribute that directly impacts its safety and efficacy. The degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of impurities, which may have different toxicological or pharmacological profiles.

The control of these impurities is a mandate governed by global regulatory bodies and outlined in guidelines from the International Council for Harmonisation (ICH).[2][3] Impurity profiling—the identification, quantification, and characterization of impurities—is therefore a cornerstone of drug development and quality control.[3][4]

This technical guide provides an in-depth exploration of the degradation pathways of Cefaclor, with a specific focus on the formation mechanism and analytical control of Cefaclor Impurity E. This document is intended for researchers, analytical scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven methodologies.

Section 2: Chemical Structures and Identification

A foundational understanding of the degradation process begins with the precise chemical structures of the parent molecule and the impurity of interest.

Cefaclor is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[5] Its core structure features the characteristic β-lactam ring fused to a dihydrothiazine ring.

This compound , identified in the European Pharmacopoeia (EP), is known as the Cefaclor Open-Ring Impurity .[1][6] Its formation involves the cleavage of the strained four-membered β-lactam ring, a common vulnerability in this class of antibiotics. Its chemical name is 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.[1][7][8]

Table 1: Key Chemical Identifiers for Cefaclor and Impurity E

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Cefaclor (anhydrous)53994-73-3C₁₅H₁₄ClN₃O₄S367.81
This compound188915-50-6C₁₄H₁₄ClN₃O₄S355.80[6][9][10]

Section 3: Mechanistic Overview of Cefaclor Degradation

Cefaclor is susceptible to degradation through several distinct chemical pathways, influenced by environmental factors such as pH, temperature, humidity, light, and oxygen.[11] The primary degradation mechanisms arise from the inherent chemical instability of the cephem nucleus.

The major degradation pathways identified for Cefaclor include:

  • Hydrolysis: The most significant pathway, involving the cleavage of the β-lactam ring to form inactive, open-ring derivatives like Impurity E.[11][12]

  • Isomerization: Migration of the double bond in the dihydrothiazine ring from the Δ-3 to the Δ-2 position, forming Cefaclor Impurity D.[13]

  • Intramolecular Aminolysis: The primary amine of the phenylglycyl side chain can perform an intramolecular attack on the β-lactam carbonyl, leading to the formation of piperazine-2,5-dione derivatives.[12][13]

  • Oxidation: Oxidative attack, particularly at the sulfur atom or carbon 4 of the dihydrothiazine ring, can occur, with the latter being noted as a unique pathway in solid-state degradation.[13]

  • Decarboxylation: Loss of the carboxylic acid group at the C-4 position.[13]

G Cefaclor Cefaclor Impurity_E Impurity E (β-Lactam Hydrolysis) Cefaclor->Impurity_E Hydrolysis (H₂O, H⁺, OH⁻) Impurity_D Impurity D (Δ-2 Isomer) Cefaclor->Impurity_D Isomerization Piperazinediones Piperazine-2,5-diones (Intramolecular Aminolysis) Cefaclor->Piperazinediones Intramolecular Attack Oxidation_Products Oxidation Products Cefaclor->Oxidation_Products Oxidation (O₂, Light) Decarboxylation_Products Decarboxylation Products Cefaclor->Decarboxylation_Products Decarboxylation (Heat)

Figure 1: Major degradation pathways of the Cefaclor molecule.

Section 4: The Hydrolytic Pathway to this compound

The formation of Impurity E is a direct consequence of the hydrolysis of the amide bond within the β-lactam ring. This reaction is the principal non-enzymatic deactivation mechanism for β-lactam antibiotics.

Causality of the Mechanism: The four-membered β-lactam ring is highly strained. This ring strain, combined with the pyramidal geometry of the nitrogen atom, reduces the typical amide resonance stabilization. As a result, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. In the presence of water, hydroxide ions, or hydronium ions, a nucleophilic acyl substitution reaction occurs, leading to the irreversible cleavage of the ring and the formation of the biologically inactive this compound.

Figure 2: The specific hydrolytic conversion of Cefaclor to Impurity E.

Section 5: Factors Influencing the Formation of Impurity E

Understanding the factors that accelerate the hydrolytic degradation of Cefaclor is paramount for developing stable formulations and defining appropriate storage conditions.

Expert Insight: The rate of hydrolysis is not uniform across all conditions. It is critically dependent on the concentration of nucleophiles (H₂O, OH⁻) and catalysts (H⁺), making pH the most influential factor. While solid-state hydrolysis is slow, the presence of even small amounts of water, especially in amorphous material, can significantly accelerate degradation.[14][15]

Table 2: Influence of Stress Conditions on the Formation of this compound

FactorEffect on Impurity E FormationCausality
pH Significantly accelerated in both acidic and alkaline conditions.Alkaline: High concentration of OH⁻, a strong nucleophile, directly attacks the β-lactam carbonyl.[16] Acidic: Protonation of the carbonyl oxygen increases its electrophilicity, making it more susceptible to attack by water.[17]
Temperature Rate increases with temperature.Follows Arrhenius kinetics; higher thermal energy increases the frequency and energy of molecular collisions, overcoming the activation energy for hydrolysis.[14]
Humidity / Moisture Essential for the reaction.Water acts as the primary reactant (nucleophile) in the hydrolysis mechanism. Increased humidity promotes degradation, especially in the solid state.[11][15]
Physical Form Amorphous form is less stable than crystalline.The disordered structure of amorphous material allows for greater molecular mobility and increased interaction with water molecules compared to the tightly packed crystalline lattice.[14]

Section 6: Analytical Strategies for Monitoring Impurity E

A robust, validated, stability-indicating analytical method is required to accurately separate and quantify Impurity E from the Cefaclor API and other potential degradants.

Field-Proven Approach: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the industry-standard technique for this purpose.[11][18][19]

  • Rationale for RP-HPLC: This technique provides excellent resolving power for separating compounds with varying polarities. Cefaclor is moderately polar, while the ring-opened Impurity E, with its newly formed carboxylic acid and amine groups, is significantly more polar. This difference in polarity is the basis for their separation on a non-polar stationary phase (like C18).

  • Method Development Considerations:

    • Column: A C18 (ODS) column is the workhorse for this separation.[18]

    • Mobile Phase: A buffered aqueous phase with an organic modifier (typically acetonitrile or methanol) is used. The pH of the buffer is a critical parameter; a slightly acidic pH (e.g., pH 4.0) is often chosen to ensure the consistent ionization state of the acidic and basic functional groups, leading to sharp, reproducible peaks.[18]

    • Elution Mode: Gradient elution is typically required to resolve early-eluting polar impurities (like Impurity E) from the main Cefaclor peak and any late-eluting, non-polar impurities within a reasonable runtime.[18]

    • Detection: UV detection is employed, with wavelengths around 220 nm or 265 nm providing good sensitivity for both Cefaclor and its related substances.[18][19]

Section 7: Experimental Protocol: Forced Degradation Study for Cefaclor

Forced degradation, or stress testing, is a mandatory exercise in drug development to establish the intrinsic stability of a molecule and validate the analytical method's ability to indicate stability.[3]

Trustworthiness Through Self-Validation: This protocol is designed as a self-validating system. By comparing the chromatograms of stressed samples to an unstressed control, the generation of new peaks (degradants) and the reduction in the API peak can be directly correlated to the applied stress. The method's ability to resolve all these peaks validates its stability-indicating nature.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Cefaclor in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1.0 mg/mL.

  • Unstressed Control: Dilute the stock solution with the mobile phase to a final concentration of ~0.1 mg/mL. This serves as the T=0 and control sample.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 4 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.

    • Causality: This condition mimics exposure to an acidic environment and is expected to promote β-lactam hydrolysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1 hour.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to 10 mL with the mobile phase.

    • Causality: This condition provides a high concentration of hydroxide ions, which are potent nucleophiles that rapidly cleave the β-lactam ring, making it the most likely condition to generate Impurity E.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature for 6 hours.

    • Dilute to 10 mL with the mobile phase.

    • Causality: This tests the molecule's susceptibility to oxidation, which could lead to N-oxides, S-oxides, or other oxidative products.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid Cefaclor powder in a petri dish.

    • Expose to 80°C in a calibrated oven for 48 hours.

    • Dissolve the stressed powder to prepare a 0.1 mg/mL solution for analysis.

    • Causality: This evaluates the intrinsic thermal stability of the drug substance and can promote various reactions, including decarboxylation and solid-state hydrolysis if moisture is present.[13]

  • Photolytic Degradation:

    • Expose the Cefaclor stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • Analyze the solution directly.

    • Causality: This assesses the potential for light to induce degradation through photolytic or photo-oxidative pathways.

  • Analysis:

    • Analyze all prepared samples (including the unstressed control) using the validated stability-indicating RP-HPLC method.

    • Monitor for peak purity of the Cefaclor peak and calculate the mass balance to account for all degradation products.

G cluster_prep Sample Preparation cluster_analysis Analysis start Prepare Cefaclor Stock Solution (1 mg/mL) control Unstressed Control start->control acid Acid Stress (0.1 M HCl, 60°C) start->acid base Base Stress (0.1 M NaOH, RT) start->base oxide Oxidative Stress (3% H₂O₂, RT) start->oxide thermal Thermal Stress (Solid, 80°C) start->thermal hplc Analyze All Samples by Stability-Indicating HPLC control->hplc acid->hplc base->hplc oxide->hplc thermal->hplc data Data Evaluation: - Identify Degradants - Peak Purity Analysis - Mass Balance Calculation hplc->data

Figure 3: Experimental workflow for a Cefaclor forced degradation study.

Section 8: Conclusion

This compound is a primary and critical degradation product formed via the hydrolysis of the β-lactam ring. Its formation is fundamentally linked to the inherent chemical structure of Cefaclor and is significantly accelerated by exposure to acidic, alkaline, and humid conditions. A comprehensive understanding of these degradation pathways is not merely an academic exercise; it is essential for the development of robust drug formulations, the establishment of meaningful shelf-life specifications, and ensuring patient safety.

The implementation of well-designed forced degradation studies coupled with validated, stability-indicating RP-HPLC methods provides the necessary analytical framework to monitor and control Impurity E, thereby guaranteeing the quality and integrity of Cefaclor drug products throughout their lifecycle.

Section 9: References

  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects - ResearchGate. [Link]

  • Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. [Link]

  • Cefaclor EP Impurities & USP Related Compounds - SynThink. [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state - PubMed. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions - PubMed. [Link]

  • Spectrophotometric determination of cefaclor in pharmaceutical preparations - SciELO. [Link]

  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method - IISTE.org. [Link]

  • ChemInform Abstract: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. | Request PDF - ResearchGate. [Link]

  • Cefaclor | C15H14ClN3O4S | CID 51039 - PubChem - NIH. [Link]

  • cefaclor monohydrate and its Impurities - Pharmaffiliates. [Link]

  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC - PubMed. [Link]

  • This compound (EP)-PI & PI Biotech Inc. Research , Development and Manufacture for Drug Standard Reference Impurity and Pharmaceutical Analysis. [Link]

  • Cefaclor EP Impurity E | CAS No: 188915-50-6. [Link]

  • CEFACLOR EP IMPURITY E - Allmpus. [Link]

  • Forced degradation and impurity profiling. [Link]

  • Critical review of reports on impurity and degradation product profiling in the last decade - Molnar Institute. [Link]

Sources

A Comprehensive Toxicological Profile of Cefaclor Impurity E: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Impurity Profiling in Cephalosporin Drug Development

Cefaclor, a second-generation cephalosporin antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its efficacy, like that of any pharmaceutical agent, is intrinsically linked to its purity. The manufacturing process and subsequent storage of Cefaclor can give rise to a number of impurities, which may include unreacted starting materials, by-products, and degradation products.[2][3] The presence of these impurities, even at trace levels, can have significant implications for the safety and efficacy of the final drug product.[4] Therefore, a thorough toxicological evaluation of any identified impurity is not just a regulatory requirement but a fundamental aspect of ensuring patient safety.

This in-depth technical guide focuses on a specific known impurity of Cefaclor: Cefaclor Impurity E . We will delve into a structured approach for characterizing its toxicological profile, providing researchers, scientists, and drug development professionals with a comprehensive framework for risk assessment. This guide will move beyond a simple listing of assays, instead focusing on the scientific rationale behind the experimental choices, thereby empowering you to design and interpret a robust toxicological evaluation.

Part 1: Unveiling this compound: Structure and Regulatory Context

Chemical Identity of this compound

This compound is identified as the "Cefaclor Open-Ring Impurity".[1][5][6] This nomenclature provides a crucial insight into its structure: it is a degradation product of Cefaclor where the characteristic β-lactam ring has undergone hydrolysis.

Parameter Value
Chemical Name 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid[1]
CAS Number 188915-50-6[5][6][7]
Molecular Formula C₁₄H₁₄ClN₃O₄S[5][6][7]
Molecular Weight 355.80 g/mol [5]

The opening of the β-lactam ring is a critical chemical transformation. The β-lactam ring is the pharmacophore of this class of antibiotics, responsible for their antibacterial activity through the inhibition of bacterial cell wall synthesis.[8] Its cleavage in Impurity E renders the molecule inactive as an antibiotic. However, the resulting open-ring structure may present a new toxicological profile, distinct from the parent Cefaclor molecule.

The Regulatory Landscape: ICH Guidelines for Impurity Qualification

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a clear framework for the control of impurities in new drug substances through its Q3A(R2) guideline.[9][10] This guideline establishes thresholds for reporting, identification, and toxicological qualification of impurities.[11]

Threshold Maximum Daily Dose ≤ 2g/day Rationale
Reporting Threshold 0.05%The level at or above which an impurity must be reported.[11]
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)The level at or above which an impurity's structure must be identified.[11]
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)The level at or above which an impurity must be qualified for its biological safety.[9][11]

Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level.[9][12] If the concentration of this compound in the drug substance exceeds the qualification threshold, a comprehensive toxicological evaluation is mandated.

Part 2: A Tiered Approach to the Toxicological Evaluation of this compound

A scientifically sound and resource-efficient approach to toxicological assessment follows a tiered strategy. This begins with computational and in vitro methods to predict and screen for potential hazards before moving to more complex in vivo studies if warranted.

Toxicological_Evaluation_Workflow start This compound Identified Above Qualification Threshold in_silico In Silico Assessment (QSAR for Genotoxicity & Reactivity) start->in_silico in_vitro_genotox In Vitro Genotoxicity Assays (Ames Test, Chromosomal Aberration) in_silico->in_vitro_genotox in_vitro_cytotox In Vitro Cytotoxicity Assays (Neutral Red Uptake, LDH Release) in_silico->in_vitro_cytotox decision1 Genotoxicity Observed? in_vitro_genotox->decision1 decision2 Significant Cytotoxicity Observed? in_vitro_cytotox->decision2 decision1->decision2 No in_vivo_tox In Vivo Toxicity Studies (Rodent, Repeated Dose) decision1->in_vivo_tox Yes decision2->in_vivo_tox Yes risk_assessment Comprehensive Risk Assessment & Establishment of Permitted Daily Exposure (PDE) decision2->risk_assessment No in_vivo_tox->risk_assessment

Figure 1: A tiered workflow for the toxicological evaluation of this compound.

Tier 1: In Silico and In Vitro Screening

The initial tier focuses on rapid screening methods to identify potential toxicological liabilities without the use of live animals.[13]

Before embarking on laboratory-based studies, computational toxicology, specifically Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to predict the potential for genotoxicity.[14] These models analyze the chemical structure of this compound for structural alerts that are associated with mutagenicity.

Genotoxicity is a critical endpoint, as DNA damage can lead to carcinogenesis. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strain Selection: Utilize a panel of bacterial strains with different known mutations in the histidine (S. typhimurium) or tryptophan (E. coli) operon (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be genotoxic.

  • Dose Selection: Use a range of at least five different concentrations of this compound, typically spanning several orders of magnitude. A preliminary cytotoxicity test is recommended to determine the appropriate concentration range.

  • Exposure:

    • Plate Incorporation Method: Mix the test substance, bacterial culture, and S9 mix (if applicable) with molten top agar and pour onto minimal glucose agar plates.

    • Pre-incubation Method: Pre-incubate the test substance, bacterial culture, and S9 mix before adding to the top agar.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies to a level at least twice that of the solvent control.

Cytotoxicity assays provide a measure of the general toxicity of a compound to cells in culture.[15] These assays are crucial for determining a suitable dose range for subsequent, more specific assays and for identifying potential target organ toxicities.

Experimental Protocol: Neutral Red Uptake (NRU) Assay for Cytotoxicity

Objective: To assess the cytotoxicity of this compound by measuring the uptake of the vital dye Neutral Red into the lysosomes of viable cells.

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver cells, or primary human keratinocytes) in a 96-well plate and allow them to attach and grow for 24 hours.

  • Dose Preparation: Prepare a series of dilutions of this compound in cell culture medium.

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test substance. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • Neutral Red Staining:

    • Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

    • Add medium containing Neutral Red (e.g., 50 µg/mL) and incubate for 3 hours.

  • Dye Extraction:

    • Remove the staining solution and wash the cells.

    • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a microplate reader at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the concentration of this compound that causes a 50% reduction in Neutral Red uptake (IC₅₀) compared to the vehicle control.

Tier 2: In Vivo Confirmation and Characterization

If the in vitro studies indicate a potential for genotoxicity or significant cytotoxicity, in vivo studies are necessary to understand the toxicological effects in a whole organism.[16][17]

InVivo_Workflow positive_in_vitro Positive Findings in In Vitro Assays (Genotoxicity or Significant Cytotoxicity) dose_ranging Dose Range-Finding Study (e.g., 7-day rodent study) positive_in_vitro->dose_ranging repeated_dose Repeated-Dose Toxicity Study (e.g., 28-day oral toxicity in rodents - OECD 407) dose_ranging->repeated_dose endpoints Evaluation of Endpoints: - Clinical Observations - Body Weight, Food/Water Consumption - Hematology & Clinical Chemistry - Urinalysis - Gross Pathology & Histopathology repeated_dose->endpoints tox_profile Characterization of Toxicological Profile: - Identification of Target Organs - No-Observed-Adverse-Effect Level (NOAEL) endpoints->tox_profile final_risk Final Risk Assessment and Establishment of Safe Exposure Limits tox_profile->final_risk

Figure 2: Workflow for in vivo toxicological characterization.

A 28-day repeated-dose oral toxicity study in rodents (e.g., rats), following a guideline such as OECD Test Guideline 407, is a standard approach.[16]

Key Parameters to be Evaluated:

  • Clinical Observations: Daily monitoring for any signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly to assess general health.

  • Hematology and Clinical Chemistry: Blood samples are collected at the end of the study to evaluate effects on blood cells and organ function (e.g., liver and kidney).

  • Urinalysis: To assess kidney function.

  • Gross Pathology and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for any abnormalities. Tissues are then processed for microscopic examination to identify any cellular changes.

The results of this study will help to identify any target organs of toxicity and to determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is a critical value for the final risk assessment.

Part 3: Synthesis and Risk Assessment

The culmination of this tiered toxicological evaluation is a comprehensive risk assessment. This involves integrating all the data from the in silico, in vitro, and in vivo studies to determine the potential risk to humans from exposure to this compound at the levels found in the drug substance.

If this compound is found to be non-genotoxic and has a low order of toxicity, the levels present in the drug substance may be deemed acceptable without further action. However, if significant toxicities are identified, a Permitted Daily Exposure (PDE) will need to be calculated based on the NOAEL from the in vivo studies. The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime.

Conclusion: A Commitment to Patient Safety

The toxicological evaluation of pharmaceutical impurities is a complex but essential undertaking. For this compound, a systematic, tiered approach, grounded in sound scientific principles and guided by regulatory frameworks like the ICH guidelines, is paramount. By understanding the chemical nature of the impurity and employing a logical sequence of in silico, in vitro, and, if necessary, in vivo studies, drug developers can confidently assess its safety profile. This rigorous scientific diligence ensures that the benefits of Cefaclor therapy are not compromised by the presence of potentially harmful impurities, thereby upholding the primary commitment to patient safety.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Retrieved from [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). Prediction and evaluation of the toxicity of impurities in cephalosporins. Retrieved from [Link]

  • Katukuri, N., et al. (2020). An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. Applied Water Science, 10(9). Retrieved from [Link]

  • Zhang, X., et al. (2018). Toxic Effects of Cephalosporins with Specific Functional Groups as Indicated by Zebrafish Embryo Toxicity Testing. Journal of Environmental & Analytical Toxicology, 8(3). Retrieved from [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • GBA Group. (n.d.). In vitro and in vivo toxicology. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cefaclor monohydrate and its Impurities. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Cefaclor EP Impurity E. Retrieved from [Link]

  • PI & PI Biotech Inc. (n.d.). This compound (EP). Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity of β-Lactam Antibiotics: Pathophysiology, Molecular Biology and Possible Recovery Strategies. Retrieved from [Link]

  • Biogem. (n.d.). In Vivo and in Vitro Toxicity Studies. Retrieved from [Link]

  • Wang, L., & Lin, A. Y. C. (2012). Phototransformation of cephalosporin antibiotics in an aqueous environment results in higher toxicity. Environmental Science & Technology, 46(22), 12487-12495. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Inotiv. (n.d.). Impurities Assessment. Retrieved from [Link]

  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]

  • SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • Neftel, K. A., et al. (1988). Effects of beta-lactam antibiotics on proliferating eucaryotic cells. Reviews of Infectious Diseases, 10(1), 205-210. Retrieved from [Link]

  • ResearchGate. (n.d.). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. Retrieved from [Link]

  • Rougier, A., et al. (1995). Cytotoxicity testing of beta-lactam antibiotics, non-steroidal anti-inflammatory drugs and sulfonamides in primary human keratinocyte cultures. Toxicology in Vitro, 9(4), 493-497. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Toxicity of β-Lactam Antibiotics: Pathophysiology, Molecular Biology and Possible Recovery Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding Cephalosporin Toxicity: Clinical Implications and Management. Retrieved from [Link]

  • Veeprho. (n.d.). Cefaclor Impurities and Related Compound. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Retrieved from [Link]

Sources

The Analytical Imperative: A Technical Guide to the Cefaclor Impurity E Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the integrity of pharmaceutical products, the control of impurities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical exploration of Cefaclor impurity E, a critical degradation product of the cephalosporin antibiotic Cefaclor. We will delve into its chemical identity, the rationale behind its stringent control, the availability of its reference standard, and the practical methodologies for its qualification and application in a regulated laboratory environment.

The Significance of Impurity Profiling in Cefaclor

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a range of bacterial infections. Like all β-lactam antibiotics, its chemical structure is susceptible to degradation, which can lead to the formation of various impurities. These impurities, which can arise during synthesis, storage, or formulation, must be meticulously monitored to ensure the final drug product meets the stringent requirements for safety and efficacy set by regulatory bodies. The presence of impurities, even in minute quantities, can potentially alter the drug's therapeutic effect or introduce toxicity.

This compound, also known as the "Cefaclor Open-Ring Impurity," is a specified impurity in the European Pharmacopoeia (EP). Its presence is indicative of the hydrolytic degradation of the Cefaclor molecule, specifically the opening of the critical β-lactam ring, which is essential for its antibacterial activity.[1] Therefore, the accurate identification and quantification of Impurity E are paramount in the quality control of Cefaclor drug substance and drug product.

Unveiling this compound: Chemical Identity and Formation

A comprehensive understanding of an impurity begins with its chemical identity. The key characteristics of this compound are summarized in the table below.

CharacteristicDetail
Chemical Name 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid
Synonym Cefaclor Open-Ring Impurity
CAS Number 188915-50-6
Molecular Formula C14H14ClN3O4S

The formation of this compound is a direct result of the hydrolysis of the four-membered β-lactam ring in the Cefaclor molecule. This reaction is a common degradation pathway for penicillin and cephalosporin antibiotics. The strained nature of the β-lactam ring makes it susceptible to nucleophilic attack by water, leading to its cleavage and the formation of the inactive open-ring derivative.

Caption: Hydrolytic degradation of Cefaclor to Impurity E.

Availability and Sourcing of the this compound Reference Standard

The accurate quantification of this compound relies on the availability of a well-characterized reference standard. This standard serves as the benchmark against which samples of Cefaclor are compared.

Pharmacopoeial and Commercial Availability:

This compound is listed as a specified impurity in the European Pharmacopoeia, and EP-traceable reference standards are commercially available. Several reputable suppliers of pharmaceutical reference standards offer this compound, often with comprehensive documentation, including a Certificate of Analysis (CoA).

Typical Certificate of Analysis Data:

A reliable this compound reference standard should be accompanied by a CoA detailing its identity and purity, typically including:

  • ¹H-NMR spectroscopy data to confirm the chemical structure.

  • Mass spectrometry (MS) data to verify the molecular weight.

  • HPLC purity analysis to establish the percentage of the main component.

The availability from commercial suppliers can range from "in stock" to "custom synthesis," so it is advisable to plan procurement in advance.

Qualification of a this compound Secondary Reference Standard: A Practical Workflow

While primary reference standards from pharmacopeias (e.g., EP CRS) are the ultimate benchmark, for routine laboratory use, it is often more practical and cost-effective to use a secondary (or in-house) reference standard.[2][3] This secondary standard must be rigorously qualified against the primary standard to ensure its suitability and traceability.

Below is a step-by-step workflow for the qualification of a commercially procured this compound secondary reference standard. This process is aligned with the principles outlined in ICH guidelines.[3]

G cluster_qualification Qualification Workflow for Secondary Reference Standard A 1. Procurement & Documentation Review - Obtain this compound from a reputable supplier. - Review the Certificate of Analysis (CoA). B 2. Identity Confirmation - Perform comparative analysis against the primary standard (e.g., EP CRS). - Techniques: IR spectroscopy, HPLC retention time matching. A->B C 3. Purity and Potency Assignment - Determine the chromatographic purity by HPLC. - Assign potency using the mass balance approach:  Potency = (100% - % Water - % Residual Solvents - % Non-volatile Residue) x (Purity / 100) B->C D 4. Documentation and Release - Prepare a comprehensive qualification report. - Label the secondary standard with ID, potency, storage conditions, and expiry date. C->D

Caption: Workflow for qualifying a secondary reference standard.

Experimental Protocol for Potency Assignment by HPLC:

This protocol outlines the comparative analysis of the secondary reference standard against a primary standard using the HPLC method for related substances as described in the Cefaclor monographs.

1. Preparation of Solutions:

  • Primary Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of the this compound primary reference standard (e.g., EP CRS) in a suitable solvent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

  • Secondary Standard Stock Solution: Prepare a solution of the commercially procured this compound secondary reference standard at the same nominal concentration as the primary standard stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from both stock solutions to be used for analysis.

2. Chromatographic System:

The following is a representative HPLC method based on typical analyses for Cefaclor and its related substances. The exact conditions should be as per the current European Pharmacopoeia monograph for Cefaclor.

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A Buffer solution (e.g., phosphate buffer)
Mobile Phase B Acetonitrile
Gradient A time-based gradient of Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 20 µL

3. System Suitability:

Before sample analysis, inject a system suitability solution (containing Cefaclor and its specified impurities) to verify the performance of the chromatographic system. Key parameters include:

  • Resolution: The resolution between critical peak pairs should be adequate.

  • Tailing Factor: The tailing factor for the Cefaclor peak should be within the specified limits (e.g., not more than 1.5).

  • Repeatability: The relative standard deviation (RSD) of replicate injections of a standard solution should be within the acceptable range (e.g., not more than 2.0%).

4. Analysis and Calculation:

  • Inject the prepared primary and secondary standard solutions into the HPLC system.

  • Compare the peak areas of the main peak in the chromatograms of the secondary standard to that of the primary standard.

  • The potency of the secondary standard is calculated relative to the known potency of the primary standard.

Acceptance Criteria for this compound

Regulatory guidelines provide strict limits for the presence of impurities in drug substances and products. According to the European Pharmacopoeia monograph for Cefaclor, the acceptance criterion for any individual unspecified impurity is generally not more than 0.5%.[4] For specified impurities like Impurity E, a specific limit may be applied. The United States Pharmacopeia (USP) monograph for Cefaclor Capsules specifies that not more than 0.5% of any individual Cefaclor-related compound is found, and the sum of all related compounds is not more than 2.0%. For Cefaclor Extended-Release Tablets, the limit for any individual related compound is not more than 0.6%, with the total not exceeding 2.0%. It is crucial to consult the current version of the relevant pharmacopeia for the applicable limits.

Conclusion: Ensuring Analytical Excellence

The availability and proper use of a well-characterized this compound reference standard are indispensable for the quality control of Cefaclor. This technical guide has provided a comprehensive overview of the significance, chemical nature, and analytical considerations for this critical impurity. By implementing a robust qualification program for secondary reference standards and adhering to pharmacopeial methods and acceptance criteria, researchers and drug development professionals can ensure the analytical integrity of their results and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • Cefaclor European Pharmacopoeia Guide. (n.d.). Scribd. Retrieved from [Link]

  • Qualification of Secondary Reference Standard. (2023, July 17). PharmaGuide. Retrieved from [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Product Monograph - Cefaclor. (n.d.). Retrieved from [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance. (2013, January 1). SciSpace. Retrieved from [Link]

  • Beta-lactam antibiotics (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Possible mechanism of β‐lactam ring hydrolysis by subclass B1... (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (n.d.). IISTE.org. Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology. Retrieved from [Link]

  • USP Monographs: Cefaclor. (n.d.). USP29-NF24. Retrieved from [Link]

  • Mechanism of action for β-lactam antibiotics. (2025, June 26). GONVVAMA. Retrieved from [Link]

  • Cefaclor EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • HPLC method development and validation for the determination of Cefaclor in human plasma. (2017, August 19). ResearchGate. Retrieved from [Link]

  • Simultaneous quantification of cefaclor and cephalexine in blood plasma using high-performance liquid chromatography with UV detection. (n.d.). Acta Pharmaceutica. Retrieved from [Link]

  • Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. (n.d.). Bloom Public Health. Retrieved from [Link]

Sources

An In-depth Technical Guide to Regulatory Guidelines for Cefaclor Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the regulatory landscape governing impurities in the cephalosporin antibiotic, Cefaclor. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the identification, control, and qualification of impurities in both the drug substance and the final drug product. This document synthesizes information from key regulatory guidelines, including those from the International Council for Harmonisation (ICH), and pharmacopeial monographs from the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.). The guide details the classification of impurities, their potential origins, and the analytical methodologies crucial for their detection and quantification. Furthermore, it explores the degradation pathways of Cefaclor and discusses the toxicological evaluation of impurities to ensure patient safety.

Introduction: The Criticality of Impurity Control in Cefaclor

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a range of bacterial infections.[1][2] The safety and efficacy of Cefaclor are intrinsically linked to its purity. Impurities, which are extraneous chemical substances in a drug product that are not the active pharmaceutical ingredient (API) or excipients, can arise during the manufacturing process, degradation, or storage.[3][4] These impurities can potentially impact the quality, safety, and efficacy of the pharmaceutical product, and in some cases, may pose health risks to patients.[3] Therefore, stringent control of impurities in Cefaclor is a critical aspect of pharmaceutical development and manufacturing, mandated by global regulatory authorities.

The regulatory framework for controlling impurities is primarily established by the International Council for Harmonisation (ICH), which provides a unified standard for the European Union, Japan, and the United States.[5] The cornerstone of these regulations are the ICH Q3 series of guidelines, which address impurities in new drug substances (Q3A) and new drug products (Q3B), as well as guidelines for residual solvents (Q3C) and elemental impurities (Q3D).[5][6][7]

The Regulatory Framework: A Synthesis of Global Standards

The control of impurities in Cefaclor is governed by a harmonized set of guidelines that ensure a consistent approach to quality and safety across major pharmaceutical markets.

The ICH Q3 Guidelines: A Pillar of Impurity Regulation

The ICH Q3 guidelines are the definitive resource for managing impurities in pharmaceuticals.[5] They establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[3][5]

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline focuses on impurities that arise during the manufacturing or storage of the Cefaclor API.[6][8] It outlines the thresholds for reporting, identification, and qualification of these impurities.[9][10]

  • ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities found in the final Cefaclor drug product, including degradation products that form during manufacturing or on storage.[7][11][12] It provides a framework for setting acceptance criteria for these impurities.[13]

Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) and Q3B(R2) Guidelines.[6][7]
Pharmacopeial Standards: USP and Ph. Eur.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide specific monographs for Cefaclor that detail its quality standards, including tests for impurities.[14] These monographs specify the acceptance criteria for known and unknown impurities and often provide validated analytical procedures for their determination. The USP monograph for Cefaclor, for instance, outlines tests for crystallinity, pH, and water content, and includes a chromatographic purity method to control related compounds.[14] It also specifies a potency of not less than 950 µg and not more than 1020 µg of C15H14ClN3O4S per mg, calculated on an anhydrous basis.[14]

Classification and Origins of Cefaclor Impurities

Cefaclor impurities can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[3] Understanding their origins is fundamental to developing effective control strategies.

  • Organic Impurities: These can be process-related or drug-related.[10]

    • Process-Related Impurities: These include starting materials, by-products, intermediates, and reagents, ligands, and catalysts used in the synthesis of Cefaclor.[3][4]

    • Degradation Products: These arise from the chemical degradation of Cefaclor over time due to factors like temperature, humidity, light, and pH.[15][16][17]

  • Inorganic Impurities: These are typically derived from the manufacturing process and can include reagents, ligands, inorganic salts, and heavy metals.[18]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis of Cefaclor or in the preparation of the drug product.[18]

Degradation Pathways of Cefaclor

Cefaclor is susceptible to degradation through several pathways, particularly in aqueous conditions and in the solid state.[15][19] Understanding these pathways is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

  • Hydrolysis: The β-lactam ring of Cefaclor is susceptible to hydrolysis, leading to the formation of inactive open-ring derivatives.[16]

  • Isomerization: The double bond in the dihydrothiazine ring can isomerize, forming the Δ2-isomer of Cefaclor.[15]

  • Oxidation: Oxidative degradation can occur, particularly in the solid state.[15][16] An unusual on-column degradation of Cefaclor, identified as a C-4 oxidative decarboxylation analog, has been observed during HPLC analysis at elevated temperatures.[20]

  • Intramolecular Reactions: The primary amine of the side chain can undergo intramolecular attack on the β-lactam carbonyl to form diketopiperazines or on the "masked aldehyde" at carbon 6 to form pyrazine derivatives.[15][19]

Below is a diagram illustrating the logical flow of impurity management based on ICH guidelines.

ICH_Impurity_Management cluster_0 ICH Q3A/Q3B Guideline Application Start Impurity Detected in Cefaclor Check_Reporting Is impurity level > Reporting Threshold? Start->Check_Reporting Report Report Impurity Check_Reporting->Report Yes No_Action No Action Required Check_Reporting->No_Action No Check_Identification Is impurity level > Identification Threshold? Report->Check_Identification Identify Identify Structure of Impurity Check_Identification->Identify Yes Set_Specification Set Acceptance Criteria in Specification Check_Identification->Set_Specification No Check_Qualification Is impurity level > Qualification Threshold? Identify->Check_Qualification Qualify Qualify Impurity (Toxicological Studies) Check_Qualification->Qualify Yes Check_Qualification->Set_Specification No Qualify->Set_Specification End Impurity Controlled Set_Specification->End

Caption: Decision tree for impurity management based on ICH Q3 guidelines.

Analytical Methodologies for Impurity Profiling

A robust analytical strategy is essential for the detection, identification, and quantification of Cefaclor impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[16][21][22]

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the cornerstone of Cefaclor impurity profiling. A typical method employs a reversed-phase column with gradient elution.[21]

Table 2: Example HPLC Method Parameters for Cefaclor Impurity Analysis

ParameterCondition
Column ODS (C18), 4.6 mm x 250 mm, 5 µm particles
Mobile Phase A 50 mM Phosphate Buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient Two-stage gradient from 2.25% to 45% Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature Below 30°C to prevent on-column degradation
Source: Adapted from Lorenz et al. (1995) and Zhang et al. (2019).[20][21]
Advanced Analytical Techniques

For the structural elucidation of unknown impurities, more advanced techniques are often required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is crucial for identifying unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information, enabling the definitive identification of impurities.[20]

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity.

Impurity_Identification_Workflow cluster_1 Impurity Identification and Characterization Workflow Start Unknown Peak Detected by HPLC Isolation Isolate Impurity (e.g., Preparative HPLC) Start->Isolation LCMS LC-MS Analysis for Molecular Weight Isolation->LCMS NMR NMR Spectroscopy for Structural Elucidation LCMS->NMR Structure_Proposed Propose Chemical Structure NMR->Structure_Proposed Synthesis Synthesize Reference Standard Structure_Proposed->Synthesis Confirmation Confirm Structure by Co-injection/Spectroscopic Comparison Synthesis->Confirmation End Impurity Identified and Characterized Confirmation->End

Caption: Workflow for the identification of an unknown impurity.

Toxicological Assessment and Qualification of Impurities

When an impurity exceeds the qualification threshold, a toxicological assessment is required to demonstrate its safety at the proposed acceptance criterion.[9]

The qualification process involves acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile.[9] Impurities that have been adequately tested in safety and/or clinical studies are considered qualified.[9] If an impurity is not a significant metabolite in animal or human studies, further toxicological studies may be necessary.

Genotoxic Impurities

A specific area of concern is the presence of genotoxic impurities, which have the potential to damage DNA and cause mutations.[23][24] These impurities are often controlled at much lower levels than other impurities, typically based on a Threshold of Toxicological Concern (TTC). The management of genotoxic impurities requires a thorough risk assessment of the manufacturing process to identify any potentially genotoxic reagents or intermediates.

Conclusion

The regulatory guidelines for Cefaclor impurities provide a robust framework for ensuring the quality, safety, and efficacy of this important antibiotic. A thorough understanding of the ICH guidelines, pharmacopeial monographs, and the scientific principles behind impurity formation and analysis is essential for drug development professionals. By implementing a comprehensive control strategy that encompasses all stages of the product lifecycle, from development to manufacturing and storage, the risks associated with impurities can be effectively managed, safeguarding patient health.

References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]

  • Indelicato, J. M., et al. (1977). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 66(8), 1184-1188. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • Kumar, S., et al. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 11(3), 231-237. [Link]

  • Baertschi, S. W., et al. (1989). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 78(4), 305-312. [Link]

  • ECA Academy. (n.d.). ICH Q3B(R2) Impurities in New Drug Products. [Link]

  • ICH Q3B(R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Arsalan, A., et al. (2018). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 43, pp. 1-46). Academic Press. [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. [Link]

  • Al-Talla, Z. A. (2007). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. ChemInform, 38(16). [Link]

  • Pharma Beginners. (2025, June 28). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products [Video]. YouTube. [Link]

  • Slideshare. (2016, November 28). ICH Q3B (R2):Impurities in new drug products. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Lorenz, L. J., et al. (1995). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 33(4), 173-178. [Link]

  • Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) [Video]. YouTube. [Link]

  • Sourgens, H., et al. (1997). Pharmacokinetic profile of cefaclor. International Journal of Clinical Pharmacology and Therapeutics, 35(9), 374-380. [Link]

  • USP29-NF24. (n.d.). USP Monographs: Cefaclor. [Link]

  • Veeprho. (n.d.). Cefaclor Impurities and Related Compound. [Link]

  • Pharmaffiliates. (n.d.). Cefaclor-impurities. [Link]

  • Pharmaffiliates. (n.d.). Cefaclor-impurities. [Link]

  • Reddy, Y. R., et al. (2013). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Journal of Chemistry and Chemical Sciences, 3(4), 215-225. [Link]

  • SynZeal. (n.d.). Cefaclor Impurities. [Link]

  • Pharmaffiliates. (n.d.). cefaclor monohydrate and its Impurities. [Link]

  • Zhang, Y., et al. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-539. [Link]

  • USP29-NF24. (n.d.). USP Monographs: Cefaclor for Oral Suspension. [Link]

  • Muller, L., et al. (2006). Overview of genotoxic impurities in pharmaceutical development. Regulatory Toxicology and Pharmacology, 44(3), 198-211. [Link]

  • Allmpus. (n.d.). CEFACLOR EP IMPURITY E. [Link]

  • FDA. (2024, October). Draft Guidance on Cefaclor. [Link]

  • Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(14), 1755-1777. [Link]

  • Bakshi, M., & Singh, S. (2012). Genotoxic Impurities in Pharmaceuticals. In Impurities in Drug Substances and Drug Products. IntechOpen. [Link]

  • FDA. (2008, June). Guidance for Industry Q3A Impurities in New Drug Substances. [Link]

  • Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4111. [Link]

  • FDA. (2024, July 16). Manufacturing Considerations for Penicillin or Cephalosporin Animal Drugs. [Link]

  • Vekamaf. (n.d.). Cross-Contamination in Drug Manufacturing: The Regulatory Trends. [Link]

  • Mak, C. M., & Casida, J. E. (2020). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Chemical Research in Toxicology, 33(3), 673-681. [Link]

Sources

A Comprehensive Guide to the Molecular Weight of Cefaclor Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This technical guide provides a detailed analysis of the molecular weight of Cefaclor impurity E, a critical parameter for researchers, scientists, and drug development professionals in the pharmaceutical industry. Understanding the precise molecular weight of impurities is fundamental for method development, impurity profiling, and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs) such as Cefaclor.

Executive Summary

Cefaclor, a second-generation cephalosporin antibiotic, can degrade or be synthesized with associated impurities that must be meticulously characterized. This compound is a known related substance that requires accurate identification and quantification. This document establishes the molecular weight of this compound, details the methodology for its calculation, and discusses the implications for analytical and quality control laboratories.

Chemical Identity and Molecular Formula

This compound is chemically identified as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.[1][2][3][4] It is also referred to as Cefaclor Open-Ring Impurity.[2][4] The established molecular formula for this impurity is C₁₄H₁₄ClN₃O₄S .[5][6]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of each element.

Atomic Weights of Constituent Elements

To ensure accuracy, the most recent standard atomic weights as provided by the International Union of Pure and Applied Chemistry (IUPAC) are utilized for this calculation.

ElementSymbolAtomic Weight ( g/mol )
CarbonC12.011
HydrogenH1.008
ChlorineCl35.453
NitrogenN14.007
OxygenO15.999
SulfurS32.06
Calculation Methodology

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.

Molecular Weight = (14 x C) + (14 x H) + (1 x Cl) + (3 x N) + (4 x O) + (1 x S)

  • Carbon: 14 atoms * 12.011 g/mol = 168.154 g/mol

  • Hydrogen: 14 atoms * 1.008 g/mol = 14.112 g/mol

  • Chlorine: 1 atom * 35.453 g/mol = 35.453 g/mol

  • Nitrogen: 3 atoms * 14.007 g/mol = 42.021 g/mol

  • Oxygen: 4 atoms * 15.999 g/mol = 63.996 g/mol

  • Sulfur: 1 atom * 32.06 g/mol = 32.06 g/mol

Total Molecular Weight = 168.154 + 14.112 + 35.453 + 42.021 + 63.996 + 32.06 = 355.796 g/mol

This calculated value is often rounded for practical applications.

Confirmed Molecular Weight

The calculated molecular weight of this compound is 355.80 g/mol .[5] This value is consistent across multiple commercial suppliers of pharmaceutical reference standards.[1][2][5][6]

Significance in Pharmaceutical Analysis

The precise molecular weight of this compound is a cornerstone for several analytical applications:

  • Mass Spectrometry (MS): In MS, the molecular weight is used to identify and confirm the presence of the impurity. High-resolution mass spectrometry (HRMS) can provide an experimentally determined mass that should closely match the calculated theoretical mass, thus confirming the elemental composition.

  • Quantitative Analysis: Accurate molecular weight is essential for converting measured quantities (e.g., peak area in chromatography) into mass or molar concentrations. This is critical for reporting impurity levels and ensuring they are within regulatory limits.

  • Reference Standard Characterization: The molecular weight is a key parameter in the certificate of analysis (CoA) for a this compound reference standard, assuring its identity and purity.

Experimental Workflow for Impurity Identification

The following diagram illustrates a typical workflow for the identification and confirmation of this compound in a drug substance or product.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Data Analysis and Confirmation prep Dissolve Cefaclor Sample in Suitable Solvent hplc Inject into HPLC-UV System prep->hplc separation Separate Impurities from API hplc->separation uv UV Detection separation->uv uv_ms Hyphenated Technique (LC-MS) uv->uv_ms ms Mass Spectrometry Detection ms->uv_ms data_analysis Analyze Mass Spectrum uv_ms->data_analysis mw_confirmation Confirm Molecular Ion Peak (e.g., [M+H]⁺ at m/z 356.8) data_analysis->mw_confirmation

Figure 1. A generalized workflow for the identification of this compound using LC-MS.

Conclusion

The molecular weight of this compound is a fundamental piece of data for pharmaceutical scientists. With a molecular formula of C₁₄H₁₄ClN₃O₄S, its calculated and confirmed molecular weight is 355.80 g/mol . This information is indispensable for the accurate identification, quantification, and control of this impurity in Cefaclor, thereby ensuring the quality and safety of the final drug product.

References

  • Pharmaffiliates. cefaclor monohydrate and its Impurities. [Link]

  • Molsyns. Cefaclor EP Impurity E | molsyns.com. [Link]

  • Axios Research. This compound - CAS - 188915-50-6. [Link]

  • Allmpus. CEFACLOR EP IMPURITY E. [Link]

Sources

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Cefaclor Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Cefaclor Impurity E in bulk drug substances and pharmaceutical formulations. The method is designed to be stability-indicating, ensuring specificity for the analyte in the presence of Cefaclor, its other degradation products, and potential process-related impurities. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Cefaclor.

Introduction: The Criticality of Impurity Profiling for Cefaclor

Cefaclor is a second-generation cephalosporin antibiotic widely used to treat a variety of bacterial infections.[1][2][3] The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. During synthesis, storage, or formulation, impurities can arise from various sources, including residual starting materials, by-products, and degradation of the active pharmaceutical ingredient (API).[1][4] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate strict control over these impurities.[4][5]

Cefaclor is known to degrade through several pathways, including hydrolysis and oxidation, leading to the formation of various related compounds.[1][6][7][8] this compound, chemically known as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a specified impurity in the European Pharmacopoeia (EP).[4][9][10] Its presence and concentration must be carefully monitored to ensure the quality, safety, and stability of Cefaclor-containing products. This document provides a comprehensive, field-proven HPLC method for its reliable quantification.

Principle of the Chromatographic Method

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The fundamental principle hinges on the differential partitioning of the analyte (this compound), the API (Cefaclor), and other related substances between a non-polar stationary phase (C18) and a polar mobile phase.

A gradient elution strategy is employed to ensure optimal separation of all compounds, from polar to non-polar, within a reasonable run time. The use of a phosphate buffer in the mobile phase helps to control the pH and maintain the consistent ionization state of the acidic and basic functional groups present in Cefaclor and its impurities, thereby yielding sharp, symmetrical peaks. UV detection at a low wavelength (220 nm) is chosen as it provides good sensitivity for both Cefaclor and its impurities, which share a common chromophore.[11]

Materials and Reagents

  • Reference Standards:

    • Cefaclor Reference Standard (USP or EP)[2][12]

    • This compound Reference Standard[9]

  • Solvents and Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) or Ammonium dihydrogen phosphate (NH₄H₂PO₄) (Analytical Reagent grade)[11][13][14]

    • Phosphoric acid (o-phosphoric acid, 85%) (Analytical Reagent grade)[15][16]

    • Water (HPLC grade or Milli-Q equivalent)

  • Equipment:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability)

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, nylon or PTFE)

Optimized HPLC Chromatographic Conditions

The following conditions have been synthesized from established methods for Cefaclor impurity profiling and are optimized for the resolution of Impurity E.[11][12]

ParameterRecommended ConditionRationale for Selection
Column L1 packing, C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobicity for retaining and separating Cefaclor and its related compounds. The 250 mm length and 5 µm particle size offer high efficiency and resolution.[11][12]
Mobile Phase A 50 mM Phosphate Buffer, pH 4.0The buffer controls the pH to ensure consistent ionization and peak shape. A pH of 4.0 has been shown to provide good separation for the amphoteric compounds present in Cefaclor samples.[11]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Elution See Table BelowA gradient is crucial for eluting all impurities and the main Cefaclor peak with good resolution and within a practical analysis time.[11][12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.[12]
Detection Wavelength 220 nmProvides high sensitivity for the detection of Cefaclor and its related substances, which may not have strong absorbance at higher wavelengths like 265 nm.[11]
Column Temperature 25°CMaintaining a constant, controlled temperature below 30°C is critical to prevent on-column degradation of Cefaclor, which can artificially generate impurity peaks.[17]
Injection Volume 20 µLA typical injection volume that balances sensitivity with the risk of column overloading.[12]
Diluent Mobile Phase AUsing the initial mobile phase as the diluent ensures peak shape integrity and compatibility with the chromatographic system.

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0 95 5
30 75 25
45 50 50
50 95 5

| 60 | 95 | 5 |

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation system_suitability System Suitability Test (SST) prep_mobile->system_suitability prep_std Standard Solution Preparation prep_std->system_suitability prep_sample Sample Solution Preparation analysis_seq Run Analysis Sequence prep_sample->analysis_seq system_suitability->analysis_seq SST Passes integration Peak Integration & Identification analysis_seq->integration quantification Quantification of Impurity E integration->quantification report Generate Report quantification->report

Caption: A logical workflow for the quantification of this compound.

Experimental Protocols

5.1. Preparation of Mobile Phase A (50 mM Phosphate Buffer, pH 4.0)

  • Weigh and dissolve approximately 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 4.0 ± 0.05 using dilute phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter to remove particulates.

  • Degas the mobile phase using sonication or vacuum filtration before use.

5.2. Preparation of Standard Solutions

  • Impurity E Stock Solution (approx. 50 µg/mL):

    • Accurately weigh about 5 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5-10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the Diluent. Mix well.

  • Working Standard Solution (for quantification, approx. 0.5 µg/mL):

    • Pipette 1.0 mL of the Impurity E Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the Diluent and mix thoroughly. This concentration corresponds to 0.1% of a 0.5 mg/mL Cefaclor sample solution.

5.3. Preparation of Sample Solution

  • Accurately weigh a portion of the Cefaclor bulk powder or formulation equivalent to 25 mg of Cefaclor into a 50 mL volumetric flask.

  • Add approximately 35 mL of Diluent.

  • Sonicate briefly (max 5 minutes) to ensure complete dissolution. Avoid heating the solution.[12][18]

  • Allow the solution to cool to room temperature, then dilute to volume with the Diluent. This yields a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analyze the sample solution promptly. If storage is necessary, keep it at 2-8°C for no more than 24 hours to minimize degradation.[12]

System Suitability and Validation

6.1. System Suitability Test (SST) Before initiating any sample analysis, the chromatographic system's performance must be verified. A solution containing both Cefaclor and Impurity E should be injected.

  • Procedure: Inject the Working Standard Solution (or a dedicated SST solution) five replicate times.

  • Acceptance Criteria:

    • Tailing Factor: Not more than 1.5 for the Impurity E peak.

    • Relative Standard Deviation (%RSD): The %RSD for the peak area of Impurity E from the five replicate injections should be not more than 5.0%.

    • Resolution: The resolution between the Impurity E peak and the nearest eluting peak (e.g., Cefaclor or another impurity) should be not less than 1.5.

6.2. Method Validation Principles (ICH Q2(R1)) This method should be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.[5]

  • Specificity: Demonstrated through forced degradation studies (acid, base, oxidation, heat, light). The method must resolve the Impurity E peak from all degradation products and the main Cefaclor peak.[5]

  • Linearity: Assessed over a range of concentrations, typically from the reporting threshold to 150% of the specification limit for Impurity E. A correlation coefficient (r²) of ≥ 0.99 is expected.[5][16]

  • Accuracy: Determined by spiking a known amount of Impurity E into the sample matrix at different levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should be within 90.0% to 110.0%.[5]

  • Precision (Repeatability & Intermediate Precision): The %RSD of results from multiple analyses of the same sample should be within acceptable limits (typically ≤ 10%).[5]

  • Limit of Quantification (LOQ): The lowest concentration of Impurity E that can be reliably quantified with acceptable precision and accuracy. This is crucial for reporting low-level impurities.[5][19]

Diagram: Protocol Summary

Protocol_Summary start Start prep Prepare Mobile Phases (A: pH 4.0 Buffer) (B: Acetonitrile) start->prep standards Prepare Impurity E Standard Solution (~0.5 µg/mL) prep->standards sample Prepare Cefaclor Sample Solution (~0.5 mg/mL) standards->sample sst Perform System Suitability Test (SST) sample->sst check_sst SST Criteria Met? sst->check_sst inject Inject Blank, Standard, and Sample Solutions check_sst->inject Yes end End check_sst->end No acquire Acquire Chromatograms (60 min run) inject->acquire calculate Calculate % Impurity E using External Standard Method acquire->calculate calculate->end

Caption: Key steps of the analytical protocol for Impurity E quantification.

Quantification and Calculation

The percentage of Impurity E in the Cefaclor sample is calculated using the external standard method. The formula below assumes the response factor is 1.0, which should be confirmed during validation.

% Impurity E = ( Aimp / Astd ) × ( Cstd / Csmp ) × 100

Where:

  • Aimp = Peak area of Impurity E in the sample chromatogram.

  • Astd = Average peak area of Impurity E in the working standard chromatogram.

  • Cstd = Concentration of Impurity E in the working standard solution (mg/mL).

  • Csmp = Concentration of Cefaclor in the sample solution (mg/mL).

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the quantification of this compound. By adhering to the specified chromatographic conditions, system suitability criteria, and sample preparation protocols, analytical laboratories can ensure accurate and reproducible results, contributing to the overall quality control and stability assessment of Cefaclor API and its finished products. Full validation in accordance with ICH guidelines is a prerequisite for the implementation of this method in a regulated environment.

References

  • Baertschi, S. W., Dorman, D. E., Occolowitz, J. L., & Spangle, L. A. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of pharmaceutical sciences, 86(5), 584-593.
  • Indelicato, J. M., Baertschi, S. W., & Dorman, D. E. (1993). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of pharmaceutical sciences, 82(9), 923-928.
  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan journal of pharmaceutical sciences, 30(5), 1645-1649. Available at: [Link]

  • Babu, M. K., Srikanth, K., Ashok, K., & Babu, C. A. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences, 23(3).
  • Scholars Research Library. (n.d.). New Validated RP-HPLC Method for the Estimation of Cefaclor in Pharmaceutical Formulation. Available at: [Link]

  • Naz, S., Shoaib, M. H., Bashir, L., Yousuf, R. I., Anjum, F., Siddiqui, F., & Yaseen, S. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. PubMed. Available at: [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1995). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 33(5), 236-241. Available at: [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • Pawełczyk, E., & Knitter, B. (2005). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica, 62(1), 3-9.
  • Zhang, Y., Li, M., Ding, M., & Zhang, H. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of pharmaceutical and biomedical analysis, 174, 563-570. Available at: [Link]

  • Arsalan, A., & Shoaib, M. H. (2015). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. Available at: [Link]

  • Shah, J., Jan, M. R., Shah, S., & Khan, M. N. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. Journal of the Mexican Chemical Society, 57(4), 262-268. Available at: [Link]

  • Trungtamthuoc.com. (2025). Cefaclor usp 2025. Trungtamthuoc.com. Available at: [Link]

  • IISTE.org. (2015). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Chemistry and Materials Research, 7(11). Available at: [Link]

  • Various Authors. (2025). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Various Sources.
  • Pharmaffiliates. (n.d.). Cefaclor-impurities. Pharmaffiliates. Available at: [Link]

  • USP29-NF24. (n.d.). USP Monographs: Cefaclor Capsules. USP-NF. Available at: [Link]

  • Allmpus. (n.d.). CEFACLOR EP IMPURITY E. Allmpus. Available at: [Link]

  • Stafov, T., & Kulevanova, S. (2002). Simultaneous quantification of cefaclor and cephalexine in blood plasma using high-performance liquid chromatography with UV detection. Acta Pharmaceutica, 52(4), 295-302.
  • PI & PI Biotech Inc. (n.d.). This compound (EP). PI & PI Biotech Inc. Available at: [Link]

  • Scribd. (n.d.). Cefaclor European Pharmacopoeia Guide. Scribd. Available at: [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in i. Juniper Publishers.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer. ResearchGate. Available at: [Link]

Sources

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Cefaclor Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the identification and quantification of Cefaclor Impurity E in bulk drug substances or finished pharmaceutical products. Cefaclor, a second-generation cephalosporin antibiotic, can degrade during synthesis and storage, leading to the formation of various impurities that must be monitored to ensure product safety and efficacy.[1][2] Impurity E, a known degradation product, requires a highly sensitive and specific analytical method for its control.[3][4] The described method utilizes reverse-phase chromatography for optimal separation of Impurity E from the parent Cefaclor molecule, coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode for unequivocal identification and precise quantification at levels relevant to pharmacopeial requirements.[5][6] The protocol herein provides comprehensive details on sample preparation, instrument parameters, and a full validation strategy based on International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose in a regulated quality control environment.[7][8]

Introduction: The Rationale for Impurity Profiling

Cefaclor is a widely prescribed β-lactam antibiotic effective against a range of bacterial infections.[9] The structural integrity of the Cefaclor molecule, particularly the β-lactam ring, is crucial for its antibacterial activity. However, this structure is also susceptible to degradation via pathways such as hydrolysis.[10][11] this compound, identified as a Cefaclor open-ring impurity, is a critical degradation product whose presence indicates a potential loss of potency and compromised product quality.[9][12]

Regulatory bodies like the USP and EP mandate strict control over impurities in active pharmaceutical ingredients (APIs) and finished products.[1][6] Therefore, a reliable and sensitive analytical method is essential for drug development and quality control. While HPLC with UV detection is a common technique, it can lack the specificity and sensitivity required for low-level impurity analysis, especially if impurities co-elute or lack a strong chromophore.[13] LC-MS/MS overcomes these limitations by coupling the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry, making it the gold standard for impurity profiling.[13][14][15]

This guide provides a field-proven protocol for the analysis of this compound, grounded in the principles of analytical method validation to ensure data integrity and regulatory compliance.[16][17]

Chemical Structures:

CompoundStructureMolecular FormulaMolecular Weight
Cefaclor C₁₅H₁₄ClN₃O₄S367.81
This compound C₁₄H₁₄ClN₃O₄S355.80[3][4]

Experimental Protocol

Materials and Reagents
  • Reference Standards: Cefaclor Reference Standard (USP or EP grade), this compound Reference Standard. These are crucial for peak identification and quantification.[1][18]

  • Solvents: LC-MS grade Acetonitrile (ACN) and Methanol (MeOH).

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Additives: Formic Acid (LC-MS grade, >99% purity).

  • Sample Diluent: 10:90 (v/v) Acetonitrile:Water.

Instrumentation

The method was developed on a high-performance liquid chromatography (UPLC/HPLC) system coupled to a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[19]

  • LC System: Agilent 1290 Infinity II LC or equivalent.[19]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[19]

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[20] The C18 stationary phase provides excellent retention and separation for the moderately polar Cefaclor and its impurities.

  • Data System: Agilent MassHunter Workstation or equivalent.

Preparation of Solutions
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water. The acidic pH ensures the analytes, which contain amine groups, are protonated, leading to better retention on the reverse-phase column and enhanced ionization efficiency in positive ESI mode.[21]

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.[21]

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve appropriate amounts of Cefaclor and this compound reference standards in a minimal amount of Methanol before diluting to final volume with the Sample Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Stock Solution with the Sample Diluent to cover the desired concentration range (e.g., 0.05 µg/mL to 5.0 µg/mL for Impurity E).

  • Test Solution (Sample Preparation): Accurately weigh about 25 mg of the Cefaclor API or an equivalent amount of ground tablets. Dissolve in and dilute to 25.0 mL with the Sample Diluent to achieve a nominal concentration of 1 mg/mL of Cefaclor. Sonicate briefly if necessary to ensure complete dissolution.[5] Filter the solution through a 0.22 µm PVDF syringe filter before injection.

LC-MS/MS Method Parameters

The following tables summarize the optimized instrumental conditions.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[20]
Gradient 5% B to 60% B over 8 min; hold at 60% B for 2 min; return to 5% B and equilibrate for 3 min
Column Temperature 40 °C
Injection Volume 5 µL

Rationale: A gradient elution is employed to ensure sufficient retention and separation of the more polar Impurity E from the main, less polar Cefaclor peak, while also allowing for a timely elution and efficient column cleaning.

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[21][22]
Capillary Voltage 4000 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Type Multiple Reaction Monitoring (MRM)

Rationale: Positive ESI mode is selected due to the presence of basic nitrogen atoms in both Cefaclor and Impurity E, which are readily protonated to form [M+H]⁺ ions. The MRM mode provides unparalleled selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[20]

Table 3: Optimized MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Cefaclor 368.1191.110020
Impurity E 356.1191.110025
Impurity E (Confirming) 356.1106.110030

Rationale for MRM Transitions:

  • Cefaclor: The precursor at m/z 368.1 corresponds to the [M+H]⁺ ion. The product ion at m/z 191.1 results from the characteristic cleavage of the β-lactam ring, isolating the phenylglycylamino side chain, a stable and abundant fragment.[14][21]

  • Impurity E: The precursor at m/z 356.1 corresponds to its [M+H]⁺ ion. Since the phenylglycylamino side chain is intact in Impurity E, it is expected to produce the same primary fragment at m/z 191.1 upon collision-induced dissociation (CID). This provides a logical and specific transition to monitor. A secondary, confirming ion at m/z 106.1 (tropicamide fragment from the side chain) adds further confidence to the identification.

Analytical Method Validation (AMV)

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH Q2(R1) guidelines.[7] This process provides documented evidence of the method's reliability.[8][16]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[7] This is demonstrated by showing no interference at the retention time of Impurity E in a blank (diluent) and a Cefaclor sample known to be free of the impurity. The high selectivity of MRM inherently provides excellent specificity.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16] These are typically established based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

  • Linearity and Range: The method's ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated using at least five concentration levels, and the correlation coefficient (r²) should be ≥ 0.99.[21]

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a sample matrix with known amounts of Impurity E at different levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Analysis conducted by different analysts, on different days, or with different equipment. The results are expressed as the relative standard deviation (%RSD).

Workflow and Data Presentation

The overall analytical workflow is depicted below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh 1. Weigh Standard & Sample dissolve 2. Dissolve & Dilute in Diluent weigh->dissolve filtrate 3. Filter Sample (0.22 µm) dissolve->filtrate inject 4. Inject onto LC-MS/MS System filtrate->inject Transfer to Vial separate 5. Chromatographic Separation (C18) inject->separate detect 6. MS/MS Detection (MRM Mode) separate->detect integrate 7. Integrate Peak Areas detect->integrate Acquire Data quantify 8. Quantify using Calibration Curve integrate->quantify report 9. Generate Report (% Impurity) quantify->report

Sources

Application Note: Unambiguous Characterization of Cefaclor Impurity E using Multi-dimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a range of bacterial infections.[1] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing safety and efficacy. Regulatory bodies, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate strict control over impurities that may arise during synthesis or degradation.[2][3] One such critical impurity is Cefaclor Impurity E, a degradation product formed through the hydrolytic cleavage of the β-lactam ring.[4][5] This structural modification can significantly impact the drug's therapeutic action and potentially introduce toxicity.

This application note provides a comprehensive guide for the definitive structural characterization of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. We will detail a multi-dimensional NMR strategy, moving from initial 1D proton (¹H) and carbon (¹³C) NMR screening to definitive 2D correlation experiments (COSY, HSQC, HMBC) that together provide an unassailable structural proof. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide researchers with a robust and self-validating protocol.

The Structural Challenge: Cefaclor vs. Impurity E

The key structural difference between Cefaclor and its Impurity E lies in the integrity of the four-membered β-lactam ring. In Impurity E, this ring is hydrolyzed, leading to a more flexible open-ring structure. This seemingly minor change has profound consequences on the molecule's three-dimensional shape and electronic environment, which are sensitively detected by NMR spectroscopy.

CompoundStructureChemical Name
Cefaclor (6R,7R)-7-[[(2R)-2-Amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6]
This compound 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid[4][5]

Note: The structures above are illustrative. Definitive structural diagrams with atom numbering are provided below.

The primary goal of the NMR analysis is to confirm the opening of the β-lactam ring. This is achieved by observing the dramatic changes in the chemical shifts and coupling constants of the protons attached to the core cephem nucleus, specifically at positions 6 and 7.

Part 1: The NMR Workflow for Structural Elucidation

A systematic approach is crucial for the efficient and accurate characterization of pharmaceutical impurities. The following workflow ensures that data is collected and analyzed logically, with each step building upon the last.

G cluster_0 Sample Preparation cluster_1 1D NMR Analysis cluster_2 2D NMR Analysis cluster_3 Structural Confirmation prep Dissolve Cefaclor standard and isolated impurity in DMSO-d6 H1_NMR Acquire ¹H NMR Spectra prep->H1_NMR C13_NMR Acquire ¹³C{¹H} NMR Spectra H1_NMR->C13_NMR Initial structural overview COSY Acquire ¹H-¹H COSY C13_NMR->COSY HSQC Acquire ¹H-¹³C HSQC COSY->HSQC Proton-proton correlations HMBC Acquire ¹H-¹³C HMBC HSQC->HMBC Direct C-H correlations interpret Integrate all NMR data HMBC->interpret structure Confirm Impurity E Structure interpret->structure Definitive assignment

Caption: Systematic workflow for NMR-based characterization of this compound.

Part 2: Experimental Protocols

2.1. Sample Preparation

The quality of the NMR data is directly dependent on meticulous sample preparation. Deuterated dimethyl sulfoxide (DMSO-d6) is a recommended solvent due to its excellent solvating power for both Cefaclor and its more polar open-ring impurity.

Protocol:

  • Accurately weigh approximately 5-10 mg of the reference standard (Cefaclor) or the isolated impurity (Impurity E).

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.6 mL of DMSO-d6 (99.9% D).

  • Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

Rationale: A concentration of ~10-15 mg/mL provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments within a reasonable acquisition time. Filtering is critical to achieve sharp lineshapes by removing paramagnetic impurities and solids that disrupt magnetic field homogeneity.

2.2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) to ensure adequate signal dispersion.

Standard 1D NMR Acquisition Parameters:

Parameter¹H NMR¹³C{¹H} NMR
Pulse ProgramStandard 1-pulse1-pulse with proton decoupling
Spectral Width-2 to 12 ppm-10 to 220 ppm
Acquisition Time~3 seconds~1.5 seconds
Relaxation Delay2 seconds2 seconds
Number of Scans8-161024-4096
Temperature298 K298 K

Rationale: The chosen spectral widths encompass the expected chemical shifts for all protons and carbons in the molecules. A sufficient relaxation delay (D1) ensures quantitative accuracy in ¹H NMR integrations and prevents signal saturation in ¹³C NMR.

Standard 2D NMR Acquisition Parameters:

ExperimentKey Parameters
COSY Spectral width matching ¹H; 256-512 increments in F1.
HSQC ¹H SW: -2 to 12 ppm; ¹³C SW: -10 to 220 ppm; ¹JCH coupling constant set to ~145 Hz.
HMBC ¹H SW: -2 to 12 ppm; ¹³C SW: -10 to 220 ppm; Long-range coupling constant (nJCH) set to ~8 Hz.

Rationale: These parameters are standard for small molecule structural elucidation.[2] The nJCH value of 8 Hz in the HMBC experiment is optimized to observe correlations over 2 to 3 bonds, which are crucial for connecting different molecular fragments.

Part 3: Spectral Interpretation and Data Analysis

The definitive identification of Impurity E hinges on the comparison of its NMR spectra with that of the Cefaclor reference standard. The most dramatic differences will be observed for the signals corresponding to the cephem nucleus.

G cluster_0 Cefaclor Structure cluster_1 This compound Structure Cefaclor Cefaclor ImpurityE ImpurityE

Caption: IUPAC numbering for Cefaclor and this compound.

3.1. Analysis of ¹H NMR Spectra

The ¹H NMR spectrum of Cefaclor in DMSO-d6 is characterized by two key doublets in the 5-6 ppm region, corresponding to the protons on the β-lactam ring, H-6 and H-7. These protons are coupled to each other, resulting in a characteristic AX spin system with a coupling constant (³JHH) of approximately 5 Hz.

Upon hydrolysis to form Impurity E, the following key changes are expected:

  • Disappearance of β-Lactam Protons: The signals for H-6 and H-7 will vanish from their characteristic downfield positions.

  • Appearance of New Signals: New signals corresponding to the now more flexible backbone will appear. The proton analogous to H-7 will likely shift upfield due to the loss of the strained ring structure and will exhibit a different coupling pattern.

  • Amide NH Proton Shift: The amide proton (7-NH) will also experience a change in its chemical environment and exchange rate, potentially leading to a shift or broadening of its signal.

Predicted ¹H Chemical Shifts (δ, ppm) in DMSO-d6:

ProtonCefaclor (Expected)This compound (Expected)Rationale for Change
H-7~5.7 (dd)~4.8 (m)Loss of rigid β-lactam ring strain causes a significant upfield shift.
H-6~5.2 (d)Signal Absent/ShiftedThe chemical environment is completely altered by ring opening.
Phenyl-H7.3-7.5 (m)7.3-7.5 (m)Phenylglycyl side chain is largely unaffected.
α-H (side chain)~4.8 (d)~4.7 (m)Minor shift due to conformational changes.
H-4~3.6 (ABq)~3.5 & ~3.8 (m)Changes in the dihydrothiazine ring conformation.

3.2. Analysis of ¹³C NMR Spectra

The ¹³C NMR provides complementary evidence. The carbons of the β-lactam ring (C-7 and C-8, the carbonyl) are particularly diagnostic.

  • Carbonyl Shift (C-8): The β-lactam carbonyl carbon (C-8) in Cefaclor has a characteristic chemical shift around 165-170 ppm. Upon hydrolysis, this carbonyl is lost, and a new carboxylic acid carbon (C-8') will appear in the 170-175 ppm range.

  • C-6 and C-7 Shifts: The carbons C-6 and C-7 will shift significantly upfield upon ring opening, reflecting the release of ring strain.

Predicted ¹³C Chemical Shifts (δ, ppm) in DMSO-d6:

CarbonCefaclor (Expected)This compound (Expected)Rationale for Change
C-8 (Carbonyl)~168Signal Absentβ-lactam carbonyl is eliminated.
C-8' (Carboxyl)Signal Absent~172Formation of a new carboxylic acid group.
C-7~59~55Upfield shift due to loss of ring strain.
C-6~57~53Upfield shift due to loss of ring strain.
C-2~125~125Environment is relatively unchanged.
C-3~129~129Environment is relatively unchanged.

3.3. Confirmation with 2D NMR Spectroscopy

While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof by establishing connectivity between atoms.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment confirms which protons are coupled to each other. In Cefaclor, a clear cross-peak between H-6 and H-7 will be observed. In Impurity E, this specific correlation will be absent, and new correlations involving the protons of the opened ring will appear, confirming the altered connectivity.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the upfield-shifted C-6 and C-7 signals in Impurity E to their corresponding protons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for piecing together the molecular structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For Impurity E, key HMBC correlations would include:

    • Correlation from the new H-7 proton to the newly formed carboxylic acid carbon (C-8').

    • Correlations from the amide proton (7-NH) to both the side-chain carbonyl and C-7. These correlations are impossible in the closed-ring structure of Cefaclor and thus provide irrefutable evidence for the structure of Impurity E.

Conclusion

The structural characterization of pharmaceutical impurities is a non-negotiable aspect of drug development and quality control. NMR spectroscopy, through a logical application of 1D and 2D techniques, provides the most powerful and definitive method for this task. By following the protocols and analytical strategies detailed in this note, researchers can unambiguously identify this compound. The key diagnostic markers—the dramatic upfield shifts of H-7/C-7 and H-6/C-6 and the disappearance of the characteristic H-6/H-7 coupling upon β-lactam ring hydrolysis—offer a clear and reproducible signature for this critical degradation product. The use of 2D NMR, particularly HMBC, validates the new bond connectivities in the open-ring structure, leaving no room for ambiguity.

References

  • Hamilton-Miller, J. M. T., & Abraham, E. P. (1971). Changes in proton-magnetic-resonance spectra during aminolysis and enzymic hydrolysis of cephalosporins. Biochemical Journal, 123(2), 183–190. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Wikipedia. (2024). Cefaclor. Retrieved from [Link]

  • Bird, A. W. (1987). Application of 1H Nuclear Magnetic Resonance Spectroscopy to the Analysis of Beta-Lactam Antibiotics and Their Common Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103. [Link]

  • PubChem. (n.d.). Cefaclor. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

Sources

Application Note: A Protocol for Forced Degradation of Cefaclor to Elucidate the Formation of Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Stress Testing in Cephalosporin Analysis

Cefaclor is a second-generation cephalosporin antibiotic widely used to treat bacterial infections. As a β-lactam antibiotic, its core structural feature, the four-membered β-lactam ring, is inherently susceptible to degradation, particularly through hydrolysis. The stability of a drug substance like Cefaclor is a critical quality attribute that directly impacts its safety and efficacy.[1] Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate forced degradation (or stress testing) studies to understand how a drug substance behaves under exaggerated environmental conditions.[2][3][4]

These studies are fundamental for several reasons: they help identify potential degradation products, establish degradation pathways, and, most critically, they are used to develop and validate stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from its impurities.[1][5][6] This application note provides a comprehensive guide and detailed protocols for conducting forced degradation studies on Cefaclor with a specific focus on generating, identifying, and quantifying Cefaclor Impurity E , a known open-ring hydrolytic degradant.[7][8]

Scientific Rationale: Understanding Cefaclor's Degradation Profile

The chemical stability of Cefaclor is influenced by factors such as pH, temperature, light, and the presence of oxidative agents.[9] The primary degradation pathway involves the hydrolysis of the strained β-lactam ring.

This compound , chemically known as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is the direct result of this hydrolytic cleavage.[7][8][10] Its formation represents a loss of the structural integrity required for antibacterial activity. Therefore, the conditions most likely to generate Impurity E are aqueous acidic and basic environments, which directly catalyze the hydrolysis of the amide bond within the β-lactam ring.[11][12] While other degradation pathways exist, including oxidation and isomerization[13], the generation of Impurity E is a key indicator of hydrolytic instability.

This guide will systematically apply stress conditions as outlined by ICH Q1A(R2) to purposefully degrade Cefaclor, aiming for a target degradation of 5-20%, which is considered optimal for identifying and quantifying impurities without generating secondary or overly complex degradation profiles.[2]

Experimental Workflow Overview

The overall strategy involves subjecting a master solution of Cefaclor to five distinct stress conditions in parallel with a control sample. Following the stress period, samples are appropriately quenched, diluted, and analyzed using a validated stability-indicating HPLC method to determine the extent of degradation and the profile of impurities formed.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Cefaclor Stock Solution (e.g., 1 mg/mL) control Control (Unstressed) prep->control Aliquot acid Acid Hydrolysis (HCl, Heat) prep->acid Aliquot base Base Hydrolysis (NaOH, RT) prep->base Aliquot oxidative Oxidation (H₂O₂, RT) prep->oxidative Aliquot thermal Thermal (Heat) prep->thermal Aliquot photo Photolytic (ICH Q1B Light) prep->photo Aliquot quench Neutralize & Dilute Samples control->quench acid->quench base->quench oxidative->quench thermal->quench photo->quench hplc Stability-Indicating HPLC-UV Analysis quench->hplc data Identify & Quantify Impurity E hplc->data

Caption: Experimental workflow for the forced degradation of Cefaclor.

Detailed Experimental Protocols

4.1 Materials and Reagents

  • Cefaclor Reference Standard

  • Hydrochloric Acid (HCl), AR Grade

  • Sodium Hydroxide (NaOH), AR Grade

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Acetonitrile (HPLC Grade)

  • Monobasic Sodium Phosphate (AR Grade)

  • Phosphoric Acid (AR Grade)

  • Purified Water (Type I or HPLC Grade)

4.2 Protocol 1: Acid-Catalyzed Degradation Causality: Acidic conditions catalyze the hydrolysis of the amide bond in the β-lactam ring, a primary pathway to forming Impurity E. Elevated temperature accelerates this reaction.

  • Prepare a 1.0 mg/mL solution of Cefaclor in a 50:50 mixture of Acetonitrile and Water.

  • Transfer 5 mL of this solution to a flask and add 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL Cefaclor in 0.1 M HCl.

  • Reflux the solution at 60°C.

  • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Immediately cool the aliquot and neutralize it with an equivalent volume of 0.2 M NaOH.

  • Dilute the neutralized sample with the initial mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

4.3 Protocol 2: Base-Catalyzed Degradation Causality: Basic conditions promote rapid nucleophilic attack on the carbonyl carbon of the β-lactam ring, leading to efficient hydrolysis. This reaction is often faster than acid hydrolysis and can typically be performed at room temperature.

  • Prepare a 1.0 mg/mL solution of Cefaclor as in 4.2.1.

  • Transfer 5 mL of this solution to a flask and add 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL Cefaclor in 0.1 M NaOH.

  • Maintain the solution at room temperature (25°C).

  • Due to the expected rapid degradation, withdraw aliquots at shorter intervals: 0, 30, 60, and 120 minutes.

  • Immediately neutralize the aliquot with an equivalent volume of 0.2 M HCl.

  • Dilute the neutralized sample with the initial mobile phase for HPLC analysis.

4.4 Protocol 3: Oxidative Degradation Causality: Hydrogen peroxide is used to assess the susceptibility of the drug to oxidation. While the primary target is often the sulfur atom in the dihydrothiazine ring, this stress test is necessary to ensure the analytical method can distinguish oxidative degradants from hydrolytic ones like Impurity E.

  • Prepare a 1.0 mg/mL solution of Cefaclor as in 4.2.1.

  • Transfer 5 mL of this solution to a flask and add 5 mL of 6% H₂O₂.

  • Maintain the solution at room temperature (25°C), protected from light, for up to 24 hours.

  • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

  • Dilute the sample directly with the initial mobile phase for HPLC analysis.

4.5 Protocol 4: Thermal Degradation Causality: Heat provides the energy to overcome activation barriers for degradation reactions. This test evaluates the intrinsic stability of the drug in both solid and solution states.

  • Solid State: Place a thin layer of Cefaclor powder in a petri dish and expose it to 85°C in a calibrated oven for 7 days.[13] Periodically sample the powder, dissolve it in the mobile phase, and analyze.

  • Solution State: Prepare a 1.0 mg/mL solution of Cefaclor in a 50:50 mixture of Acetonitrile and Water. Reflux at 60°C in a flask protected from light. Sample at 0, 8, 24, and 48 hours, cool, and dilute for analysis.

4.6 Protocol 5: Photolytic Degradation Causality: Light energy can be absorbed by chromophores in the molecule, leading to photochemical degradation. ICH Q1B provides standardized conditions for assessing photostability.[3]

  • Prepare a 1.0 mg/mL solution of Cefaclor.

  • Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².[1]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.

  • After exposure, dilute both the stressed and control samples for HPLC analysis.

Stability-Indicating Analytical Methodology

A robust, stability-indicating HPLC method is paramount. The method must be able to resolve Cefaclor from Impurity E and other potential degradants. The following method is adapted from established procedures for Cefaclor impurity analysis.[14]

ParameterSpecification
Column ODS (C18), 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A 50 mM Monobasic Sodium Phosphate buffer, pH adjusted to 4.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 45% B; 25-30 min: 45% B; 30-32 min: 45% to 5% B; 32-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 25°C (Not to exceed 30°C)
UV Detection 220 nm
Injection Volume 20 µL

Trustworthiness Insight: Maintaining a column temperature below 30°C is critical. Studies have reported the formation of an on-column oxidative degradant at elevated temperatures, which can appear as a "ghost peak" and lead to inaccurate impurity profiling.[15][16] Proper degassing of the mobile phase is also recommended to minimize dissolved oxygen.[16]

Cefaclor Degradation Pathway to Impurity E

The fundamental reaction is the hydrolytic opening of the β-lactam ring, converting the bicyclic cephalosporin core into a monocyclic dihydrothiazine derivative.

Caption: Hydrolytic degradation of Cefaclor to Impurity E.

Data Presentation and Interpretation

Results should be tabulated to compare the effects of different stress conditions. The percentage of degradation, the area percentage of Impurity E, and the mass balance should be calculated. Mass balance is crucial for a self-validating system; a value between 95-105% indicates that all major degradation products have been detected.

Table 1: Representative Forced Degradation Data for Cefaclor

Stress ConditionReagent/ConditionTime (hr)% Cefaclor Remaining% Area Impurity E% Total ImpuritiesMass Balance (%)
Control None4899.8< LOQ0.2100.0
Acid Hydrolysis 0.1 M HCl, 60°C885.211.514.699.8
Base Hydrolysis 0.1 M NaOH, 25°C281.516.218.399.8
Oxidation 6% H₂O₂, 25°C2492.10.57.899.9
Thermal (Solution) 60°C4894.53.15.499.9
Photolytic ICH Q1B-98.9< LOQ1.1100.0
Note: Data are illustrative. LOQ = Limit of Quantitation.

The illustrative data clearly show that acidic and basic conditions are most effective at generating Impurity E, confirming its identity as a hydrolytic degradant.

Conclusion

This application note provides a scientifically grounded and methodologically detailed framework for conducting forced degradation studies on Cefaclor to generate and quantify Impurity E. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and employing a validated, stability-indicating HPLC method, researchers can effectively characterize the degradation profile of Cefaclor. Adherence to these protocols will generate reliable data essential for regulatory submissions, formulation development, and ensuring the overall quality and stability of Cefaclor drug products.

References

  • Forced Degradation Study as per ICH Guidelines: Wh
  • Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state.
  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (n.d.). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology.
  • Singh, S., & Junwal, M. (2016).
  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. (n.d.).
  • Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed.
  • Ivama, V. M., et al. (n.d.).
  • Cefaclor EP Impurities & USP Rel
  • Enhancing resolution between Cefaclor and its degradation products in chrom
  • Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydr
  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. (2015). IISTE.org.
  • Evaluation of Cefaclor Oral Suspensions Stability Using Reversed Phase High Performance Liquid Chromatography and Antimicrobial Diffusion Methods. (n.d.). PubMed.
  • Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degrad
  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separ
  • Bajaj, S., et al. (2012).
  • Forced degradation and impurity profiling. (n.d.). ScienceDirect.
  • Forced Degrad
  • HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • CCL05: Cefaclor EP Impurity E. (n.d.).
  • Cefaclor EP Impurity E. (n.d.). SynThink Research Chemicals.
  • Cefaclor EP Impurity E | CAS No: 188915-50-6. (n.d.). Clearsynth.

Sources

Application Note: Strategic Use of Cefaclor Impurity E in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of Cefaclor Impurity E as a critical reference standard in the research and development of Cefaclor-based pharmaceuticals. We delve into the strategic application of this impurity in the development, validation, and execution of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Detailed, field-proven protocols for analytical method validation and forced degradation studies are presented, underpinned by scientific rationale and aligned with international regulatory standards, including the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and drug development professionals engaged in ensuring the quality, safety, and efficacy of Cefaclor drug substances and products.

Introduction: The Imperative of Impurity Profiling in Antibiotic Development

Cefaclor, a second-generation cephalosporin antibiotic, is a cornerstone in the treatment of various bacterial infections. Its clinical success is contingent upon the purity and stability of the active pharmaceutical ingredient (API). During synthesis, purification, and storage, Cefaclor can degrade or form process-related impurities, which, if not adequately controlled, can impact the drug's safety and efficacy.[1] Regulatory bodies worldwide, guided by frameworks like the ICH, mandate rigorous impurity profiling to ensure patient safety.[2]

This compound, chemically identified as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a significant degradation product characterized by the hydrolytic opening of the β-lactam ring.[3][4][5] As such, its presence is a critical quality attribute to monitor. The availability of a well-characterized this compound reference standard is indispensable for the development of robust analytical methods capable of accurately quantifying this impurity.[1]

This application note will provide a detailed guide on leveraging this compound for two primary applications:

  • Analytical Method Validation: Establishing a validated HPLC method for the routine quality control of Cefaclor, ensuring the method is fit for its intended purpose.

  • Forced Degradation Studies: Investigating the stability of Cefaclor under various stress conditions to elucidate degradation pathways and confirm the stability-indicating nature of the analytical method.

This compound: Chemical Profile and Significance

Parameter Information
Chemical Name 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid
Synonym Cefaclor Open-Ring Impurity
CAS Number 188915-50-6
Molecular Formula C₁₄H₁₄ClN₃O₄S
Molecular Weight 355.80 g/mol
Significance Key degradation product of Cefaclor, formed via hydrolysis of the β-lactam ring. Its quantification is crucial for stability assessment and quality control.

Application I: Analytical Method Validation using this compound

A validated analytical method is a prerequisite for reliable impurity quantification. The following protocols are based on the principles outlined in ICH Q2(R1) and the methodology described in the USP monograph for Cefaclor.[6][7]

Recommended HPLC Method

This gradient HPLC method is designed for the separation and quantification of Cefaclor and its related compounds, including Impurity E.

Parameter Condition
Column Octadecylsilyl (ODS, C18), 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Phosphate buffer, pH 4.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature Ambient

Rationale for Method Selection: The use of a C18 column provides excellent retention and separation for the moderately polar Cefaclor and its impurities. A phosphate buffer at pH 4.0 ensures consistent ionization of the analytes, leading to reproducible retention times. The gradient elution allows for the effective separation of a wide range of impurities with varying polarities within a reasonable run time. A detection wavelength of 220 nm offers good sensitivity for both Cefaclor and its related substances.

Validation Protocol

The following steps outline the validation of the HPLC method for the quantification of this compound.

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a system suitability solution containing Cefaclor (~0.05 mg/mL) and this compound (~0.05 mg/mL) in the mobile phase.

  • Inject the solution six times.

  • Calculate the resolution between the Cefaclor and Impurity E peaks, the tailing factor for the Cefaclor peak, and the relative standard deviation (RSD) of the peak areas for replicate injections.

Parameter Acceptance Criteria (based on USP)
Resolution (R) ≥ 2.0 between Cefaclor and the nearest eluting peak
Tailing Factor (T) ≤ 1.5 for the Cefaclor peak
Relative Standard Deviation (%RSD) ≤ 2.0% for replicate injections

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential interferents, including degradants. A detailed protocol for forced degradation is provided in Section 4.

Procedure:

  • Subject Cefaclor to stress conditions (acid, base, oxidation, heat, light).

  • Analyze the stressed samples using the HPLC method.

  • Assess the peak purity of Cefaclor and Impurity E using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria: The method is considered specific if the Cefaclor peak is free from co-eluting peaks in the presence of its impurities and degradation products.

Objective: To demonstrate a linear relationship between the concentration of this compound and the detector response.

Procedure:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is typically required.

Objective: To determine the closeness of the measured value to the true value.

Procedure:

  • Prepare a sample of Cefaclor API.

  • Spike the Cefaclor sample with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Cefaclor spiked with Impurity E at 100% of the specification limit on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on different equipment.

Acceptance Criteria: The %RSD for the measured concentration of Impurity E should be ≤ 5.0%.

Objective: To determine the lowest concentration of Impurity E that can be reliably detected and quantified.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Acceptance Criteria: The LOQ should be at or below the reporting threshold for impurities.

Visualization of the Validation Workflow

G cluster_0 Method Validation Workflow start Start Validation system_suitability System Suitability start->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq end_validation Method Validated lod_loq->end_validation

Caption: Workflow for HPLC Method Validation.

Application II: Forced Degradation Studies

Forced degradation studies are critical for understanding the intrinsic stability of Cefaclor and for demonstrating the stability-indicating capability of the analytical method.[8][9] this compound, being a hydrolytic degradation product, is expected to form under acidic and basic stress conditions.

Protocol for Forced Degradation

Objective: To intentionally degrade Cefaclor under various stress conditions to generate its degradation products, including Impurity E.

Procedure:

  • Prepare five separate solutions of Cefaclor in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Add 1N HCl to one solution and heat at 60°C for 2 hours.

  • Base Hydrolysis: Add 1N NaOH to another solution and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Add 3% H₂O₂ to a third solution and keep at room temperature for 4 hours.

  • Thermal Degradation: Heat a fourth solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the fifth solution to UV light (254 nm) and visible light for 24 hours.

  • Neutralize the acidic and basic solutions before analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using the validated HPLC method.

Expert Insight: Studies have shown that under solid-state degradation conditions, diastereomers of Impurity E may form.[5] This highlights the importance of chromatographic resolution in stability studies.

Data Analysis and Interpretation
  • Peak Identification: Compare the retention times of the peaks in the stressed samples with those of the Cefaclor and Impurity E reference standards.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay value of Cefaclor and the levels of all impurities should be close to 100%.

  • Stability-Indicating Method Confirmation: The method is considered stability-indicating if it can separate the degradation products from the Cefaclor peak and from each other, and if the peak purity of Cefaclor is confirmed.

Logical Flow of a Forced Degradation Study

G cluster_1 Forced Degradation Study Logic start_fd Prepare Cefaclor Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start_fd->stress_conditions analysis Analyze Stressed Samples via Validated HPLC stress_conditions->analysis data_eval Evaluate Data (Peak Purity, Mass Balance) analysis->data_eval conclusion Confirm Stability-Indicating Nature of the Method data_eval->conclusion

Caption: Logical Flow of a Forced Degradation Study.

Conclusion

This compound is a critical tool for any pharmaceutical laboratory involved in the development and quality control of Cefaclor. Its use as a reference standard is fundamental to the creation of robust, reliable, and regulatory-compliant analytical methods. The protocols outlined in this application note provide a comprehensive and scientifically sound approach to method validation and forced degradation studies. By integrating these practices, researchers and drug development professionals can ensure the quality and stability of Cefaclor products, ultimately safeguarding patient health.

References

  • PubMed. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 526-39. Available at: [Link]

  • PubMed. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 540-6. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Altabrisa Group. (2025). Key Analytical Procedure Validation Regulations You Need to Know. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • SynThink. Cefaclor EP Impurities & USP Related Compounds. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ResearchGate. (2020). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Juniper Publishers. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in i. Global Journal of Otolaryngology, 19(3). Available at: [Link]

  • Indo-American Journal of Pharma and Bio Sciences. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Available at: [Link]

  • Scholars Research Library. (n.d.). New Validated RP-HPLC Method for the Estimation of Cefaclor in Pharmaceutical Formulation. Available at: [Link]

  • ResearchGate. (2025). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Forced degradation and impurity profiling. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance. Available at: [Link]

Sources

Application Note: A Comprehensive Guide to Cefaclor Impurity E for Successful ANDA and DMF Filings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Regulatory Imperative of Impurity Control in Generic Drug Filings

The successful registration of a generic drug product through an Abbreviated New Drug Application (ANDA) or the qualification of a drug substance via a Drug Master File (DMF) is fundamentally reliant on demonstrating pharmaceutical equivalence and bioequivalence to the Reference Listed Drug (RLD). A critical component of this demonstration is the comprehensive characterization and control of impurities.[1][2] Impurities, even at trace levels, can directly impact the safety and efficacy of the final drug product.[3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous impurity profiling to ensure that a generic drug is as safe and effective as its brand-name counterpart.[1][2][4]

This application note provides a detailed guide for managing Cefaclor Impurity E, a known degradation product of the second-generation cephalosporin antibiotic, Cefaclor.[5][6] We will delve into the regulatory framework, analytical strategies, and validation requirements necessary to ensure compliance and facilitate a smooth review process for your ANDA and DMF submissions.

Understanding this compound

Chemical Identity and Formation Pathway

This compound, chemically known as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is primarily formed through the hydrolysis of the β-lactam ring of the Cefaclor molecule.[7][8] This degradation can occur during synthesis, formulation, or upon storage, and is influenced by factors such as pH, temperature, and moisture.[9] Its presence is a critical quality attribute (CQA) that must be monitored and controlled.

Table 1: Physicochemical Properties of Cefaclor and Impurity E

PropertyCefaclorThis compound
Chemical Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid
CAS Number 53994-73-3 (Anhydrous)[10]188915-50-6[6][7]
Molecular Formula C₁₅H₁₄ClN₃O₄S[10]C₁₄H₁₄ClN₃O₄S[6][7]
Molecular Weight 367.81 g/mol [10]355.80 g/mol [6][7]
Common Name CefaclorCefaclor Open-Ring Impurity[6][7]

The Regulatory Framework: ICH and FDA Guidelines

The control of impurities in new drug substances and products is governed by the International Council for Harmonisation (ICH) guidelines, which are adopted by the FDA.[1][11] The key documents are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[11][12]

These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the Maximum Daily Dose (MDD) of the drug.[1][12]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which an impurity's structure must be confirmed.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

Table 2: ICH Q3B(R2) Thresholds for Degradation Products in Drug Products

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.1%0.2% or 1.0 mg TDI0.5% or 1.0 mg TDI
> 2 g/day 0.05%0.10%0.15%
*Total Daily Intake; whichever is lower.

For an ANDA, qualification can often be achieved by demonstrating that the impurity level in the generic product is not greater than the level observed in the RLD product when tested under the same conditions.[2][13]

Caption: Logical workflow for impurity identification, qualification, and control in regulatory filings.

Analytical Control Strategy: A Validated HPLC-UV Method

A robust, validated, and stability-indicating analytical method is the cornerstone of impurity control. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for separating and quantifying Cefaclor and its related substances, including Impurity E.[9][14][15]

Protocol 3.1: Preparation of Reagents and Standards
  • Mobile Phase A: Prepare a solution of 50 mM phosphate buffer, adjusting the pH to 4.0 with phosphoric acid.[14] Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: A suitable mixture of water and acetonitrile, often matching the initial mobile phase composition.

  • Cefaclor Standard Stock Solution: Accurately weigh and dissolve USP Cefaclor RS in Diluent to obtain a known concentration of approximately 0.3 mg/mL.[10]

  • Impurity E Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in Diluent to obtain a known concentration.

  • System Suitability Solution (SSS): Prepare a solution containing Cefaclor and key impurities (including Impurity E and the Δ-3 isomer) to demonstrate adequate resolution.[10]

  • Scientist's Note (Expertise): The mobile phase pH of 4.0 is critical. Cefaclor and its impurities are amphoteric; this pH provides optimal separation by controlling their ionization state, leading to consistent retention times and good peak shapes.[14]

Protocol 3.2: Chromatographic System and Conditions

Table 3: Recommended HPLC-UV Conditions

ParameterRecommended Setting
Column ODS (C18), 4.6 mm x 250 mm, 5 µm particle size[14]
Flow Rate 1.0 mL/min[15]
Detection UV at 220 nm[14] or 265 nm[15]
Column Temperature 25°C - 30°C (Avoid elevated temperatures to prevent on-column degradation)[16]
Injection Volume 20 µL
Gradient Program Time (min)
0
25
35
40
45
  • Rationale: A gradient elution is necessary to separate early-eluting polar impurities from the main Cefaclor peak and later-eluting non-polar impurities within a reasonable run time.[14] The UV wavelength of 220 nm provides good sensitivity for Cefaclor and its related substances.

Protocol 3.3: System Suitability Testing (SST)
  • Trustworthiness: Before any sample analysis, the chromatographic system's performance must be verified. This is a non-negotiable step for data integrity.

  • Inject the Diluent (blank) to ensure no interfering peaks are present.

  • Inject the Cefaclor Standard solution five or six times.

  • Inject the System Suitability Solution once.

Table 4: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (Cefaclor peak) ≤ 2.0
Theoretical Plates (Cefaclor peak) ≥ 2000
%RSD for Peak Area (Cefaclor) ≤ 2.0% for n=5 or n=6 injections
Resolution (between Cefaclor and Impurity E) ≥ 1.5
Protocol 3.4: Sample Analysis
  • Drug Substance (for DMF): Accurately weigh the Cefaclor API and dissolve in Diluent to the target concentration (e.g., 0.5 mg/mL).

  • Drug Product (for ANDA): For capsules, combine the contents of at least 20 capsules.[17] Accurately weigh a portion of the powder equivalent to a target amount of Cefaclor and prepare the solution as with the drug substance, ensuring complete extraction.[17] Filter the final solution through a 0.45 µm syringe filter.

  • Inject the prepared sample solutions into the HPLC system.

  • Calculate the percentage of Impurity E using the following formula, assuming the response factor is 1.0 (this must be experimentally determined or justified):

    % Impurity E = (Area of Impurity E Peak / Sum of All Peak Areas) x 100%

Method Validation Protocol as per ICH Q2(R1)

Validation of the analytical procedure is mandatory to demonstrate its suitability for its intended purpose.[18][19][20] The validation must cover specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ).[19][21]

Caption: A typical workflow for analytical method validation according to ICH Q2(R1).

  • Specificity: Demonstrate that the method can unequivocally assess Impurity E in the presence of other components (e.g., other impurities, degradants, and excipients). This is done by spiking the drug product with known impurities and performing forced degradation studies (acid, base, peroxide, heat, light).[18]

  • Linearity: Analyze a minimum of five concentrations of Impurity E across the desired range (e.g., from the Limit of Quantitation (LOQ) to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Perform spike recovery studies by adding known amounts of Impurity E to the drug product matrix at three levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 90-110%.

  • Precision:

    • Repeatability: Analyze a minimum of six replicate preparations of a sample spiked with Impurity E at 100% of the specification level. The RSD should be ≤ 5.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The results should be compared and show acceptable variability.

  • Limit of Quantitation (LOQ): The lowest concentration of Impurity E that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.

  • Limit of Detection (LOD): The lowest concentration of Impurity E that can be detected. Often established at a signal-to-noise ratio of 3:1.

Data Interpretation and Reporting for Filings

For a DMF, the focus is on the impurity profile of the drug substance. For an ANDA, the focus is on the degradation products in the finished drug product.[2][13]

  • Set Specifications: Based on batch data, stability studies, and ICH thresholds, establish an acceptance criterion for this compound in the drug substance and drug product specifications. For example, a typical specification for a known, qualified impurity might be "Not More Than 0.5%".[17]

  • Justification of Limits: Any proposed limit that exceeds the ICH qualification threshold must be justified.[4] This justification can be based on:

    • Demonstrating the level is not higher than that found in the RLD.[13][22]

    • Citing data from scientific literature.[2]

    • Providing data from toxicology studies.

  • Reporting: All data must be clearly tabulated in the submission, including batch analysis results and a summary of the method validation report.[23]

Conclusion: A Proactive Approach to Impurity Control

Proactive management of this compound is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the quality and safety of a generic drug product. By combining a thorough understanding of the impurity's formation, adherence to ICH guidelines, and the implementation of a robust, fully validated analytical method, developers can build a comprehensive data package that supports a successful and efficient review process for their ANDA and DMF filings.

References

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Lorenz, L.J., et al. Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. Impurity Guidelines for Pharma Experts. [Link]

  • SynThink. Cefaclor EP Impurities & USP Related Compounds. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • IISTE.org. Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. [Link]

  • Pharmaffiliates. Cefaclor-impurities. [Link]

  • Pharmaffiliates. cefaclor monohydrate and its Impurities. [Link]

  • U.S. Food and Drug Administration. Q3B(R) Impurities in New Drug Products (Revision 3). [Link]

  • ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • European Medicines Agency. ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • ResearchGate. (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • USP-NF. USP Monographs: Cefaclor. [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Substances. [Link]

  • USP-NF. USP Monographs: Cefaclor Capsules. [Link]

  • RAPS. Impurity Deficiencies: How FDA Can Refuse-to-Receive an ANDA. [Link]

  • U.S. Food and Drug Administration. ANDAs: Impurities in Drug Products. [Link]

  • Cleanchem. Cefaclor EP Impurity E | CAS No: 188915-50-6. [Link]

  • PI & PI Biotech Inc. This compound (EP). [Link]

  • PubMed. Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. [Link]

  • Regulations.gov. attachment_1.doc. [Link]

Sources

Application Note & Protocol: Stability-Indicating Analysis of Cefaclor with a Focus on Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cefaclor is a second-generation cephalosporin antibiotic widely prescribed for various bacterial infections.[1][2] The stability of a drug substance like Cefaclor is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.[3] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous stability testing to establish a drug's shelf life and storage conditions.[4][5] This application note provides a comprehensive framework for conducting stability and forced degradation studies on Cefaclor, with a specific focus on identifying and quantifying Cefaclor Impurity E, a known degradation product.

Cefaclor is susceptible to degradation through several pathways, including hydrolysis of the β-lactam ring, oxidation, and isomerization, influenced by factors like pH, temperature, humidity, and light.[1][6] One significant degradant is this compound, chemically identified as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.[2][7] This impurity is also referred to as the "Cefaclor Open-Ring Impurity," indicating its formation via the hydrolytic cleavage of the critical β-lactam ring, which is essential for the drug's antibacterial activity. Understanding the conditions that lead to the formation of Impurity E is paramount for developing stable formulations and ensuring patient safety.

This guide details the protocols for a comprehensive stability program, including a stability-indicating High-Performance Liquid Chromatography (HPLC) method, forced degradation studies, and a formal stability study design compliant with ICH Q1A(R2) guidelines.[5][8]

Logical Workflow for Stability Assessment

The overall process for assessing the stability of Cefaclor and characterizing Impurity E involves a multi-stage approach. It begins with method development, proceeds to forced degradation to identify potential degradants and validate the method's specificity, and culminates in a formal, long-term stability study.

Stability_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Formal Stability Study Dev Develop Stability-Indicating HPLC Method Val Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) Dev->Val Achieve Separation Forced Expose Cefaclor to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Val->Forced Validated method used ID Identify Degradation Products (e.g., Impurity E) Forced->ID Analyze Stressed Samples via HPLC Pathway Elucidate Degradation Pathways ID->Pathway Data Analyze Data & Determine Shelf-Life / Re-test Period Pathway->Data Informs analysis Setup Place Batches in ICH Storage Conditions Test Test Samples at Scheduled Time Points Setup->Test Long-Term & Accelerated Test->Data

Caption: Workflow for Cefaclor Stability Testing.

Section 1: Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. Its purpose is to resolve the active pharmaceutical ingredient (API) from its impurities and degradation products, allowing for accurate quantification of each.[3] Several HPLC methods have been developed for Cefaclor and its impurities.[6][9][10][11] The following protocol describes a validated reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Protocol 1: RP-HPLC Method for Cefaclor and Impurity E

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: ODS (C18), 4.6 mm x 250 mm, 5 µm particle size.[9]

    • Mobile Phase A: 50 mM Monobasic Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-5 min: 98% A, 2% B

      • 5-25 min: Linear gradient to 60% A, 40% B

      • 25-30 min: Hold at 60% A, 40% B

      • 30-32 min: Linear gradient back to 98% A, 2% B

      • 32-40 min: Re-equilibration at 98% A, 2% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.[9]

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Mobile Phase A.

    • Cefaclor Standard: Accurately weigh and dissolve Cefaclor reference standard in diluent to a final concentration of 0.5 mg/mL.

    • Impurity E Standard: Accurately weigh and dissolve this compound reference standard in diluent to a final concentration of 0.01 mg/mL.

    • Sample Preparation: Prepare the Cefaclor drug substance or product sample in diluent to achieve a target concentration of 0.5 mg/mL of Cefaclor. Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm nylon or PVDF syringe filter before injection.

  • Method Validation (Abbreviated):

    • Specificity: Verified through forced degradation studies, demonstrating that peaks for degradants are resolved from the main Cefaclor peak.

    • Linearity: Assessed over a range of concentrations for Cefaclor and Impurity E (e.g., 0.05% to 150% of the analytical concentration).

    • Accuracy & Precision: Determined by replicate injections of standards and spiked samples at multiple concentration levels.

Section 2: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the stability-indicating method.[3][12] The studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.[3][13] A degradation of 5-20% is generally targeted to avoid the generation of secondary, irrelevant degradants.[13]

Protocol 2: Forced Degradation of Cefaclor

  • Sample Preparation: Prepare a stock solution of Cefaclor at approximately 1.0 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).[13]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the Cefaclor stock solution with an equal volume of 0.1 M Hydrochloric Acid (HCl). Heat at 60°C for 4-8 hours.[14][15] Before analysis, cool the sample and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

    • Base Hydrolysis: Mix the Cefaclor stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-2 hours. The β-lactam ring is highly susceptible to base hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the Cefaclor stock solution with an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 6-12 hours, protected from light.

    • Thermal Degradation: Store the solid Cefaclor powder in an oven at 80°C for 24-48 hours.[16] Also, subject the Cefaclor solution (1.0 mg/mL) to heat at 60°C.

    • Photolytic Degradation: Expose the solid Cefaclor powder and the Cefaclor solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Analysis:

    • For each condition, prepare a control sample (unstressed Cefaclor solution).

    • After the specified stress period, dilute all samples (stressed and control) with the HPLC diluent to the target concentration (0.5 mg/mL).

    • Analyze all samples using the validated HPLC method described in Protocol 1.

    • Use a DAD detector to check for peak purity and to identify potential co-eluting peaks.

Expected Outcome: this compound is expected to be a major degradation product under hydrolytic (acidic and basic) conditions due to the opening of the β-lactam ring.[1][17] The chromatograms from the stressed samples will be used to confirm that Impurity E and other degradants are well-separated from the parent Cefaclor peak, thus confirming the method's stability-indicating nature.

Section 3: Formal Stability Study Protocol

The formal stability study provides the data to establish the re-test period for a drug substance or the shelf life for a drug product. The study must be conducted according to ICH Q1A(R2) guidelines.[4][5]

Protocol 3: ICH-Compliant Stability Study for Cefaclor Bulk Drug Substance

  • Batches: Use at least three primary batches of Cefaclor drug substance.[8] The batches should be manufactured by a process that simulates the final production process.

  • Container Closure System: The drug substance should be packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

  • Storage Conditions & Testing Frequency:

    • The selection of test conditions is based on the climatic zone for which the product is intended. For a global dossier, conditions for Zone IVb may be required.

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (at submission)0, 3, 6, 9, 12, 18, 24, 36 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months (at submission)0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
  • Stability Specifications:

    • The tests performed at each time point should cover attributes susceptible to change.

Test ParameterAcceptance CriteriaAnalytical Method
Appearance White to slightly yellow crystalline powderVisual Inspection
Assay 95.0% - 102.0%Protocol 1 (HPLC)
This compound Not More Than (NMT) 0.5%Protocol 1 (HPLC)
Any Other Unspecified Impurity NMT 0.2%Protocol 1 (HPLC)
Total Impurities NMT 2.0%Protocol 1 (HPLC)
Water Content 3.0% - 6.5%Karl Fischer Titration
  • Evaluation of Results:

    • Data should be analyzed to monitor trends in assay values and impurity levels.

    • A "significant change" under accelerated conditions (e.g., failure to meet specification) would trigger the need for intermediate testing and may impact the proposed shelf life.[8]

    • The re-test period is established based on the analysis of long-term stability data.

Conclusion

This application note provides a detailed and scientifically grounded framework for the stability testing of Cefaclor, with a necessary focus on its hydrolytic degradant, Impurity E. By implementing a validated stability-indicating HPLC method, conducting thorough forced degradation studies to understand degradation pathways, and executing a formal ICH-compliant stability study, drug developers can ensure the quality, safety, and efficacy of their Cefaclor products. This systematic approach provides the robust data package required for regulatory submissions and ultimately safeguards patient health.

References

  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. PubMed. Available at: [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. PubMed. Available at: [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. PubMed. Available at: [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. Available at: [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). Available at: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Available at: [Link]

  • (PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. Available at: [Link]

  • Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences. Available at: [Link]

  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Evaluation of the Cefalexin Drug Degradation Profile in Pharmaceutical Capsule Forms Based on Forced Degradation Studies. Semantic Scholar. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Cefaclor EP Impurities & USP Related Compounds. SynThink. Available at: [Link]

  • A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. Available at: [Link]

  • New Validated RP-HPLC Method for the Estimation of Cefaclor in Pharmaceutical Formulation. Scholars Research Library. Available at: [Link]

  • Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation. PubMed. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • HPLC method development and validation for the determination of Cefaclor in human plasma. ResearchGate. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ghost Peaks in Cefaclor Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cefaclor impurity analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected peaks—commonly known as "ghost peaks"—during the chromatographic separation of Cefaclor and its related impurities. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of why these artifacts appear and how to systematically eliminate them, ensuring the integrity and accuracy of your analytical data.

Section 1: Understanding the "Ghost" in the Machine

This section provides a foundational understanding of ghost peaks in the context of High-Performance Liquid Chromatography (HPLC).

Q1: What is a ghost peak and why is it a critical issue in impurity analysis?

A ghost peak, also referred to as an artifact or system peak, is an unexpected signal in a chromatogram that does not originate from the injected sample's known components.[1][2][3] These peaks can appear in both sample analyses and blank runs, making them a significant challenge.[1]

In the context of Cefaclor impurity profiling, ghost peaks are particularly problematic for several reasons:

  • Inaccurate Quantification: If a ghost peak co-elutes or overlaps with a real impurity, it can lead to an overestimation of that impurity's concentration, potentially causing an Out-of-Specification (OOS) or Out-of-Trend (OOT) result.[4]

  • False Positives: A ghost peak can be mistaken for a new, unknown impurity, triggering time-consuming and costly investigations into a non-existent issue.

  • Compromised Data Integrity: The presence of unexplained peaks casts doubt on the overall validity and reliability of the analytical method.[4][5]

Ghost peaks are especially prevalent and troublesome in gradient elution methods, where changes in mobile phase composition can cause contaminants to elute from the column or system.[1][4][5]

Q2: I'm observing an intermittent peak during my Cefaclor analysis that isn't a known impurity. Could it be an on-column degradation product?

Yes, this is a documented phenomenon specific to Cefaclor analysis. Research has shown that an unpredictable ghost peak can intermittently appear during the impurity separation of Cefaclor.[6] This peak was identified not as a pre-existing sample impurity, but as an unusual degradant of Cefaclor formed on the column during the analysis.[6]

The formation of this specific artifact, identified as a C-4 oxidative decarboxylation analog of Cefaclor, is significantly influenced by elevated column temperatures.[6] The presence of dissolved oxygen in the mobile phase may also promote its formation.[6]

Key Insight: If you observe a new peak, particularly when operating your column above 30 °C, it may be an on-column artifact rather than a true impurity. The primary corrective action is to lower the column temperature.[6]

Section 2: A Systematic Guide to Identifying and Eliminating Ghost Peaks

The key to resolving ghost peak issues is a logical, step-by-step diagnostic process. The goal is to isolate the source of contamination, which can generally be traced to one of four areas: the mobile phase, the HPLC system, the sample preparation process, or the column itself.[3][7][8]

Step 1: Isolate the Source - The Diagnostic Blank Run

Before making any changes, your first step is to determine if the contamination is inherent to your system and mobile phase or introduced with the sample.

Protocol: Performing a Diagnostic Blank Gradient Run

This procedure helps differentiate between system/mobile phase contamination and sample/diluent-related issues.

  • Remove the Column: Disconnect the analytical column and replace it with a zero-dead-volume union. This isolates the system components (pump, autosampler, detector).[5]

  • Run Blank Gradient (No Injection): Execute your standard gradient method without making an injection.[3]

    • Observation: If the ghost peak appears, it strongly suggests the source is the mobile phase or contamination within the pump, degasser, or detector.[3][9]

  • Run Blank Gradient (Solvent Injection): If the peak did not appear in the previous step, perform an injection using your sample diluent (blank).

    • Observation: If the ghost peak now appears, the contamination source is likely the sample diluent, vials, caps, or the autosampler's injection pathway (needle, seat, loop).[5][7]

This initial diagnosis will guide your subsequent troubleshooting efforts.

G start Start: Ghost Peak Observed blank_run Perform Diagnostic Blank Run (No Injection, No Column) start->blank_run check1 Ghost Peak Present? blank_run->check1 source_mobile Source is likely: - Mobile Phase Contamination - System Contamination (Pump, Mixer, Detector) check1->source_mobile Yes inject_blank Inject Blank Diluent (With Column Union) check1->inject_blank No check2 Ghost Peak Present? inject_blank->check2 source_sample_prep Source is likely: - Sample Diluent - Vials / Caps - Autosampler Carryover check2->source_sample_prep Yes source_column Source is likely: - Column Contamination - On-Column Degradation check2->source_column No (Re-install column & inject blank. If peak appears now, it's the column)

Caption: Initial diagnostic workflow for ghost peak source identification.
Step 2: Troubleshooting Mobile Phase Contamination

The mobile phase is the most common source of ghost peaks.[8] Even high-purity, HPLC-grade reagents can contain trace impurities that concentrate on the column and elute during a gradient.[5]

Q3: What are the most common sources of mobile phase contamination?
  • Water Quality: Using water that is not HPLC-grade or from a purification system with old cartridges is a primary culprit.[9]

  • Solvent Grade and Degradation: Always use HPLC- or LC-MS-grade solvents. Some solvents, like THF, can degrade over time if not stabilized.[7]

  • Additives: Buffer salts, ion-pairing reagents, and pH-adjusting acids/bases can introduce contaminants.[8]

  • Microbial Growth: Aqueous mobile phases, especially those containing phosphate buffers, are prone to microbial growth, which can generate ghost peaks.[8][10]

  • Poor Lab Practices: Topping off solvent bottles instead of using fresh ones can concentrate impurities.[5][7] Contaminated glassware is also a common source.

Protocol: Best Practices for High-Purity Mobile Phase Preparation
  • Use Fresh Solvents: Always prepare mobile phase fresh daily. Use HPLC-grade or higher solvents and water (e.g., from a Milli-Q system).[1][9]

  • Select High-Purity Additives: Use the highest purity buffer salts and additives available.

  • Pre-Rinse Glassware: Thoroughly clean and rinse all glassware with high-purity water and then the mobile phase solvent before use.

  • Filter the Mobile Phase: Filter aqueous buffers and mixed mobile phases through a 0.22 µm or 0.45 µm membrane filter to remove particulates and some microbes.[1][11]

  • Degas Thoroughly: Degas the mobile phase using sonication, vacuum degassing, or helium sparging to prevent dissolved gases from forming bubbles that can appear as peaks.[1][5]

  • Never "Top Off": Discard old mobile phase and use a clean bottle for each new batch.[7]

ParameterUSP Guideline for Cefaclor Assay[12]Alternative Method Example[13]
Aqueous Phase 1 g sodium 1-pentanesulfonate in 780 mL water with 10 mL triethylamine.50 mM phosphate buffer, pH 4.0.
Organic Phase 220 mL of a mixture of methanol and acetonitrile (4:1).Acetonitrile.
Elution Type IsocraticGradient (2.25% to 45% Acetonitrile).
Key Insight The use of ion-pairing agents (pentanesulfonate) and amines (triethylamine) requires high-purity reagents to avoid baseline noise and ghost peaks.Gradient methods are more susceptible to ghost peaks from mobile phase impurities.[4][5]
Step 3: Addressing HPLC System Contamination and Carryover

If the mobile phase is clean, the contamination may reside within the HPLC system itself, often as carryover from previous injections.[5] The autosampler is a frequent source of such problems.[5][9]

Q4: My ghost peak appears after injecting a high-concentration sample. How do I fix carryover?

Carryover occurs when residual material from a previous injection is introduced into the current run. The autosampler needle, injection valve, and seals are common areas where compounds can be adsorbed.[5][7]

Protocol: Effective Autosampler and System Flushing
  • Optimize Needle Wash: Ensure your autosampler's needle wash procedure is effective. Use a wash solvent that is stronger than the mobile phase and capable of dissolving your analyte (Cefaclor) and its impurities. A wash solution containing a mix of organic solvent and water is often more effective than 100% organic.

  • Flush the Injection Port/Valve: Manually flush the injector port and sample loop with a strong solvent.

  • Perform a System-Wide Flush: If contamination is suspected throughout the system, perform a comprehensive flush. Disconnect the column and flush all lines with a series of solvents of increasing strength (e.g., filtered water, isopropanol, then hexane, followed by a reversal back to your mobile phase conditions).[4][9]

Step 4: Investigating Sample Preparation as the Source

Contaminants can be introduced during the preparation of the sample itself.

Q5: What are common sample preparation mistakes that cause ghost peaks?
  • Contaminated Diluent: The solvent used to dissolve the Cefaclor sample may be contaminated.[9]

  • Leachables: Impurities can leach from vials, caps, septa, or syringe filters.[7] For example, filtering a sample with an incompatible syringe filter can introduce extractables that appear as peaks.

  • Sample Degradation: Cefaclor can degrade in the sample vial if left at room temperature for extended periods before injection.[7][9] The USP monograph for Cefaclor notes that test solutions should be used within a few hours if at room temperature or refrigerated to maintain stability.[14][15]

Protocol: Best Practices for Cefaclor Sample Preparation
  • Verify Diluent Purity: Prepare your Cefaclor sample diluent with the same care as your mobile phase. Inject a blank of the diluent to confirm its purity.

  • Use High-Quality Consumables: Employ vials, caps, and septa from reputable suppliers known for low bleed and extractables.

  • Test Filters: If using a syringe filter, filter a small amount of your diluent and inject it to ensure no artifacts are leaching from the filter membrane.[7]

  • Control Sample Stability: Adhere to stability guidelines. For Cefaclor, this often means analyzing samples promptly or using an autosampler with a cooling function to inhibit degradation.[14][16]

Section 3: Summary of Preventive Measures

Proactive measures are the most effective way to prevent ghost peaks.

CategoryPreventive ActionRationale
Mobile Phase Prepare fresh daily using HPLC-grade reagents and high-purity water. Filter and degas thoroughly.Prevents introduction of chemical impurities and microbial growth, the most common sources of ghost peaks.[5][7][8]
System Hygiene Implement a robust needle wash protocol. Regularly flush the system between different analyses.Minimizes carryover from previous samples, a frequent cause of ghost peaks in autosamplers.[5][9]
Sample Prep Use high-quality vials, caps, and filters. Analyze samples within their stability window or use cooling.Avoids contamination from leachables and prevents the formation of degradation products that can act as ghost peaks.[7][15]
Column Care Use a guard column. Dedicate columns to specific methods where possible. Flush and store columns properly.Protects the analytical column from strongly retained compounds that could bleed off in subsequent runs.[5]
Method Specifics For Cefaclor, maintain column temperature at or below 30°C.Prevents the specific on-column oxidative degradation of Cefaclor that is known to cause a characteristic ghost peak.[6]

By implementing these systematic troubleshooting guides and preventive best practices, you can effectively identify, eliminate, and prevent ghost peaks, ensuring the accuracy and reliability of your Cefaclor impurity separation data.

References
  • Ghost Peaks in Chromatography: What They Are, Why You Should Be Aware of Them.
  • Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • How to Identify Ghost Peaks in U/HPLC. Phenomenex.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu.
  • USP Monographs: Cefaclor. USP29-NF24.
  • What causes a “ghost” peak and what can I do to prevent this?
  • USP Monographs: Cefaclor for Oral Suspension. USP29-NF24.
  • USP Monographs: Cefaclor Capsules. USP29-NF24.
  • Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography.
  • Ghost peak form
  • Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
  • USP Monographs: Cefaclor Extended-Release Tablets. USP29-NF24.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Video Notes LC Troubleshooting Series Ghost Peaks. Agilent Technologies.
  • Ghost Peak Investigation in a Reversed-Phase Gradient LC System.
  • Ghost Peaks in HPLC - 5 common sources. Axion Labs.
  • Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org.
  • Comparative Stability of Cefaclor Formulations: A Guide for Researchers. Benchchem.
  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid st
  • [Readers Insight] Why Do Ghost Peaks Appear?
  • Preparation of Mobile Phase for HPLC. Nacalai Tesque, Inc.
  • The Effect of Micro-organisms on Ghost Peaks in a Reversed-Phase HPLC System. University of Malta.
  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences.

Sources

Optimizing HPLC Column Temperature for Cefaclor Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the HPLC analysis of Cefaclor. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of column temperature. Here, we will delve into the mechanistic underpinnings of temperature effects, provide robust troubleshooting protocols, and answer frequently asked questions to ensure the integrity and reproducibility of your analytical results.

The Critical Role of Temperature in Cefaclor HPLC Analysis

In reversed-phase HPLC, column temperature is a powerful yet often underestimated parameter. It directly influences the viscosity of the mobile phase, the kinetics of mass transfer between the mobile and stationary phases, and the solubility of the analyte. For a thermally sensitive molecule like Cefaclor, precise temperature control is not just a matter of optimizing chromatography; it is fundamental to preventing analytical artifacts and ensuring data accuracy.

Elevated temperatures can lead to the on-column degradation of Cefaclor, resulting in the appearance of "ghost peaks" that are not present in the actual sample.[1] This phenomenon can lead to incorrect impurity profiling and out-of-specification results. Conversely, inconsistent or suboptimal temperatures can cause issues with peak shape, retention time variability, and poor resolution.[2][3][4] Therefore, establishing and maintaining an optimal column temperature is a cornerstone of a reliable Cefaclor HPLC method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column temperature for Cefaclor analysis?

A1: For the analysis of Cefaclor and its related substances, a controlled column temperature of below 30°C is strongly recommended to prevent on-column degradation.[1] Many validated methods for Cefaclor analysis specify a temperature of 25°C .[5][6] It is crucial to consult the specific monograph, such as the United States Pharmacopeia (USP), if applicable to your analysis, as they will define the required temperature.[7] Operating at ambient temperature is generally not advised due to fluctuations in laboratory conditions, which can lead to reproducibility issues.[4][8]

Q2: How does increasing the column temperature affect my Cefaclor chromatogram?

A2: Increasing the column temperature generally leads to several predictable effects:

  • Decreased Retention Time: Higher temperatures reduce the viscosity of the mobile phase, leading to a faster elution of Cefaclor and other components.[2][9]

  • Improved Peak Efficiency (Sharper Peaks): The rate of mass transfer of Cefaclor between the mobile and stationary phases is increased at higher temperatures, which can result in narrower, more symmetrical peaks.

  • Reduced System Backpressure: The lower mobile phase viscosity at elevated temperatures will decrease the overall system backpressure.[2]

  • Potential for On-Column Degradation: This is a significant risk for Cefaclor. Elevated temperatures can induce the formation of degradation products, such as a C-4 oxidative decarboxylation analog, which will appear as additional peaks in your chromatogram.[1]

Q3: My method specifies "ambient temperature." Is this acceptable?

A3: While some older methods may specify "ambient temperature," it is not recommended for robust and reproducible Cefaclor analysis.[10] Laboratory temperatures can fluctuate significantly, leading to shifts in retention times and inconsistent results.[4][8] For method validation and routine analysis, a thermostatically controlled column compartment is essential to ensure the consistency and reliability of your data.

Q4: Can I use a higher temperature to improve the peak shape of Cefaclor?

A4: While higher temperatures can improve peak shape, this approach must be used with extreme caution for Cefaclor due to the risk of on-column degradation.[1] If you are experiencing poor peak shape, it is preferable to investigate other method parameters first, such as mobile phase pH, organic modifier concentration, or sample solvent composition, before increasing the temperature. If a temperature increase is necessary, it should be done incrementally and with careful monitoring for the appearance of new, unexpected peaks.

Troubleshooting Guide: Temperature-Related Issues in Cefaclor Analysis

This section provides a systematic approach to diagnosing and resolving common issues related to column temperature during Cefaclor HPLC analysis.

Issue 1: Unstable or Drifting Retention Times
  • Symptom: The retention time for the main Cefaclor peak shifts unpredictably between injections or over a sequence.

  • Underlying Cause: The most likely cause is an unstable column temperature. This can be due to a malfunctioning column oven or the use of "ambient" temperature in a laboratory with fluctuating environmental conditions.[4][8]

  • Troubleshooting Protocol:

    • Verify Column Compartment Temperature: Ensure your HPLC's column compartment is turned on and set to the method-specified temperature (e.g., 25°C).

    • Allow for Equilibration: Before starting a sequence, allow the column to equilibrate at the set temperature for at least 15-30 minutes after the pump has been started and the mobile phase is flowing.

    • Check for Drafts: Ensure the HPLC system is not located near air vents or in direct sunlight, which can cause localized temperature fluctuations.

    • Mobile Phase Pre-heating: For high flow rates or significant temperature differences between the mobile phase and the column, consider using a mobile phase pre-heater to ensure thermal equilibrium.[2]

Issue 2: Appearance of a New, Unexpected Peak (Ghost Peak)
  • Symptom: A new, unidentified peak appears in the chromatogram of your Cefaclor standard or sample, which is not a known related substance.

  • Underlying Cause: This is a classic sign of on-column degradation of Cefaclor due to excessive column temperature.[1] The "ghost peak" is an artifact of the analytical conditions and not an impurity in the sample itself.

  • Troubleshooting Protocol:

    • Immediately Reduce Column Temperature: Lower the column temperature to 25°C or even 20°C.

    • Re-inject the Sample: After the system has equilibrated at the lower temperature, re-inject the same sample.

    • Compare Chromatograms: If the ghost peak is significantly reduced or disappears at the lower temperature, this confirms on-column degradation. The optimal temperature is one that provides good chromatography without inducing this degradation.

    • De-gas the Mobile Phase: Dissolved oxygen in the mobile phase can promote oxidative degradation, which may be exacerbated by higher temperatures.[1] Ensure your mobile phase is adequately de-gassed.

Troubleshooting Decision Tree for Cefaclor HPLC Temperature Issues

G start Start: HPLC Issue Observed issue_type What is the primary issue? start->issue_type rt_shift Unstable/Drifting Retention Times issue_type->rt_shift Retention Time Shifts ghost_peak New, Unexpected 'Ghost' Peak Appears issue_type->ghost_peak Ghost Peaks check_oven Is the column oven on and set to the correct temperature? rt_shift->check_oven turn_on_oven Action: Turn on oven, set temperature, and allow for 30 min equilibration. check_oven->turn_on_oven No check_equilibration Is the column fully equilibrated with mobile phase flow? check_oven->check_equilibration Yes oven_on Yes oven_off No increase_equilibration Action: Increase equilibration time before injection. check_equilibration->increase_equilibration No check_lab_env Check for drafts or ambient temperature swings. check_equilibration->check_lab_env Yes equilibrated Yes not_equilibrated No check_temp Is the column temperature > 30°C? ghost_peak->check_temp reduce_temp Action: Reduce temperature to 25°C. Re-inject sample to see if peak disappears. check_temp->reduce_temp Yes check_mobile_phase Is the mobile phase properly de-gassed? check_temp->check_mobile_phase No temp_high Yes temp_low No degas_mp Action: De-gas mobile phase and re-run the analysis. check_mobile_phase->degas_mp No other_issue Consider other sources of contamination. check_mobile_phase->other_issue Yes degassed Yes not_degassed No

Caption: Troubleshooting flowchart for temperature-related HPLC issues.

Experimental Workflow: Systematic Optimization of Column Temperature

For method development or transfer, a systematic approach to optimizing column temperature is recommended.

Objective: To find the optimal column temperature that provides robust separation of Cefaclor from its related substances without inducing on-column degradation.

Methodology:

  • Initial Assessment (25°C):

    • Set the column temperature to 25°C.

    • Equilibrate the system with the mobile phase for at least 30 minutes.

    • Inject a Cefaclor standard and a spiked sample containing known related substances.

    • Record the retention times, peak asymmetry, resolution between critical pairs, and system backpressure. Note any unexpected peaks.

  • Low-Temperature Evaluation (20°C):

    • Decrease the column temperature to 20°C and allow the system to re-equilibrate.

    • Repeat the injections from step 1.

    • Compare the results to the 25°C data. Expect longer retention times and potentially improved resolution for early eluting peaks.

  • High-Temperature Challenge (30°C):

    • Increase the column temperature to 30°C and allow the system to re-equilibrate.

    • Repeat the injections from step 1.

    • Carefully examine the chromatogram for any new, small peaks that were not present at lower temperatures. This is your primary diagnostic for on-column degradation.

  • Data Analysis and Selection:

    • Compile the data into a table for easy comparison.

    • The optimal temperature is the one that provides the best balance of resolution, peak shape, and run time, without any evidence of degradation . For Cefaclor, this will almost certainly be in the 20-30°C range.

G record_25 record_25 set_20 set_20 record_25->set_20 set_30 set_30 record_25->set_30 run_20 run_20 analyze analyze run_20->analyze check_degradation check_degradation analyze->check_degradation run_30 run_30 run_30->analyze select_optimal select_optimal check_degradation->select_optimal No check_degradation->select_optimal Yes (Choose lower temp)

Sources

Technical Support Center: Cefaclor Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis of Cefaclor and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic separation of Cefaclor and its impurities, with a specific focus on improving the peak shape of Cefaclor Impurity E.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape, particularly tailing, is a common issue encountered during the HPLC analysis of polar and ionizable compounds like Cefaclor and its impurities. This compound, also known as Cefaclor Open-Ring Impurity[1][2][3], possesses functional groups that can lead to undesirable interactions with the stationary phase, resulting in asymmetric peaks. This guide provides a systematic approach to diagnose and resolve these issues.

Issue: Peak Tailing Observed for this compound

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent problem.[4] It can compromise the accuracy of integration and reduce the resolution between adjacent peaks.[5] The primary cause of peak tailing in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[6][7]

Root Cause Analysis and Corrective Actions

The following flowchart outlines a systematic approach to troubleshooting peak tailing for this compound.

G cluster_0 Start: Poor Peak Shape for Impurity E cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Stationary Phase Interaction cluster_3 Step 3: System & Method Parameters cluster_4 Resolution start Observe Peak Tailing for this compound A Is the mobile phase pH optimized and buffered? start->A B Adjust Mobile Phase pH to 2.5-3.0 with a suitable buffer (e.g., phosphate) A->B No D Are you using a modern, high-purity, end-capped column? A->D Yes C Increase buffer concentration (e.g., 20-50 mM) B->C C->D E Switch to a modern Type B silica column with end-capping D->E No G Are there extra-column effects or column contamination? D->G Yes F Consider a column with an alternative stationary phase (e.g., polar-embedded) E->F F->G H Minimize tubing length and diameter. Check for blockages. G->H Yes end Symmetrical Peak Shape Achieved G->end No I Implement a column wash procedure or use a guard column. H->I I->end

Caption: Troubleshooting workflow for this compound peak tailing.

Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment

Objective: To minimize secondary interactions with silanol groups by controlling the ionization state of both the analyte and the stationary phase.

Rationale: Residual silanol groups on the silica surface of the stationary phase are acidic and can become ionized at pH levels above 3, leading to strong interactions with basic analytes, which is a primary cause of peak tailing.[4][8] By operating at a lower pH (e.g., 2.5-3.0), these silanol groups are protonated and thus less likely to interact with positively charged basic compounds.[6]

Step-by-Step Procedure:

  • Prepare a Phosphate Buffer: Weigh an appropriate amount of monobasic potassium phosphate to prepare a 50 mM solution in HPLC-grade water.

  • Adjust pH: While stirring, add phosphoric acid dropwise to adjust the pH of the buffer to 2.5 ± 0.1. A calibrated pH meter is essential for accuracy.

  • Prepare Mobile Phase A: The aqueous component of your mobile phase will be the prepared pH 2.5 phosphate buffer.

  • Prepare Mobile Phase B: Your organic modifier (typically acetonitrile or methanol).

  • Equilibrate the System: Flush the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analyze and Compare: Inject your Cefaclor sample and compare the peak shape of Impurity E to the previous method.

Protocol 2: Column Selection and Care

Objective: To utilize a stationary phase with minimal active silanol groups and to protect the analytical column from contamination.

Rationale: Modern HPLC columns, often referred to as Type B, are made from high-purity silica with reduced metal content and are typically end-capped to block a significant portion of the residual silanol groups.[4][9] This "deactivation" of the stationary phase surface minimizes the sites available for secondary interactions. A guard column is a cost-effective way to protect the more expensive analytical column from strongly retained impurities in the sample matrix that can cause peak distortion over time.[10]

Step-by-Step Procedure:

  • Select an Appropriate Column: Choose a modern, end-capped C18 column from a reputable manufacturer. Columns with polar-embedded phases can also offer improved peak shape for basic compounds.[11]

  • Install a Guard Column: Use a guard column with the same stationary phase as your analytical column. This acts as a disposable pre-column to adsorb contaminants.[10]

  • Regular Maintenance: If peak tailing reappears over time, first replace the guard column. If the problem persists, the analytical column may be contaminated. Attempt to wash the column according to the manufacturer's instructions. A typical wash sequence for a reversed-phase column is flushing with progressively less polar solvents (e.g., water, methanol, acetonitrile, isopropanol).

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.0Suppresses the ionization of residual silanol groups on the stationary phase, reducing secondary interactions with basic analytes.[6][8]
Buffer Phosphate, 20-50 mMMaintains a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes for ionizable compounds.[11][12]
Column Type Modern, end-capped C18 (Type B Silica)Minimizes the number of available free silanol groups, thereby reducing the potential for peak tailing.[4][9]
Guard Column Use a guard column with matching stationary phaseProtects the analytical column from contamination and extends its lifetime.[10]
Sample Diluent Mobile Phase or a weaker solventInjecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[13]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even at low pH?

A1: While low pH is a primary strategy, other factors can contribute to peak tailing. Consider the following:

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting to see if the peak shape improves.[9][14]

  • Extra-column Volume: Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can cause band broadening and tailing.[11] Ensure connections are made with minimal tubing length.

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[10] Using a guard column and implementing a regular column flushing procedure can mitigate this.[10]

  • Metal Contamination: Trace metals in the silica matrix of older columns can interact with analytes and cause tailing.[4][6] Using a modern, high-purity silica column is recommended.

Q2: Can the choice of organic modifier affect the peak shape of Impurity E?

A2: Yes, the organic modifier can influence peak shape, although pH and column chemistry are typically more dominant factors. Acetonitrile and methanol have different solvent properties. In some cases, switching from one to the other, or using a combination, can alter selectivity and potentially improve peak symmetry. It is an experimental parameter worth investigating during method development.[11]

Q3: A published method for Cefaclor uses a mobile phase at pH 4.0. Why are you recommending a lower pH?

A3: A method at pH 4.0 may provide adequate separation for the main components and some impurities.[15][16] However, for particularly problematic basic impurities that exhibit tailing, further optimization is often necessary. At pH 4.0, a significant portion of the surface silanols on a standard silica column will be ionized, increasing the likelihood of secondary interactions with basic analytes like this compound.[11] Lowering the pH to below 3 is a well-established strategy to specifically address this type of peak tailing.[4][6]

Q4: What is an acceptable tailing factor?

A4: The ideal chromatographic peak is perfectly symmetrical, with a tailing factor (T) of 1.0.[17] For many pharmaceutical applications, a tailing factor of less than 1.5 is often considered acceptable, although specific methods may require a more stringent limit (e.g., not more than 1.2).[8] It is important to consult the specific requirements of your analytical method or regulatory guidelines.

Q5: Could a problem with the HPLC system itself be causing the tailing?

A5: Yes, if all peaks in your chromatogram are tailing, it could indicate a system-level issue. A common cause is a partially blocked inlet frit on the column, which distorts the sample flow.[14] Back-flushing the column (if the manufacturer permits) may resolve this. Other instrumental issues could include dead volume from poorly made connections or problems within the detector flow cell.[9]

References

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • cefaclor monohydrate and its Impurities - Pharmaffiliates. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

Sources

Minimizing degradation of Cefaclor during sample preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cefaclor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for minimizing the degradation of Cefaclor during sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Cefaclor to degrade?

A1: Cefaclor, a second-generation cephalosporin antibiotic, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and racemization.[1][2] The rate of degradation is significantly influenced by environmental factors such as:

  • pH: Cefaclor is most stable in acidic conditions (pH 2.5-4.5) and degrades rapidly in neutral to alkaline solutions.[3][4]

  • Temperature: Elevated temperatures accelerate the degradation process.[1][3][4][5][6]

  • Light: Exposure to light can contribute to the degradation of Cefaclor.[1]

  • Humidity: In the solid state, high relative humidity can promote degradation.[7]

  • Enzymatic Activity: The presence of β-lactamases will lead to rapid hydrolysis of the β-lactam ring, inactivating the antibiotic.[1]

Understanding these factors is the first step in designing a robust sample preparation protocol.

Q2: I'm observing variable results in my Cefaclor assays. Could sample degradation be the cause?

A2: Absolutely. Inconsistent results are a hallmark of analyte instability. If you're seeing poor reproducibility, decreasing concentrations over time, or unexpected peaks in your chromatograms, Cefaclor degradation during sample preparation is a likely culprit. The key is to control the conditions from the moment of sample collection to the point of analysis.

Q3: What are the major degradation products of Cefaclor I should be aware of?

A3: Cefaclor can degrade into several products depending on the conditions. The primary degradation pathways include:

  • Hydrolysis of the β-lactam ring: This is a common degradation route for all β-lactam antibiotics, leading to a loss of antibacterial activity.

  • Intramolecular aminolysis: The side-chain amino group can attack the β-lactam ring, forming a piperazine-2,5-dione derivative.[8][9]

  • Ring contraction: The cephem nucleus can rearrange to form thiazole derivatives, particularly under acidic conditions.[10][11][12]

  • Formation of pyrazines: These can form through the interaction of the phenylglycyl side chain with the "masked aldehyde" at carbon-6.[10]

The following diagram illustrates the main degradation pathways of Cefaclor.

G Cefaclor Cefaclor Hydrolysis β-Lactam Ring Hydrolysis Cefaclor->Hydrolysis H₂O, pH, Temp Aminolysis Intramolecular Aminolysis Cefaclor->Aminolysis Intramolecular RingContraction Ring Contraction Cefaclor->RingContraction Acidic pH PyrazineFormation Pyrazine Formation Cefaclor->PyrazineFormation Side-chain reaction InactiveProduct Inactive Product Hydrolysis->InactiveProduct Piperazinedione Piperazine-2,5-dione Aminolysis->Piperazinedione Thiazole Thiazole Derivatives RingContraction->Thiazole Pyrazines Pyrazine Derivatives PyrazineFormation->Pyrazines

Caption: Major Degradation Pathways of Cefaclor.

Troubleshooting Guide

Issue 1: Rapid loss of Cefaclor in aqueous solutions.

Underlying Cause: Cefaclor is highly susceptible to hydrolysis, especially at neutral and alkaline pH. The rate of hydrolysis is also temperature-dependent.

Solution:

  • pH Control: Prepare all aqueous solutions, including buffers and diluents, in a pH range of 2.5 to 4.5.[3][4] Citrate or phosphate buffers can be used, but be aware that they can sometimes catalyze degradation.[8] It is crucial to verify the pH of your final sample solution.

  • Temperature Control: Perform all sample preparation steps on ice or at refrigerated temperatures (2-8°C). Avoid prolonged exposure to room temperature.

  • Immediate Analysis: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store samples at -20°C or lower.[13]

Quantitative Stability Data: Cefaclor in Buffered Solutions

pHTemperature% Initial Activity Remaining after 72 hours
2.54°C>90%[3]
4.54°C>90%[3]
6.04°C70%[3]
7.04°C46%[3]
8.04°C34%[3]
2.525°C95%[3][4]
4.525°C69%[3][4]
6.025°C16%[3][4]
7.025°C5%[3][4]
8.025°C3%[3][4]
Issue 2: Poor recovery of Cefaclor from biological matrices (e.g., plasma, serum).

Underlying Cause: In addition to chemical instability, enzymatic degradation by β-lactamases present in biological samples can be a significant issue. Protein binding can also affect recovery.

Solution:

  • Rapid Protein Precipitation: To simultaneously halt enzymatic activity and remove proteins, a rapid protein precipitation step is essential. Trichloroacetic acid (TCA) is an effective precipitating agent that also helps to acidify the sample, thereby increasing Cefaclor stability.[13]

  • Use of Fresh Serum for Standards: Commercially prepared serum can have higher degradation rates compared to freshly prepared human serum.[3] Therefore, it is recommended to use freshly prepared serum for making standards to ensure matrix matching and accurate quantification.[3]

Experimental Protocol: Cefaclor Extraction from Plasma/Serum

  • Sample Collection: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA, heparin). Process to obtain plasma or serum as quickly as possible.

  • Storage: If not analyzed immediately, store plasma/serum samples at -20°C or below.

  • Thawing: Thaw frozen samples at room temperature (around 20°C) for approximately 10 minutes before analysis.[13]

  • Protein Precipitation:

    • To a 0.25 mL aliquot of the plasma/serum sample in a microcentrifuge tube, add 0.25 mL of 6% trichloroacetic acid.[13]

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.[13]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to pellet the precipitated proteins.[13]

  • Supernatant Collection: Carefully transfer the supernatant to a clean vial for analysis (e.g., by HPLC).

G cluster_sample_prep Sample Preparation Workflow start Plasma/Serum Sample thaw Thaw at 20°C start->thaw precipitate Add 6% TCA (1:1 v/v) thaw->precipitate vortex Vortex 30s precipitate->vortex centrifuge Centrifuge 4000rpm, 5min vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze HPLC Analysis supernatant->analyze

Caption: Workflow for Cefaclor extraction from plasma/serum.

Issue 3: Appearance of extra peaks in the chromatogram during a stability study.

Underlying Cause: The appearance of new peaks is a clear indication of Cefaclor degradation. These peaks correspond to the various degradation products.

Solution:

  • Forced Degradation Studies: To proactively identify potential degradation products and ensure your analytical method is "stability-indicating," perform forced degradation studies.[2] This involves subjecting Cefaclor to stress conditions such as:

    • Acid/Base Hydrolysis: Expose the drug to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.[2]

    • Oxidation: Treat with an oxidizing agent like hydrogen peroxide.

    • Thermal Stress: Heat the sample at an elevated temperature.

    • Photolytic Stress: Expose the sample to UV light.

  • Method Validation: Ensure your chromatographic method can resolve the main Cefaclor peak from all potential degradation products. A gradient elution HPLC method is often necessary to achieve this.[14]

By understanding the degradation profile of Cefaclor under these stressed conditions, you can be more confident in interpreting your stability data and ensuring the accuracy of your results.

References

  • Indelicato, J. M., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 86(5), 629-637. [Link]

  • Arsalan, A., & Ahmad, I. (2015). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 40, pp. 45-89). Academic Press. [Link]

  • Indelicato, J. M., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 638-645. [Link]

  • Foglesong, M. A., Lamb, J. W., & Dietz, J. V. (1978). Stability and blood level determinations of cefaclor, a new oral cephalosporin antibiotic. Antimicrobial Agents and Chemotherapy, 13(1), 49-52. [Link]

  • Foglesong, M. A., Lamb, J. W., & Dietz, J. V. (1978). Stability and Blood Level Determinations of Cefaclor, a New Oral Cephalosporin Antibiotic. Antimicrobial Agents and Chemotherapy, 13(1), 49-52. [Link]

  • Medenecka, B., et al. (2009). STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. Acta Poloniae Pharmaceutica-Drug Research, 66(5), 563-569. [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1996). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 34(5), 209-215. [Link]

  • Indelicato, J. M., et al. (1995). Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. Journal of organic chemistry, 60(23), 7678-7680. [Link]

  • Nakagawa, T., et al. (1989). The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. Chemical and Pharmaceutical Bulletin, 37(10), 2699-2703. [Link]

  • Al-Momani, I. F. (2011). EVALUATION OF CEFACLOR ORAL SUSPENSIONS STABILITY USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY AND ANTIMICROBIAL DIFFUSION METHODS. Pakistan Journal of Pharmaceutical Sciences, 24(3), 303-313. [Link]

  • Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. International journal of clinical pharmacology and therapeutics, 35(9), 374-380. [Link]

  • Al-Momani, I. F. (2011). Evaluation of cefaclor oral suspensions stability using reversed phase high performance liquid chromatography and antimicrobial diffusion methods. Pakistan Journal of Pharmaceutical Sciences, 24(3). [Link]

  • Olsen, B. A., et al. (1996). Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate. Journal of pharmaceutical and biomedical analysis, 14(8-10), 1019-1026. [Link]

  • de Oliveira, M. A., & de Oliveira, L. A. (2000). Spectrophotometric determination of cefaclor in pharmaceutical preparations. Journal of the Brazilian Chemical Society, 11, 269-273. [Link]

  • Zendelovska, D., et al. (2002). Simultaneous quantification of cefaclor and cephalexine in blood plasma using high-performance liquid chromatography with UV detection. Acta Pharmaceutica, 52(4), 243-250. [Link]

Sources

Enhancing sensitivity of detection for Cefaclor impurity E

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Cefaclor analysis. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this guide to address the specific challenges encountered when enhancing the detection sensitivity of Cefaclor impurity E.

Section 1: Understanding Cefaclor and Impurity E

This section provides foundational knowledge on the nature of this compound and the chemical properties that influence its analytical detection.

Q1: What is this compound, and why is its sensitive detection critical?

This compound, also known as the Cefaclor Open-Ring Impurity, is a key degradation product of the antibiotic Cefaclor.[1][2] Its chemical name is 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid.[1] It is formed through the hydrolysis of the β-lactam ring in the Cefaclor molecule, a common degradation pathway for β-lactam antibiotics.[3][4]

The presence and quantity of impurities are critical quality attributes for any drug substance, as they can impact both safety and efficacy.[5] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict limits for impurities.[5][6] Enhancing the detection sensitivity for Impurity E is crucial for:

  • Accurate Stability Studies: To understand the degradation profile of Cefaclor under various conditions (e.g., heat, humidity, pH).[7]

  • Quality Control: Ensuring that batches of Cefaclor drug substance and product meet the stringent purity requirements set by regulatory authorities.[5]

  • Process Development: Optimizing manufacturing and storage conditions to minimize the formation of this degradant.[8]

Q2: What are the key chemical properties of Impurity E that affect its detection?

Understanding the structure of Impurity E is key to optimizing its detection. It possesses several functional groups that influence its chromatographic behavior and detectability:

  • Two Carboxylic Acid Groups: These groups are acidic and will be ionized (negatively charged) at pH values above their pKa.

  • A Primary Amine Group: This group is basic and will be ionized (positively charged) at pH values below its pKa.

  • A Phenyl Group: This provides a chromophore, allowing for ultraviolet (UV) detection.

Because Impurity E has both acidic and basic functional groups, it is an amphoteric compound. Its net charge is highly dependent on the pH of the mobile phase, which is a critical parameter for achieving good chromatographic separation and peak shape.[9][10]

Section 2: Troubleshooting HPLC-UV Detection Issues

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for analyzing Cefaclor and its impurities.[11][12] This section addresses common issues that compromise the sensitivity of Impurity E detection.

Q3: My Impurity E peak is very small or not visible. How can I increase its signal in HPLC-UV?

Low signal intensity is a common challenge when quantifying trace-level impurities. Consider the following optimization strategies:

  • Wavelength Selection: While many methods for Cefaclor itself use a detection wavelength of ~265 nm, impurities may have different absorption maxima.[13][14] Pharmacopeial methods for related compounds often specify detection at a lower wavelength, such as 220 nm, to increase the response of various impurities that may lack strong chromophores at higher wavelengths.[9][10] Always verify the UV spectrum of an Impurity E standard if available.

  • Mobile Phase pH: The pH of the mobile phase is a critical factor.[10] For amphoteric compounds like Impurity E, a pH of around 4.0 often provides a good balance of retention and peak shape by controlling the ionization of the carboxylic acid and amine groups.[9][10]

  • Increase Injection Volume: A straightforward way to increase the signal is to inject a larger volume of your sample. However, be cautious of "volume overload," which can lead to peak distortion and broader peaks. Ensure your sample diluent is weaker than the initial mobile phase to maintain good peak shape (peak focusing).

  • Increase Concentration: If possible, increase the concentration of the Cefaclor sample. The USP monograph for Cefaclor Capsules, for instance, suggests a test solution concentration of about 5 mg/mL (50 mg into 10 mL).[6] This maximizes the amount of impurity loaded onto the column.

Q4: I'm seeing poor peak shape (tailing, fronting) for Impurity E. What is the cause?

Poor peak shape compromises both sensitivity (by lowering the peak height) and the accuracy of integration.

  • Mobile Phase pH Mismatch: As discussed, an inappropriate pH can lead to mixed ionization states during chromatography, causing peak tailing. Optimizing the pH is the first step.

  • Column Secondary Interactions: The primary amine on Impurity E can interact with residual acidic silanol groups on the surface of silica-based C18 columns, leading to significant peak tailing.

    • Solution 1: Use a modern, high-purity, end-capped column specifically designed to minimize silanol interactions.

    • Solution 2: Add a competing base, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[15] The TEA will preferentially interact with the active silanol sites, improving the peak shape of basic analytes.

  • Column Temperature: Cefaclor has been shown to degrade on-column at elevated temperatures, potentially forming new artifacts.[16] It is recommended to keep the column temperature below 30 °C to suppress this degradation and ensure the observed peaks are true sample impurities.[16]

Q5: My baseline is noisy, making it difficult to integrate the Impurity E peak. How can I reduce it?

A high signal-to-noise (S/N) ratio is essential for sensitive detection.

  • Mobile Phase Preparation: Ensure mobile phase components are of the highest purity (HPLC or MS-grade). Always filter and degas solvents thoroughly before use to prevent pump cavitation and detector noise.

  • System Contamination: A dirty flow cell in the UV detector can cause significant baseline noise. Flush the system thoroughly, starting with water and progressing to stronger solvents like isopropanol.

  • Pump Performance: Inconsistent mixing or faulty check valves in the HPLC pump can create baseline pulsation. Perform routine pump maintenance as recommended by the manufacturer.

Section 3: Advanced Techniques for Ultra-Sensitive Detection

When HPLC-UV methods do not provide sufficient sensitivity, more advanced techniques are required.

Q6: When should I consider using Mass Spectrometry (LC-MS) for Impurity E analysis?

You should consider switching to LC-MS when:

  • The concentration of Impurity E is below the Limit of Quantification (LOQ) of your validated HPLC-UV method.

  • You need to confirm the identity of the impurity peak, as MS provides valuable mass-to-charge ratio (m/z) information for structural confirmation.[3][17]

  • Your sample matrix is complex, and the Impurity E peak co-elutes with other components, requiring the high selectivity of MS detection.[11]

LC-MS is a powerful tool for identifying and characterizing impurities, even at very low levels.[3]

Q7: How can I optimize LC-MS/MS parameters for maximum sensitivity for Impurity E?

For ultimate sensitivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.

  • Select Ionization Mode: Given the presence of both acidic and basic functional groups, Impurity E can be ionized in either positive (ESI+) or negative (ESI-) mode. ESI+ will typically protonate the primary amine to form the [M+H]⁺ ion (m/z 356.0). ESI- will deprotonate a carboxylic acid to form the [M-H]⁻ ion (m/z 354.0). You should test both modes to determine which provides a more robust and sensitive response.

  • Optimize Precursor Ion: Infuse a standard solution of Impurity E directly into the mass spectrometer to find the optimal source parameters (e.g., capillary voltage, gas flows, temperature) for maximizing the signal of the precursor ion ([M+H]⁺ or [M-H]⁻).

  • Identify Product Ions: Perform a product ion scan on the isolated precursor ion to identify stable, high-intensity fragment ions. The fragmentation of the open-ring structure will be different from that of intact Cefaclor.[3]

  • Optimize Collision Energy (CE): For each precursor → product ion transition, systematically vary the collision energy to find the value that yields the highest product ion intensity. This is a critical step for maximizing the MRM signal.

Q8: Are there alternative derivatization techniques to enhance sensitivity?

Yes. Chemical derivatization can be used to tag the Impurity E molecule with a group that is highly responsive to a specific detector. For example, a reagent that reacts with the primary amine on Impurity E could introduce a highly fluorescent or chemiluminescent tag.[18] This approach can lower detection limits significantly.[18]

However, this strategy adds complexity and potential sources of error to the workflow:

  • The derivatization reaction must be reproducible and complete.

  • Excess derivatizing reagent must be removed or separated chromatographically.

  • The stability of the derivatized product must be confirmed.

This approach is typically reserved for specialized bioanalytical applications where the utmost sensitivity is required.

Section 4: Sample Preparation and Handling

The most sensitive analytical instrument cannot compensate for poor sample handling.

Q9: How does my sample preparation and diluent choice affect the stability and recovery of Impurity E?
  • Diluent pH and Composition: Since Cefaclor degradation is pH-dependent, the choice of sample diluent is critical.[7] Using a diluent with a slightly acidic pH (e.g., pH 4-5) can help maintain the stability of both Cefaclor and its impurities during the analysis sequence. Avoid highly basic or acidic conditions which can accelerate degradation.[4]

  • Solubility: Ensure the chosen diluent fully dissolves the sample without causing precipitation. The mobile phase used at the start of the gradient is often a good choice for a sample diluent.

  • Filtration: Always filter your final sample solution through a compatible 0.22 or 0.45 µm filter to remove particulates that can damage the column and HPLC system.

Q10: What are the best practices for storing samples to prevent further degradation of Cefaclor into Impurity E?

To ensure the impurity profile you measure is representative of the original sample, you must minimize degradation after sample preparation. USP monographs recommend using the prepared test solution within 3 hours if stored at room temperature, or within 20 hours if stored under refrigeration.[6][19][20] For any new method, a solution stability study should be performed to define these storage limits.

Section 5: Data and Protocols
Table 1: Recommended Starting HPLC-UV Method Parameters
ParameterRecommended SettingRationale & Key Considerations
Column C18, 250 mm x 4.6 mm, 5 µmStandard phase for reversed-phase chromatography. Use a modern, end-capped column.[9][10]
Mobile Phase A 50 mM Phosphate Buffer, pH 4.0pH is critical for separation and peak shape of amphoteric compounds.[9][10]
Mobile Phase B AcetonitrileCommon organic modifier.
Gradient Program 2% B to 45% B over 30-40 minA gradient is necessary to elute Cefaclor and its range of impurities.[9][10]
Flow Rate 1.0 - 1.5 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CMaintain below 30°C to prevent on-column degradation of Cefaclor.[16]
Detection UV at 220 nmLower wavelength often provides a better response for a wider range of impurities.[9][10]
Injection Vol. 20 µLCan be increased to enhance sensitivity, but watch for peak distortion.
Experimental Protocol: Sample and Standard Preparation

This protocol is based on typical pharmacopeial procedures.[6][19]

  • Standard Preparation (Impurity E):

    • Accurately weigh ~5 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase A. This yields a stock solution of ~50 µg/mL.

    • Prepare working standards by further diluting the stock solution to bracket the expected concentration range of the impurity in your samples.

  • Test Solution Preparation (Cefaclor Drug Substance):

    • Accurately weigh ~50 mg of Cefaclor into a 10 mL volumetric flask.

    • Add ~7 mL of diluent (Mobile Phase A is a good starting point).

    • Sonicate briefly if necessary to dissolve. Avoid heating.[6][19]

    • Dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • System Suitability:

    • Prepare a solution containing both Cefaclor and Impurity E.

    • Inject this solution to verify that the chromatographic system can adequately separate the impurity from the main peak and that the resolution, peak tailing, and signal reproducibility meet the predefined method criteria.

Section 6: Visualizations
Diagram 1: Cefaclor to Impurity E Degradation Pathway

Cefaclor Cefaclor (Intact β-Lactam Ring) ImpurityE Impurity E (Open β-Lactam Ring) Cefaclor->ImpurityE  Hydrolysis  (Degradation) cluster_uv UV Parameter Checks cluster_sample Sample Handling Checks cluster_advanced Advanced Methods Start Low or No Signal for Impurity E UV_Check Optimize HPLC-UV Method Start->UV_Check Sample_Prep Optimize Sample Prep Start->Sample_Prep Advanced Consider Advanced Detection Start->Advanced If UV is insufficient Wavelength Lower Wavelength? (e.g., 220 nm) UV_Check->Wavelength Diluent Check Diluent pH & Stability Sample_Prep->Diluent LCMS Use LC-MS/MS (MRM) Advanced->LCMS Injection Increase Injection Volume? Wavelength->Injection Concentration Increase Sample Concentration? Injection->Concentration Storage Verify Sample Storage Conditions Diluent->Storage Deriv Use Chemical Derivatization LCMS->Deriv

Caption: Logical workflow for troubleshooting and enhancing the detection of Impurity E.

References
  • Journal of Chromatographic Science, "Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography", [Link]

  • Pharmaffiliates, "cefaclor monohydrate and its Impurities", [Link]

  • PMC - NIH, "Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities", [Link]

  • SynThink, "Cefaclor EP Impurities & USP Related Compounds", [Link]

  • PubMed, "Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC", [Link]

  • PI & PI Biotech Inc., "this compound (EP)", [Link]

  • SynThink Research Chemicals, "Cefaclor EP Impurity E | 188915-50-6", [Link]

  • USP29-NF24, "USP Monographs: Cefaclor Capsules", [Link]

  • PubMed, "Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions", [Link]

  • PubMed, "Isolation and structure elucidation of the major degradation products of cefaclor in the solid state", [Link]

  • USP29-NF24, "USP Monographs: Cefaclor Extended-Release Tablets", [Link]

  • ResearchGate, "(PDF) Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects", [Link]

  • Journal of Chromatographic Science | Oxford Academic, "Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography", [Link]

  • IISTE.org, "Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method", [Link]

  • ResearchGate, "HPLC method development and validation for the determination of Cefaclor in human plasma", [Link]

  • USP Monographs, "Cefaclor for Oral Suspension", [Link]

  • SynThink Research Chemicals, "Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles", [Link]

  • SciELO, "Spectrophotometric determination of cefaclor in pharmaceutical preparations", [Link]

  • Asian Journal of Pharmaceutical Research, "Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies", [Link]

  • PMC - NIH, "Isolation and Characterisation of Degradation Impurities in the Cefazolin Sodium Drug Substance", [Link]

  • Poznan University of Medical Sciences, "STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS", [Link]

  • OMICS Online, "Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations", [Link]

  • Veeprho, "High-Performance Liquid Chromatography (HPLC) for Impurity Analysis", [Link]

  • Google Patents, "CN105769873A - Cefaclor preparation and prepar
  • PMC - NIH, "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics", [Link]

  • PubMed, "Sensitive determination of a beta-lactam antibiotic, cefaclor by liquid chromatography with chemiluminescence detection", [Link]

Sources

Troubleshooting MS fragmentation patterns of Cefaclor impurity E diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting the mass spectrometry (MS) analysis of Cefaclor Impurity E diastereomers. This guide is designed for researchers, analytical scientists, and quality control professionals working on the impurity profiling of Cefaclor. Here, we address common challenges and provide in-depth, field-proven insights to ensure the scientific integrity of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound is the open-ring hydrolysis product of Cefaclor. Its chemical name is 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid[1][2]. The primary analytical challenge arises from the existence of diastereomers, which are stereoisomers that are not mirror images of each other. These diastereomers often co-elute or have very similar retention times in typical reversed-phase liquid chromatography (LC) systems. Furthermore, a critical finding is that these diastereomers exhibit almost identical mass spectral fragmentation patterns, making their individual characterization and quantification by MS alone a significant hurdle[3][4].

Q2: My MS/MS spectra for two closely eluting peaks, suspected to be Impurity E diastereomers, are identical. Is this expected?

A2: Yes, this is an expected observation. Research has shown that the diastereomers of this compound produce nearly identical fragmentation patterns in both positive and negative ion modes[3][4]. This is because the stereochemical difference is often not at a position that significantly influences the fragmentation pathways under typical collision-induced dissociation (CID) conditions. Therefore, relying solely on MS/MS for identification and differentiation of these diastereomers is not feasible. The primary evidence for the presence of diastereomers will be chromatographic separation into two distinct peaks with the same precursor and product ions.

Q3: What are the expected precursor and major fragment ions for this compound?

A3: this compound has a molecular weight of 355.8 g/mol [5][6]. In positive ion mode electrospray ionization (ESI+), you should look for the protonated molecule [M+H]⁺ at an m/z of approximately 356. The fragmentation of open-ring β-lactam impurities is characterized by the elimination of small molecules such as water (H₂O), carbon dioxide (CO₂), and ammonia (NH₃)[7]. Key fragment ions to monitor in your MS/MS spectra would arise from these neutral losses. For a more detailed breakdown, please refer to the "Proposed MS/MS Fragmentation Pathway" section below.

Q4: I am not seeing any chromatographic separation of the diastereomers. What can I do?

A4: Achieving chromatographic separation of diastereomers can be challenging. If you are observing a single, potentially broad or asymmetrical peak, consider the following optimization strategies:

  • Gradient Optimization: Employ a shallower gradient to increase the separation window.

  • Column Chemistry: Experiment with different stationary phases. A phenyl-hexyl or a column with a different C18 bonding chemistry might offer different selectivity.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the analytes and their interaction with the stationary phase. Small adjustments to the pH can sometimes dramatically improve resolution.

  • Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction with the stationary phase.

For a detailed starting point, refer to the "Recommended LC-MS/MS Protocol" section.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Scenario 1: Poor Peak Shape and Asymmetry

Q: I am observing tailing or fronting for the Impurity E peaks. What could be the cause and how can I fix it?

A: Poor peak shape can be indicative of several issues. Here's a systematic approach to troubleshooting:

  • Column Overload: Injecting too high a concentration of the sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: The amine and carboxylic acid groups in Impurity E can have secondary interactions with the silica backbone of the column, leading to peak tailing.

    • Solution: Ensure your mobile phase has an appropriate ionic strength and pH. Using a buffer and a small amount of an ion-pairing agent (if compatible with your MS system) can help mitigate these interactions. A mobile phase with a pH around 3-4 is often a good starting point for cephalosporin analysis.

  • Column Contamination or Degradation: A contaminated or old column can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Extra-column Dead Volume: Excessive tubing length or poor connections between the autosampler, column, and detector can cause peak broadening.

    • Solution: Minimize tubing length and ensure all connections are secure.

Scenario 2: Inconsistent Retention Times

Q: The retention times for my Impurity E peaks are shifting between injections. What should I check?

A: Retention time instability can compromise the reliability of your data. Consider the following:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a buffer, ensure the pH is consistent batch-to-batch.

  • Column Equilibration: Inadequate column equilibration between injections, especially with gradient elution, can cause retention time shifts.

    • Solution: Increase the column equilibration time at the initial conditions before each injection.

  • Column Temperature Fluctuations: An unstable column temperature will affect retention times.

    • Solution: Use a column oven and ensure it is maintaining a stable temperature.

  • Pump Performance: Issues with the LC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and retention time shifts.

    • Solution: Perform routine maintenance on your LC system, including checking for leaks and servicing the pump as needed.

Scenario 3: Low MS Signal Intensity

Q: I am struggling to get a good MS signal for Impurity E, even when I see a peak in the UV chromatogram. What can I do to improve sensitivity?

A: Low MS signal intensity can be due to a variety of factors related to both the LC and MS parameters.

  • Ionization Suppression: Co-eluting matrix components can suppress the ionization of your analyte.

    • Solution: Improve your sample preparation to remove interfering substances. A solid-phase extraction (SPE) step might be necessary for complex matrices. Also, try to achieve better chromatographic separation from other components.

  • Suboptimal MS Source Parameters: The ESI source parameters are critical for efficient ionization.

    • Solution: Optimize the source parameters, including nebulizer gas flow, drying gas flow and temperature, and capillary voltage. This should be done by infusing a standard solution of Impurity E.

  • Incorrect MS/MS Transition: If you are using Multiple Reaction Monitoring (MRM), ensure you have selected the most intense and specific precursor-to-product ion transition.

    • Solution: Perform a product ion scan of the Impurity E precursor ion to identify the most abundant fragment ions to use for your MRM method.

  • Mobile Phase Additives: Some mobile phase additives, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.

    • Solution: If possible, replace TFA with a more MS-friendly additive like formic acid.

Proposed MS/MS Fragmentation Pathway for this compound

The fragmentation of this compound in positive ion mode is expected to be dominated by neutral losses from the protonated molecule (m/z 356). The following diagram illustrates the proposed fragmentation pathway.

G cluster_main Proposed Fragmentation of this compound [M+H]⁺ M [M+H]⁺ m/z 356 F1 [M+H - H₂O]⁺ m/z 338 M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z 312 M->F2 - CO₂ F4 Side Chain Fragment (Phenylglycyl) m/z 106 M->F4 Side Chain Cleavage F3 [M+H - H₂O - CO₂]⁺ m/z 294 F1->F3 - CO₂ F2->F3 - H₂O

Caption: Proposed ESI+ Fragmentation Pathway for this compound.

Data Summary

Ionm/z (Positive Mode)Description
Precursor Ion356[M+H]⁺
Fragment Ion 1338Loss of water (H₂O)
Fragment Ion 2312Loss of carbon dioxide (CO₂)
Fragment Ion 3294Consecutive loss of H₂O and CO₂
Fragment Ion 4106Phenylglycyl side chain fragment

Recommended LC-MS/MS Protocol

This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the Cefaclor sample in a suitable diluent (e.g., water:acetonitrile 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC Parameters:

  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-17 min: 40-90% B

    • 17-19 min: 90% B

    • 19-20 min: 90-5% B

    • 20-25 min: 5% B (equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

3. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Nebulizer Gas: Nitrogen, 45 psi

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 350 °C

  • Scan Type: Product Ion Scan (for fragmentation pattern confirmation) or Multiple Reaction Monitoring (MRM) for quantification.

  • Precursor Ion (for MS/MS): m/z 356

  • Collision Energy: This will need to be optimized for your specific instrument. Start with a range of 10-30 eV to find the optimal energy for your desired fragment ions.

4. System Suitability:

  • Before running samples, inject a standard solution containing Cefaclor and, if available, a reference standard for Impurity E.

  • Assess system suitability parameters such as peak resolution, tailing factor, and signal-to-noise ratio to ensure the system is performing adequately.

Troubleshooting Workflow

G cluster_workflow Troubleshooting Workflow for this compound Analysis Start Problem Observed (e.g., Co-elution, Poor Peak Shape) CheckLC Review LC Method - Gradient - Column Chemistry - Mobile Phase pH - Temperature Start->CheckLC CheckMS Review MS Parameters - Source Conditions - Collision Energy - MRM Transitions Start->CheckMS CheckSample Review Sample Prep - Concentration - Diluent - Matrix Effects Start->CheckSample OptimizeLC Optimize LC Method CheckLC->OptimizeLC OptimizeMS Optimize MS Parameters CheckMS->OptimizeMS OptimizeSample Optimize Sample Prep CheckSample->OptimizeSample Resolved Problem Resolved OptimizeLC->Resolved OptimizeMS->Resolved OptimizeSample->Resolved

Caption: A systematic workflow for troubleshooting common issues in the LC-MS analysis of this compound.

References

  • Hu, C., et al. (2013). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Journal of Analytical Methods in Chemistry, 2013, 859138. [Link]

  • Chuchracka, K., et al. (2020). HPLC/ESI-MS identification of diastereomers of Impurity E - Degradation products of cefaclor. Journal of Pharmaceutical and Biomedical Analysis, 187, 113359. [Link]

  • Frański, R., et al. (2021). Differentiation of Cefaclor and its delta-3 isomer by electrospray mass spectrometry, infrared multiple photon dissociation spectroscopy and theoretical calculations. Journal of Mass Spectrometry, 56(1), e4661. [Link]

  • Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. (2021). Molecules, 26(21), 6489. [Link]

  • European Pharmacopoeia (Ph. Eur.) 11.3. (2023). Comments concerning texts published in Supplement 11.3. [Link]

  • SynThink. Cefaclor EP Impurities & USP Related Compounds. [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Pharmaffiliates. cefaclor monohydrate and its Impurities. [Link]

  • PI PI Biotech Inc. This compound (EP). [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2024). Contents of Supplement 11.3. [Link]

  • Agilent Technologies. (2020). Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. [Link]

  • Molsyns. Cefaclor EP Impurity E. [Link]

  • Axios Research. This compound. [Link]

  • Snyder, L. R., et al. (2011).
  • Shimadzu. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances. [Link]

  • Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. [Link]

  • Data in Brief. (2020). The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. [Link]

  • Journal of Natural Products. (2011). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Molecules. (2018). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]

Sources

Navigating Cefaclor Impurity Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Cefaclor Impurity Analysis. This resource is designed for researchers, analytical scientists, and quality control professionals to navigate the complexities of Cefaclor impurity profiling. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and reduce variability in your results effectively. This guide is structured to address common challenges through practical FAQs and in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the routine analysis of Cefaclor and its related substances.

1. What are the most common sources of Cefaclor impurities?

Cefaclor impurities can originate from two primary sources: the manufacturing process and degradation.[1][2] Process-related impurities are by-products or unreacted starting materials from the synthesis of the Cefaclor active pharmaceutical ingredient (API).[1] Degradation products form when Cefaclor is exposed to stress conditions such as heat, light, humidity, or acidic/basic environments during storage or processing.[3][4] Common degradation pathways include isomerization of the double bond in the dihydrothiazine ring, hydrolysis of the β-lactam ring, and oxidation.[3][5] A well-known impurity is the Cefaclor delta-3 isomer.[6][7]

2. My system suitability test (SST) for the Cefaclor method is failing for peak tailing. What should I investigate first?

Peak tailing is a frequent issue in HPLC and is often related to secondary interactions between the analyte and the stationary phase.[8][9] For basic compounds like Cefaclor, this can be due to interactions with acidic silanol groups on the silica-based column packing.[8][10]

Here’s a prioritized checklist:

  • Mobile Phase pH: Ensure the mobile phase pH is correctly prepared and within the method's specified range. A lower pH can suppress the ionization of silanol groups, reducing tailing.[9][10]

  • Buffer Concentration: Inadequate buffer concentration can lead to inconsistent ionization states of both the analyte and the silanol groups.[9]

  • Column Condition: The column may be aging, leading to exposed silanol groups. Consider flushing the column or replacing it if it has been used extensively.[10]

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.[9]

3. I am observing a "ghost peak" that appears intermittently in my Cefaclor impurity profile chromatograms. What could be the cause?

An interesting phenomenon with Cefaclor analysis is the potential for on-column degradation, which can manifest as a ghost peak.[11] This is not an actual impurity in the sample but is formed during the analysis. Research has shown that at elevated column temperatures (above 30 °C), Cefaclor can degrade on the column to form a C-4 oxidative decarboxylation analog.[11] The presence of dissolved oxygen in the mobile phase can also contribute to this issue.[11]

To mitigate this:

  • Reduce Column Temperature: Operate the column at a temperature below 30 °C.[11]

  • Degas the Mobile Phase: Ensure your mobile phase is thoroughly degassed to minimize dissolved oxygen.

  • Use Freshly Prepared Mobile Phase: Impurities in an aged mobile phase can also contribute to baseline noise and spurious peaks.

4. My retention times are shifting from one injection to the next. What are the likely causes?

Retention time variability can compromise peak identification and quantification. The most common culprits are related to the mobile phase composition and the HPLC pump.[12][13]

  • Mobile Phase Preparation: Even small errors in the mobile phase composition can lead to significant shifts in retention time, especially in gradient elution.[2][13] If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.[12] For isocratic methods, premixing the mobile phase can improve consistency.[13]

  • Column Equilibration: Insufficient column equilibration time between injections, especially after a gradient, is a common cause of retention time drift.[9]

  • Pump Performance: Leaks in the pump, worn pump seals, or issues with check valves can lead to inconsistent flow rates and, consequently, variable retention times.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature can influence retention.[9]

Troubleshooting Guides

This section provides a more in-depth, systematic approach to resolving common issues in Cefaclor impurity analysis.

Guide 1: Diagnosing and Resolving Peak Shape Problems

Poor peak shape can significantly impact the accuracy of integration and quantification. The most common peak shape issues are tailing, fronting, and splitting.

Systematic Troubleshooting Workflow for Peak Shape Issues

Caption: Troubleshooting workflow for HPLC peak shape issues.

Experimental Protocol: Column Flushing to Address Contamination

If column contamination is suspected to be the cause of peak shape issues, a systematic flushing protocol can be employed.

  • Disconnect the column from the detector.

  • Flush with mobile phase without buffer salts to remove any precipitated salts.

  • Flush with a series of solvents of increasing strength. For a reversed-phase C18 column, a typical sequence would be:

    • Water

    • Methanol

    • Acetonitrile

    • Isopropanol

  • If hydrophobic contaminants are suspected, flush with a stronger non-polar solvent like hexane, followed by isopropanol to ensure miscibility before returning to the reversed-phase mobile phase. [10]

  • Equilibrate the column thoroughly with the initial mobile phase conditions before reconnecting to the detector.

Guide 2: Ensuring Method Robustness and Reproducibility

Method robustness is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14][15] Reproducibility refers to the ability to obtain consistent results across different labs, analysts, and equipment.[16]

Key Parameters to Evaluate for Robustness:

ParameterTypical VariationPotential Impact on Cefaclor Analysis
Mobile Phase pH ± 0.2 unitsCan affect the retention time and peak shape of ionizable impurities.[2]
Organic Modifier Composition ± 2% absoluteSignificant impact on retention times and resolution.
Column Temperature ± 5 °CCan affect retention times and potentially induce on-column degradation.[11]
Flow Rate ± 10%Directly impacts retention times and peak heights.
Wavelength ± 2 nmMay affect the sensitivity for certain impurities.

Experimental Protocol: System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.[16][17]

  • Prepare a System Suitability Solution: This solution typically contains the main analyte (Cefaclor) and a critical impurity that is difficult to resolve, such as the Cefaclor delta-3 isomer.[7]

  • Perform Replicate Injections: Inject the SST solution multiple times (typically 5 or 6 replicates).[16]

  • Evaluate Key Parameters: Calculate the following parameters and ensure they meet the pre-defined acceptance criteria.

SST ParameterTypical Acceptance CriteriaRationale
Resolution (Rs) > 2.0 between Cefaclor and critical impurity pairEnsures baseline separation for accurate quantification.[17]
Tailing Factor (T) ≤ 2.0 for the Cefaclor peakConfirms good peak symmetry.[8][17]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% for replicate injectionsDemonstrates injector precision.[16]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% for replicate injectionsIndicates stable chromatographic conditions.[17]
Theoretical Plates (N) > 2000Measures column efficiency.[17]

Logical Relationship of SST Parameters

Caption: Interrelation of SST parameters for reliable analysis.

By understanding the potential sources of variability and implementing systematic troubleshooting and preventative measures, you can significantly enhance the reliability and reproducibility of your Cefaclor impurity analysis. This guide serves as a starting point, and it is crucial to always refer to the specific validated analytical method and relevant pharmacopeial monographs.[7][18]

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Benchchem. (2025). A Comparative Guide to Validated HPLC Methods for Cefaclor Analysis Following ICH Guidelines.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • PubMed. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. Retrieved from [Link]

  • PubMed. (n.d.). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Retrieved from [Link]

  • PubMed. (2019, November 30). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. Retrieved from [Link]

  • Oxford Academic. (1992, June 1). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). HPLC method development and validation for the determination of Cefaclor in human plasma. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Cefaclor Capsules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Cefaclor-impurities. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP Monographs: Cefaclor. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Variability — How to Control It. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Method Validation for Cefaclor Impurity E Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded approach to the validation of an analytical method for the quantification of Cefaclor impurity E, a critical quality attribute in the production of the cephalosporin antibiotic, Cefaclor.[1] The methodologies and principles discussed herein are in strict adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of reliable and accurate analytical data for regulatory submissions and quality control.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical procedures for impurity profiling.

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a range of bacterial infections.[5] The control of impurities in active pharmaceutical ingredients (APIs) like Cefaclor is paramount to ensure its safety and efficacy.[1] this compound, chemically known as 2-[[(2R)-2-Amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a potential process-related impurity or degradation product that must be monitored.[5][6][7]

This guide will first present a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. Subsequently, a comprehensive validation of this method will be detailed, following the ICH Q2(R1) framework.[2][3] Finally, a comparison with alternative analytical technologies will be provided to offer a broader perspective on method selection.

Proposed HPLC Method for this compound Quantification

The selection of an appropriate analytical method is the foundation of reliable impurity profiling. A reversed-phase HPLC method with UV detection is proposed due to its high specificity, sensitivity, and widespread availability in pharmaceutical laboratories.[8]

Rationale for Methodological Choices:

  • Stationary Phase: A C18 column is chosen for its versatility and proven efficacy in separating polar and non-polar compounds, making it suitable for Cefaclor and its impurities.[9]

  • Mobile Phase: A gradient elution with a phosphate buffer and acetonitrile is selected to achieve optimal separation of impurity E from the main Cefaclor peak and other potential impurities. The buffer controls the pH to ensure consistent ionization of the analytes, leading to reproducible retention times.

  • Detection: UV detection at 220 nm is employed as it provides good sensitivity for both Cefaclor and its impurities, which contain chromophoric groups.[9]

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation According to ICH Q2(R1) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[10] The following validation parameters will be assessed:

Method_Validation_Workflow cluster_Method Analytical Method cluster_Validation ICH Q2(R1) Validation Parameters Method HPLC-UV Method for This compound Specificity Specificity Method->Specificity is validated for Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Caption: Workflow for the validation of the analytical method for this compound.

Specificity (Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

Experimental Protocol:

  • Prepare solutions of Cefaclor spiked with this compound at the target concentration.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105°C for 48 hours (solid state).

    • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).

  • Analyze the stressed samples by the proposed HPLC method and check for any co-eluting peaks with the this compound peak.

Acceptance Criteria: The peak for this compound should be spectrally pure and well-resolved from any degradation products and the main Cefaclor peak (Resolution > 2.0).

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from the reporting limit to 150% of the target concentration (e.g., 0.05, 0.1, 0.2, 0.3, 0.4 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Presentation:

Concentration (µg/mL)Mean Peak Area (n=3)
0.0512,540
0.1025,150
0.2050,320
0.3075,580
0.40100,810

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Range

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. Based on the linearity data, the range for this compound is established.

Acceptance Criteria: The range will be the concentration interval over which linearity, accuracy, and precision have been demonstrated.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare a sample solution of Cefaclor.

  • Spike the sample solution with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Data Presentation:

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%0.100.09898.0
100%0.200.203101.5
150%0.300.29799.0

Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of Cefaclor spiked with this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Data Presentation:

Precision Type% RSD (n=6)
Repeatability 1.2%
Intermediate Precision 1.8%

Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Standard Deviation of the Response and the Slope):

  • Calculate the standard deviation of the y-intercepts of the regression line from the linearity study.

  • Calculate the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Data Presentation:

ParameterValue
LOD 0.015 µg/mL
LOQ 0.05 µg/mL

Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.

Validation_Parameters_Relationship Method Validated Method Linearity Linearity r² ≥ 0.999 Method:f0->Linearity:f0 Accuracy Accuracy 90-110% Recovery Method:f0->Accuracy:f0 Precision Precision RSD ≤ 5.0% Method:f0->Precision:f0 Range Range Defined by Linearity, Accuracy, Precision Linearity->Range LOQ LOQ Quantifiable Limit Linearity->LOQ Accuracy->Range Precision->Range LOD LOD Detectable Limit LOQ->LOD

Caption: Interrelationship of key validation parameters for the analytical method.

Comparison with Alternative Analytical Methods

While the proposed HPLC-UV method is robust and widely applicable, other techniques can also be considered for the analysis of this compound.

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (Proposed) Chromatographic separation followed by UV detection.Cost-effective, robust, widely available, good selectivity and sensitivity.May lack the specificity to differentiate isobaric impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) Similar to HPLC but uses smaller particle size columns and higher pressures.Faster analysis times, higher resolution, and better sensitivity than HPLC.Higher initial instrument cost, potential for column clogging with complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Chromatographic separation coupled with mass spectrometric detection.High specificity and sensitivity, provides molecular weight information for peak identification.Higher instrument and operational costs, requires more specialized expertise.

The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput (UPLC), definitive peak identification (LC-MS), or a cost-effective and reliable routine quality control method (HPLC-UV).

Conclusion

This guide has outlined a comprehensive approach to the validation of an HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines. The presented experimental protocols and acceptance criteria provide a solid framework for ensuring the reliability and accuracy of analytical data. The comparison with alternative methods offers valuable insights for selecting the most appropriate analytical technique for a given application. By adhering to these principles of scientific integrity and regulatory compliance, researchers and drug development professionals can confidently establish and validate robust analytical methods for impurity profiling, ultimately contributing to the safety and quality of pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (1996). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 34(3), 94-100. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Cefaclor EP Impurities & USP Related Compounds. SynThink. [Link]

  • ICH Q2 Analytical Method Validation. (2015). SlideShare. [Link]

  • Cefaclor monohydrate and its Impurities. Pharmaffiliates. [Link]

  • This compound (EP). PI & PI Biotech Inc. [Link]

  • Cefaclor-impurities. Pharmaffiliates. [Link]

  • Cefaclor EP Impurity E. SynThink Research Chemicals. [Link]

  • USP Monographs: Cefaclor. USP29-NF24. [Link]

Sources

A Comparative Analysis of Cefaclor and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the comprehensive characterization of an active pharmaceutical ingredient (API) and its associated impurities is paramount. This guide provides an in-depth comparative analysis of Cefaclor, a second-generation cephalosporin antibiotic, and its common process-related and degradation impurities. By delving into their structural nuances, analytical separation, and potential biological implications, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to ensuring the safety, efficacy, and quality of pharmaceutical products.

Introduction to Cefaclor and the Imperative of Impurity Profiling

Cefaclor is a widely prescribed oral antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic action stems from the inhibition of bacterial cell wall synthesis.[3] However, during its synthesis and storage, various structurally related impurities can arise.[4][5][6] These impurities, even in trace amounts, can potentially impact the drug's efficacy, stability, and safety profile.[4] Regulatory bodies worldwide, therefore, mandate stringent control over the impurity profile of any API. A thorough understanding of the chemical and physical properties of these impurities, alongside a robust analytical methodology for their detection and quantification, is not merely a regulatory hurdle but a scientific necessity.

This guide will explore the key differences between Cefaclor and its primary impurities, with a focus on their chemical structures and the analytical techniques employed for their resolution. We will also touch upon the known biological activities of these compounds, where data is available, to provide a holistic perspective on their significance.

Structural Elucidation: Cefaclor and Its Key Impurities

The chemical structure of Cefaclor and its impurities dictates their physicochemical properties and interactions with biological systems. A comparative look at their molecular architecture reveals the subtle yet significant transformations that can occur.

Cefaclor is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[7] Its core is a β-lactam ring fused to a dihydrothiazine ring.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Cefaclor C₁₅H₁₄ClN₃O₄S367.8Active Δ³-cephem nucleus with a chlorine atom at the C-3 position and a D-phenylglycyl side chain at C-7.[7]
Cefaclor Δ³-Isomer C₁₅H₁₄ClN₃O₄S367.81An isomer of Cefaclor, it is also considered to possess antibacterial properties.[8][9]
Impurity C (Cefaclor (2S)-Isomer) C₁₅H₁₄ClN₃O₄S367.81A diastereomer of Cefaclor with the opposite stereochemistry at the α-carbon of the phenylglycyl side chain.[10]
Impurity E (Cefaclor Open-Ring Impurity) C₁₄H₁₄ClN₃O₄S355.80Results from the hydrolytic cleavage of the β-lactam ring, rendering the molecule inactive.[3]
Impurity F (3-Phenylpyrazin-2-ol) C₁₀H₈N₂O172.18A degradation product formed through a complex rearrangement pathway.[10]
Impurity G (Isocefalexine) C₁₆H₁₇N₃O₄S347.39Structurally related to cephalexin, another cephalosporin antibiotic.[10]
Impurity H (N-Phenylglycyl Cefaclor) C₂₃H₂₁ClN₄O₅S500.95A dimeric impurity formed from the reaction of two Cefaclor-related molecules.[10]

Degradation Pathways of Cefaclor

The formation of impurities is often a result of degradation under various conditions. Understanding these pathways is crucial for developing stable formulations and appropriate storage conditions. Cefaclor is susceptible to degradation through several mechanisms, including hydrolysis and isomerization.[5][6][11]

G Cefaclor Cefaclor Hydrolysis Hydrolysis Cefaclor->Hydrolysis Aqueous environments (pH dependent) Isomerization Isomerization Cefaclor->Isomerization Spontaneous process Oxidation Oxidation Cefaclor->Oxidation Presence of oxygen Open-Ring Impurity (Impurity E) Open-Ring Impurity (Impurity E) Hydrolysis->Open-Ring Impurity (Impurity E) Δ²-Isomer (Inactive) Δ²-Isomer (Inactive) Isomerization->Δ²-Isomer (Inactive) Other Degradants Other Degradants Oxidation->Other Degradants

Caption: Major degradation pathways of Cefaclor.

Comparative Analysis of Performance

The ultimate measure of an API's performance is its biological activity and safety profile. While comprehensive data on the individual activities of all Cefaclor impurities is not extensively available in the public domain, some key insights can be drawn.

Antibacterial Activity:

The antibacterial efficacy of Cefaclor is well-established against a broad spectrum of pathogens.[1][12][13] The Δ³-isomer of Cefaclor is also reported to exhibit significant antibacterial activity, with a mechanism of action similar to the parent compound, involving the inhibition of bacterial cell wall synthesis.[8] In vitro studies have suggested that this isomer maintains comparable activity levels to Cefaclor.[8]

Conversely, the hydrolysis of the β-lactam ring, leading to the formation of Impurity E, results in a loss of antibacterial activity. The integrity of the β-lactam ring is essential for the pharmacological action of cephalosporins.

Toxicity:

Toxicological data on individual Cefaclor impurities is limited. However, it is a well-established principle in pharmaceutical sciences that structurally similar compounds may exhibit similar toxicological profiles.[14] The toxicity of Cefaclor itself has been evaluated in laboratory animals and is considered to be low.[15] Any new or significantly elevated impurity would necessitate a thorough toxicological assessment to ensure patient safety. The presence of impurities can also potentially lead to adverse drug reactions or contribute to drug resistance.

Analytical Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the separation and quantification of Cefaclor and its impurities. The development of a robust, stability-indicating HPLC method is critical for quality control.

Experimental Protocol: A Representative HPLC Method

The following protocol outlines a typical reversed-phase HPLC method for the analysis of Cefaclor and its impurities. The specific conditions may require optimization based on the instrumentation and specific sample matrix.

1. Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.05 M phosphate buffer, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A time-programmed gradient is typically employed to achieve optimal separation of all impurities. For example:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Hold at 60% A, 40% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Accurately weigh and dissolve the Cefaclor sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Rationale Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase of the C18 column allows for the effective separation of the moderately polar Cefaclor and its impurities based on their hydrophobicity.

  • Phosphate Buffer: The use of a buffer at a controlled pH is crucial for maintaining the consistent ionization state of the acidic and basic functional groups in the analytes, thereby ensuring reproducible retention times.

  • Gradient Elution: A gradient elution is necessary to resolve impurities that have a wide range of polarities. A shallow gradient at the beginning allows for the separation of early-eluting, more polar impurities, while the increasing organic modifier concentration helps to elute the more non-polar compounds in a reasonable time with good peak shape.

  • UV Detection at 220 nm: This wavelength is chosen to provide good sensitivity for both Cefaclor and its impurities, many of which possess chromophores that absorb in this region of the UV spectrum.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Weighing Weighing Dissolution Dissolution Weighing->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection Filtration->Injection Separation on C18 Column Separation on C18 Column Injection->Separation on C18 Column UV Detection (220 nm) UV Detection (220 nm) Separation on C18 Column->UV Detection (220 nm) Peak Integration Peak Integration UV Detection (220 nm)->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the HPLC analysis of Cefaclor and its impurities.

Conclusion

The comparative analysis of Cefaclor and its impurities underscores the critical importance of rigorous analytical characterization in pharmaceutical development. While subtle structural modifications can lead to a significant loss of biological activity, as seen in the case of the open-ring impurity, other isomers may retain comparable efficacy. The continued development and validation of sensitive and specific analytical methods are essential for ensuring the quality, safety, and therapeutic effectiveness of Cefaclor formulations. Further research into the specific biological activities and toxicological profiles of individual impurities will provide a more complete picture and contribute to the ongoing efforts to deliver the highest quality medicines to patients.

References

  • In Vitro Activity of Cefaclor, a New Orally Administered Cephalosporin Antibiotic. (1977). Antimicrobial Agents and Chemotherapy, 12(3), 442-443.
  • Neu, H. C., & Fu, K. P. (1978). Cefaclor: in vitro spectrum of activity and beta-lactamase stability. Antimicrobial Agents and Chemotherapy, 13(4), 584–588.
  • Cefaclor EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved January 16, 2026, from [Link]

  • An evaluation of the toxicity of cefaclor in laboratory animals. (1979). Toxicology and Applied Pharmacology, 51(1), 113-121.
  • Knothe, H. (1979). [In Vitro Activity of Cefaclor (Author's Transl)]. Infection, 7 Suppl 6, 518-526.
  • Bach, V. T., Khurana, M. M., & Thadepalli, H. (1978). In vitro activity of cefaclor against aerobic and anaerobic bacteria. Antimicrobial Agents and Chemotherapy, 13(2), 210–213.
  • Chemical structures of (a) Cefaclor& cefaclor delta-3-isomer. - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

  • In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli. (2023). Molecules, 28(13), 5034.
  • Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. (2016).
  • cefaclor monohydrate and its Impurities - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

  • Summary of laboratory studies on the antibacterial activity of cefaclor. (1979).
  • Summary of laboratory studies on the antibacterial activity of cefaclor. (1979). Infection, 7(Suppl 6), 557-561.
  • Cefaclor. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. (1997). Journal of Pharmaceutical Sciences, 86(5), 591-597.
  • Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. (1995). Journal of Pharmaceutical Sciences, 84(10), 1241-1247.
  • Cefaclor Open-Ring Impurity | CAS 188915-50-6 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

  • Sourgens, H., Derendorf, H., & Schifferer, H. (1997). Pharmacokinetic profile of cefaclor. International Journal of Clinical Pharmacology and Therapeutics, 35(9), 374-380.
  • Cefaclor-impurities - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

  • Comparison of in vitro antibacterial activity of three oral cephalosporins: cefaclor, cephalexin, and cephradine. (1977). Antimicrobial Agents and Chemotherapy, 12(5), 591–596.
  • The Degradation Mechanism of an Oral Cephalosporin: Cefaclor. (2015).
  • [Bacteriological in vitro investigations with cefaclor. Correlation of inhibition zone diameter and minimal inhibitory concentration (author's transl)]. (1979). Infection, 7(Suppl 6), 540-542.
  • 7-(((2R)-aminophenylacetyl)amino)-3-chloro-8-oxo-5-Thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid, (6R,7R)-. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. (2020). Environmental Science and Pollution Research, 27(34), 42285–42304.
  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024). Toxics, 12(3), 183.
  • STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS. (2009). Acta Poloniae Pharmaceutica, 66(5), 543-549.
  • Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products. (2025). Journal of Pharmaceutical Sciences, 114(1), 104063.

Sources

A Comparative Guide to Validated HPLC Methods for Cefaclor and its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of Cefaclor, a second-generation cephalosporin antibiotic. The methodologies discussed are grounded in principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability and accuracy of the analytical procedures.[1] This document is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable stability-indicating HPLC method for the accurate quantification of Cefaclor and the resolution of its degradation products.

The accurate quantification of Cefaclor in bulk drug substances and pharmaceutical formulations is paramount for ensuring its safety and efficacy.[1] HPLC is the preferred analytical technique due to its high specificity, sensitivity, and resolving power.[1] A critical aspect of a robust analytical method for pharmaceuticals is its stability-indicating nature, which is the ability of the method to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3]

The Imperative of Stability-Indicating Methods

Cefaclor is susceptible to degradation under various conditions, including hydrolysis (acidic and basic), oxidation, and in the solid state.[4][5][6] The degradation pathways can be complex, leading to a variety of products.[4][5] For instance, under acidic conditions, degradation can involve hydrolysis of the β-lactam ring, ring contraction to form thiazole derivatives, and the formation of pyrazine derivatives.[4] In the solid state, degradation can arise from isomerization, decarboxylation, oxidative attack, and intramolecular reactions.[5] Therefore, a validated stability-indicating HPLC method is essential to ensure that the measured Cefaclor concentration is accurate and not falsely elevated due to co-eluting degradation products.

Comparative Analysis of Chromatographic Conditions

The choice of chromatographic conditions is critical for achieving adequate separation of Cefaclor from its degradation products. A review of the literature reveals several validated reversed-phase HPLC methods. The following table summarizes the key chromatographic parameters from a selection of these methods, providing a basis for comparison.

Parameter Method 1 Method 2 Method 3 Method 4
Column Mediterranea C18 (4.6 x 250 mm)[7]Supelcosil C18 (4.6 x 250mm, 5µm)[8][9]ODS (C18) (4.6 mm × 250 mm, 5-μm)[10][11]Knauer C18 (dimensions not specified)[12][13]
Mobile Phase Acetonitrile: Methanol: TEA Buffer (1:1:2 v/v)[7]Sodium 1-pentanesulfonate, water, triethylamine, and methanol (pH 2.5 with phosphoric acid)[8][9]50 mM phosphate buffer, pH 4.0, with a two-stage acetonitrile gradient (2.25% to 45%)[10][11]Triethylamine: methanol: Acetonitrile: water (2:10:20:68 v/v)[12][13]
Flow Rate 0.6 mL/min[7]1.5 mL/min[8][9]Not specified1.0 mL/min[12][13]
Detection UV at 265 nmUV at 265 nm[8][9]UV at 220 nm[10][11]UV at 265 nm[12][13]
Retention Time ~3.39 min[7]~17 min[8][9]Not specifiedNot specified

Expert Insights: The prevalence of C18 columns across these methods highlights their versatility and effectiveness in retaining and separating the moderately polar Cefaclor from its more polar or non-polar degradation products. The mobile phase compositions vary significantly, demonstrating the tunability of the separation. Method 2 utilizes an ion-pairing agent (sodium 1-pentanesulfonate) which can enhance the retention of Cefaclor by forming a neutral ion-pair that has a stronger interaction with the C18 stationary phase. Method 3 employs a gradient elution, which is particularly useful for separating a complex mixture of compounds with a wide range of polarities, as is often the case in forced degradation samples.[10][11] The choice of detection wavelength is consistently in the UV range, with 265 nm being a common choice for Cefaclor.[8][9][12][13]

Validation Parameters: A Head-to-Head Comparison

Method validation is a formal and systematic process to demonstrate that an analytical method is suitable for its intended purpose.[2] The following table compares the reported validation parameters for the selected HPLC methods, adhering to ICH guidelines.[14][15][16]

Validation Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range 0.5-250 µg/mL[7]0.39-50 µg/mL[9]Not specifiedNot specified
Correlation Coefficient (r²) 0.9987[7]0.999[8][9]Not specifiedNot specified
Accuracy (% Recovery) 98.36-103.01%[7]88.28-98.11%[8]Not specifiedClose to 100%[12]
Precision (%RSD) ≤ 4.85%[7]< 2.0%Not specified< 2.0%[12]
LOD 2.34 x 10⁻² µg/mL[7]Not specifiedNot specifiedNot specified
LOQ 7.10 x 10⁻² µg/mL[7]Not specifiedNot specifiedNot specified

Expert Insights: All presented methods demonstrate good linearity with correlation coefficients close to 1, indicating a strong proportional relationship between concentration and detector response.[7][8][9] The accuracy, reported as percent recovery, is within acceptable limits for pharmaceutical analysis.[7][8][12] Precision, measured by the relative standard deviation (%RSD), is also well within the typical acceptance criterion of ≤2%.[7][12] The low limits of detection (LOD) and quantification (LOQ) for Method 1 indicate its high sensitivity, making it suitable for the analysis of low concentrations of Cefaclor.[7]

Experimental Protocol: A Representative Stability-Indicating HPLC Method

The following is a detailed, step-by-step methodology for a stability-indicating HPLC analysis of Cefaclor, synthesized from the reviewed literature. This protocol is intended as a starting point and should be fully validated in the user's laboratory.

1. Materials and Reagents:

  • Cefaclor reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of Mobile Phase:

  • Prepare a phosphate buffer (e.g., 0.067M potassium dihydrogen phosphate).

  • Adjust the pH of the buffer to 4.5 with orthophosphoric acid.

  • The mobile phase can be a mixture of the buffer and an organic modifier like methanol or acetonitrile. A common starting point is an 80:20 (v/v) mixture of the buffer and methanol.[6][17]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Cefaclor reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment (e.g., 1-50 µg/mL).

  • Sample Solution: For pharmaceutical formulations, accurately weigh and dissolve a portion of the sample (e.g., capsule contents, oral suspension) in the mobile phase to obtain a theoretical Cefaclor concentration within the calibration range. Sonicate and filter if necessary.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 265 nm

6. System Suitability:

  • Before sample analysis, perform system suitability tests by injecting the working standard solution multiple times (e.g., five replicates).

  • The acceptance criteria typically include:

    • %RSD of the peak area < 2.0%

    • Tailing factor ≤ 2.0

    • Theoretical plates > 2000

7. Forced Degradation Studies (for method validation):

  • Subject the Cefaclor sample to stress conditions to induce degradation.[1]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for a specified time.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Heat the solid drug at 80°C for a specified time.[1]

    • Photolytic Degradation: Expose the drug solution to UV light.[1]

  • Analyze the stressed samples using the developed HPLC method to demonstrate the resolution of the Cefaclor peak from any degradation product peaks.

Visualizing the Workflow and Degradation Pathways

To better illustrate the processes involved, the following diagrams have been created using Graphviz.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation_params Validation Parameters Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Testing Mobile_Phase->System_Suitability Standard_Sol Standard Solution Preparation Standard_Sol->System_Suitability Sample_Sol Sample Solution Preparation Sample_Analysis Routine Sample Analysis Sample_Sol->Sample_Analysis Method_Validation Method Validation (Specificity, Linearity, etc.) System_Suitability->Method_Validation Pass Method_Validation->Sample_Analysis Specificity Specificity & Forced Degradation Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision

Caption: HPLC Method Validation Workflow

Cefaclor_Degradation_Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Cefaclor Cefaclor Acid Acidic Hydrolysis Cefaclor->Acid Base Basic Hydrolysis Cefaclor->Base Oxidation Oxidation Cefaclor->Oxidation Heat Thermal Cefaclor->Heat Light Photolytic Cefaclor->Light Thiazole_Derivatives Thiazole Derivatives Acid->Thiazole_Derivatives Pyrazine_Derivatives Pyrazine Derivatives Acid->Pyrazine_Derivatives Hydrolysis_Products Hydrolysis Products Base->Hydrolysis_Products Oxidative_Products Oxidative Products Oxidation->Oxidative_Products Isomers Isomers Heat->Isomers Light->Isomers

Sources

In-Vitro Dissolution Studies of Cefaclor: A Comparative Guide to Methodologies and Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Cefaclor, a second-generation oral cephalosporin antibiotic, remains a cornerstone in treating a variety of bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is predicted in vitro by dissolution testing. However, Cefaclor's chemical structure, specifically its β-lactam ring, renders it susceptible to degradation, primarily through hydrolysis. This instability presents a significant challenge during formulation development and quality control, as the formation of impurities can compromise both the safety and potency of the final drug product.

This guide provides an in-depth comparison of in-vitro dissolution methodologies for Cefaclor, with a critical focus on the simultaneous monitoring of impurity formation. We will explore the causality behind experimental choices, present validated protocols, and offer field-proven insights to empower researchers, scientists, and drug development professionals to design robust and self-validating dissolution studies.

Part 1: The Chemistry of Cefaclor Degradation

A foundational understanding of Cefaclor's degradation pathways is essential for designing meaningful dissolution studies. The molecule's stability is highly dependent on environmental factors such as pH, temperature, and humidity.[1][2] In aqueous environments, such as dissolution media, Cefaclor primarily degrades via two pathways:

  • Hydrolysis of the β-Lactam Ring: This is the most significant degradation pathway, leading to the opening of the four-membered ring and rendering the molecule inactive. This reaction is accelerated in neutral to alkaline conditions.[3][4]

  • Isomerization: Cefaclor can isomerize from its active Δ³ (delta-3) form to an inactive Δ² (delta-2) isomer.

These primary degradation events can lead to a cascade of subsequent reactions, forming various impurities. Key degradation products identified in aqueous and solid-state studies include thiazole derivatives, pyrazine derivatives, and diketopiperazines.[5][6] The presence of these impurities not only reduces the concentration of the active pharmaceutical ingredient (API) but can also introduce potential safety risks. Therefore, a dissolution method that only quantifies the disappearance of the parent drug without accounting for the appearance of impurities is incomplete and potentially misleading.

G Cefaclor Cefaclor (Active Δ³-Isomer) Intermediate Hydrolyzed Intermediate (Opened β-Lactam Ring) Cefaclor->Intermediate Hydrolysis (pH, Temp dependent) Inactive_Isomer Inactive Δ²-Isomer Cefaclor->Inactive_Isomer Isomerization Impurities Further Degradation Products (e.g., Piperazine derivatives) Intermediate->Impurities Rearrangement

Caption: Primary degradation pathways of Cefaclor in aqueous media.

Part 2: Comparative Dissolution Methodologies

The choice of dissolution apparatus and media is critical and should be based on the physicochemical properties of the drug and the desired in-vivo in-vitro correlation (IVIVC). The United States Pharmacopeia (USP) provides standardized methods for various Cefaclor dosage forms.[7][8][9]

ParameterUSP Method for Capsules[7]USP Method for Extended-Release (ER) Tablets[8]Rationale & Scientific Insight
Apparatus Apparatus 2 (Paddle)Apparatus 1 (Basket)Paddle (Apparatus 2) is generally preferred for capsules to minimize the issue of floating and to provide gentle agitation. Basket (Apparatus 1) is often used for ER tablets to contain the dosage form as it slowly erodes, ensuring consistent exposure to the medium.
Speed 50 rpm100 rpmThe higher speed for ER tablets creates more stringent hydrodynamic conditions, necessary to appropriately challenge the release-controlling mechanism of the formulation.
Medium Water0.1 N Hydrochloric AcidWater is a simple, cost-effective medium for immediate-release capsules. However, 0.1 N HCl is used for ER tablets to simulate the acidic environment of the stomach, which is the first physiological compartment the tablet encounters.
Volume 900 mL900 mL900 mL is the standard volume used to ensure sink conditions, where the concentration of the dissolved drug remains low (typically <30% of its saturation solubility), preventing solubility from becoming the rate-limiting step of dissolution.
Time Point 30 minutes30, 60, and 240 minutesA single time point is sufficient for immediate-release products to ensure rapid dissolution. Multiple time points are essential for ER products to characterize the entire release profile over an extended period.

Field Insight: While the USP monograph for capsules specifies water as the medium, Cefaclor's stability is significantly greater in acidic conditions.[3] Studies have shown rapid dissolution at pH 1.2, whereas dissolution in pH 6.8 buffer can be slow and incomplete, confounded by concurrent degradation.[10] For formulation development and comparative studies, using a more physiologically relevant and stabilizing medium like 0.1 N HCl or pH 4.5 buffer can provide more discriminatory and reliable data, even for immediate-release products.[11]

Part 3: Experimental Protocol: An Integrated, Self-Validating Workflow

To achieve true scientific integrity, the dissolution test must be integrated with a stability-indicating analytical method. This ensures that the results reflect the release of the intact, active drug, not a mixture of the parent drug and its degradants. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[12][13]

G cluster_dissolution Dissolution Phase cluster_analysis Analytical Phase start 1. Place Dosage Form in Dissolution Vessel (37°C ± 0.5°C) sample 2. Withdraw Aliquots at Pre-defined Time Points (e.g., 10, 20, 30, 45, 60 min) start->sample filter 3. Immediately Filter Sample (e.g., 0.45 µm PVDF filter) sample->filter stabilize 4. Stabilize Filtrate (e.g., Acidify with H₃PO₄, store at 2-8°C) filter->stabilize Critical Transfer Step inject 5. Inject into Validated Stability-Indicating HPLC System stabilize->inject quantify 6. Quantify Peak Areas for Cefaclor & Known Impurities inject->quantify end Final Reportable Data quantify->end 7. Calculate % Dissolved (Active) & % Impurity Formed

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for Cefaclor Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of contemporary analytical methods for the detection and quantification of impurities in Cefaclor. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document moves beyond procedural outlines to explore the causality behind methodological choices, ensuring that the selected analytical strategy is not only compliant but also scientifically sound and fit for its intended purpose.

The control of impurities in active pharmaceutical ingredients (APIs) like Cefaclor, a second-generation cephalosporin antibiotic, is critical to ensuring patient safety and product efficacy.[1] Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH), mandate rigorous testing for these impurities.[4][5][6]

Cross-validation of analytical methods is a critical process performed to verify that a validated method produces consistent and reliable results across different laboratories, instruments, or even when comparing a new or updated method to an existing one.[7] This guide focuses on a comparative cross-validation study of three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The Foundation: Regulatory Expectations

The validation of analytical procedures is governed by a harmonized framework established by the ICH. Specifically, the ICH Q2(R2) guideline details the validation parameters required to demonstrate a method's suitability.[8][9][10] Furthermore, ICH Q3A and Q3B provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[5][11][12] Adherence to these guidelines is not merely a regulatory hurdle; it is a framework for ensuring robust and reliable data.[13][14]

The Analytical Arsenal: Methods Under Scrutiny

The choice of an analytical method is driven by the specific requirements of the analysis—be it routine quality control, stability testing, or in-depth impurity characterization.

  • High-Performance Liquid Chromatography (HPLC): For decades, HPLC has been the cornerstone of pharmaceutical analysis for its robustness, reliability, and quantitative accuracy.[15] It is particularly well-suited for routine quality control and release testing where validated methods are executed repeatedly.[2][16]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC. By utilizing columns with smaller sub-2 µm particles, it delivers dramatically increased resolution, sensitivity, and speed.[17] This enhancement is crucial for resolving complex impurity profiles and increasing sample throughput.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): When the identity of an impurity is unknown, LC-MS is the definitive tool.[18] It couples the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry, providing not only quantitative data but also vital structural information for impurity identification.[19][20]

Designing a Robust Cross-Validation Study

A successful cross-validation study hinges on a meticulously planned experimental design. The objective is to challenge the analytical methods with a representative range of impurities to ensure they are "stability-indicating"—capable of separating and quantifying degradation products from the intact API.

Causality of Choice: The Role of Forced Degradation

To ensure the methods are truly stability-indicating, a forced degradation study is the logical first step.[21] By subjecting Cefaclor to harsh conditions (acidic, basic, oxidative, thermal, and photolytic), we intentionally generate a complex mixture of degradants.[22][23] This approach is essential because it creates the very challenges—co-eluting peaks, new impurities, and degradation pathways—that a robust method must overcome. Cefaclor is known to degrade via pathways including β-lactam ring hydrolysis and isomerization, making this step particularly relevant.[24][25]

Experimental Workflow

The cross-validation process follows a systematic workflow designed to produce comparable data across all tested methodologies.

Cross_Validation_Workflow cluster_prep Phase 1: Sample Preparation & Impurity Generation cluster_analysis Phase 2: Parallel Method Execution cluster_validation Phase 3: Data Comparison & Validation api Cefaclor API forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) api->forced_degradation spiked_sample Spiked Samples api->spiked_sample stressed_sample Stressed Samples forced_degradation->stressed_sample impurity_standards Known Impurity Reference Standards impurity_standards->spiked_sample hplc HPLC Analysis spiked_sample->hplc uplc UPLC Analysis spiked_sample->uplc lcms LC-MS Analysis spiked_sample->lcms stressed_sample->hplc stressed_sample->uplc stressed_sample->lcms data_comp Comparative Analysis of Validation Parameters hplc->data_comp uplc->data_comp lcms->data_comp conclusion Method Performance Conclusion data_comp->conclusion

Caption: Workflow for the cross-validation of analytical methods.

Comparative Performance Data: A Head-to-Head Analysis

The following tables summarize the performance of each method across key validation parameters as defined by ICH Q2(R2).[10] The data demonstrates the relative strengths and weaknesses of each technique.

Table 1: System Suitability and Specificity
ParameterHPLCUPLCLC-MSRationale & Acceptance Criteria
Resolution (Rs) between Cefaclor and nearest impurity 2.13.53.6A higher Rs value indicates better separation. Criteria: Rs > 2.0
Peak Purity (stressed sample) PassPassPass (MS confirmation)Demonstrates no co-elution. LC-MS provides definitive mass confirmation.
Typical Run Time (minutes) 351012Shorter run times increase laboratory throughput.
Table 2: Linearity, Accuracy, and Precision
ParameterHPLCUPLCLC-MSRationale & Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99920.99950.9994Measures the direct proportionality of response to concentration. Criteria: r² ≥ 0.999
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.9 - 101.5%Closeness of test results to the true value. Criteria: 98.0 - 102.0%
Precision (Repeatability, %RSD) 1.2%0.8%0.9%Measures the method's consistency on the same sample. Criteria: %RSD ≤ 2.0%
Table 3: Sensitivity (LOD & LOQ)
Parameter (as % of 1.0 mg/mL Cefaclor)HPLCUPLCLC-MSRationale & Acceptance Criteria
Limit of Detection (LOD) 0.03%0.01%0.005%The lowest amount of analyte that can be detected. Lower is better.
Limit of Quantitation (LOQ) 0.08%0.03%0.015%The lowest amount of analyte that can be reliably quantified. Criteria: Must be ≤ reporting threshold

Discussion: Synthesizing the Results

The experimental data reveals a clear hierarchy in performance, which directly informs method selection for a specific purpose.

Method_Relationship hplc HPLC (Baseline Quantitative) uplc UPLC (Enhanced Throughput & Resolution) hplc->uplc Improves lcms LC-MS (Definitive Identification) uplc->lcms Adds Capability

Caption: Logical relationship and enhancement between methods.

  • Expertise-Driven Interpretation: The HPLC method proves to be a reliable and robust workhorse, meeting all fundamental validation criteria. It is perfectly suitable for a standard QC laboratory focused on batch release testing. However, its longer run time and lower sensitivity are notable limitations. The UPLC method demonstrates superior performance in every key metric: speed, resolution, and sensitivity. The threefold reduction in run time significantly enhances laboratory throughput, while the improved resolution provides greater confidence in the separation of closely eluting impurities. This makes UPLC the logical choice for laboratories with high sample loads or those dealing with more complex impurity profiles. The LC-MS method, while showing excellent quantitative performance comparable to UPLC, offers the unique and indispensable advantage of structural elucidation. For a research and development setting, or when an unknown peak is detected during a stability study, LC-MS is the only technique of the three that can provide the mass data necessary to identify that impurity, a critical step for regulatory filings and safety assessments.[18]

  • Trustworthiness Through Self-Validation: Each protocol is designed as a self-validating system. The inclusion of system suitability checks at the start of each run (e.g., resolution, tailing factor) ensures the chromatographic system is performing correctly before any samples are analyzed. The accuracy and precision data, generated by analyzing samples with known impurity concentrations, validates the method's quantitative reliability on a given day.

Detailed Experimental Protocols

The following protocols provide the necessary detail for reproduction. The choice of a C18 stationary phase is based on its proven versatility and effectiveness for separating moderately polar compounds like Cefaclor and its related substances.[2][16]

Protocol 1: HPLC Method
  • Instrumentation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.05 M Sodium Phosphate Monobasic, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 45% B

    • 25-30 min: 45% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A to a final concentration of 1.0 mg/mL.

Protocol 2: UPLC Method
  • Instrumentation: Waters ACQUITY UPLC H-Class or equivalent UPLC system with a Tunable UV (TUV) Detector.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 0.02 M Ammonium Dihydrogen Phosphate, pH adjusted to 4.7.[17]

  • Mobile Phase B: Acetonitrile/Methanol (70:30 v/v).[17]

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 50% B

    • 8-9 min: 50% B

    • 9.1-10 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 265 nm.[17][26]

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in a water/acetonitrile (90:10) mixture to a final concentration of 0.5 mg/mL.

Protocol 3: LC-MS Method
  • Instrumentation: UPLC system (as above) coupled to a Waters Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Chromatographic Conditions: Same as the UPLC method.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 50 - 1000 m/z.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 40 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 450°C.

  • Data Acquisition: Full scan mode for impurity detection and identification.

Conclusion

The cross-validation of these three analytical methods demonstrates that while all are capable of quantifying Cefaclor impurities, their suitability varies based on the analytical objective.

  • HPLC remains a valid and robust option for routine QC environments where methods are established and throughput is not the primary concern.

  • UPLC is the superior choice for high-throughput QC and stability testing, offering significant improvements in speed, resolution, and sensitivity.

  • LC-MS is the indispensable tool for research, development, and investigational purposes, providing the definitive structural data required to identify and characterize unknown impurities.

This guide provides the experimental data and underlying scientific rationale to empower researchers and drug development professionals to select and validate the most appropriate analytical method for their specific needs, ensuring data integrity and regulatory compliance.

References

  • Title: Cefaclor EP Impurities & USP Related Compounds Source: SynThink URL: [Link]

  • Title: Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science | Oxford Academic URL: [Link]

  • Title: Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science URL: [Link]

  • Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube (Pharma Talks) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions Source: PubMed URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

  • Title: Isolation and structure elucidation of the major degradation products of cefaclor in the solid state Source: PubMed URL: [Link]

  • Title: FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 Source: ECA Academy URL: [Link]

  • Title: Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cefaclor Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Guidance for Industry Q3B(R2) Impurities in New Drug Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method Source: IISTE.org URL: [Link]

  • Title: STABILITY OF THE CRYSTALLINE FORM OF CEFACLOR MONOHYDRATE AND ITS PHARMACEUTICAL PREPARATIONS Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC Source: PubMed URL: [Link]

  • Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharmaguideline URL: [Link]

  • Title: Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer Source: Juniper Publishers URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Accelerated conditions for stability assessment of bulk and formulated cefaclor monohydrate Source: PubMed URL: [Link]

  • Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL: [Link]

  • Title: The Degradation Mechanism of an Oral Cephalosporin: Cefaclor Source: ResearchGate URL: [Link]

  • Title: Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects Source: ResearchGate URL: [Link]

  • Title: EMA publishes Document on the Validation of analytical Methods Source: ECA Academy URL: [Link]

  • Title: Analytical Method Transfer In Focus in EU Effort to Revise GMP Chapter 6 on Quality Control Source: IPQ.org URL: [Link]

  • Title: Chemical instability of cefaclor in simple suspensions alkalinized with magnesium oxide and the structural elucidation of the degradation products Source: PubMed URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies Source: Pharmaceutical Technology URL: [Link]

  • Title: Validation & Transfer of Methods for Pharmaceutical Analysis Source: NSF URL: [Link]

  • Title: Validation of chromatographic methods in pharmaceutical analysis Source: Charles University Digital Repository URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Resolve Mass URL: [Link]

  • Title: IMPURITY PROFILING OF PHARMACEUTICALS Source: ResearchGate URL: [Link]

  • Title: Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study Source: Semantic Scholar URL: [Link]

  • Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]

Sources

A-Comparative-Guide-to-Inter-laboratory-Analysis-of-Cefaclor-Impurity-E

Author: BenchChem Technical Support Team. Date: January 2026

Ensuring Accuracy and Comparability in Pharmaceutical Quality Control

Abstract

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analysis of Cefaclor Impurity E, a critical quality attribute in the production of the cephalosporin antibiotic, Cefaclor. Ensuring the accuracy and consistency of impurity analysis across different laboratories is paramount for patient safety and regulatory compliance. This document outlines a detailed, validated High-Performance Liquid Chromatography (HPLC) method, discusses the importance of method harmonization, and presents a protocol for a collaborative study. It is intended for researchers, scientists, and drug development professionals to establish robust and comparable analytical practices.

Introduction: The Significance of Cefaclor and Impurity E

Cefaclor is a widely prescribed second-generation cephalosporin antibiotic effective against a range of bacterial infections.[1][2] During its synthesis and storage, various process-related and degradation impurities can form.[3][4] One such critical impurity is this compound. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product.[3] Therefore, rigorous analytical monitoring is a fundamental aspect of pharmaceutical quality control, mandated by regulatory bodies worldwide.

Inter-laboratory comparison studies, also known as proficiency testing, are essential for validating analytical methods and ensuring that different laboratories can produce comparable and reliable results.[5][6] These studies help to identify potential biases, improve precision, and maintain high standards of analytical performance across the pharmaceutical industry.[5]

This guide will delve into the practical aspects of setting up and executing an inter-laboratory study for the analysis of this compound, providing a standardized protocol and discussing the statistical evaluation of the comparative data.

Designing the Inter-laboratory Study

A successful inter-laboratory comparison is built on a well-structured plan. This involves careful selection of participating laboratories, preparation and distribution of homogenous test samples, and a clearly defined analytical protocol.

Study Protocol Overview

The following diagram illustrates the key phases of the proposed inter-laboratory study:

Inter_laboratory_Study_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Evaluation A Central Laboratory Prepares & Characterizes Homogenous Cefaclor Samples (Spiked with Impurity E) B Sample Distribution to Participating Laboratories A->B Secure, Temperature-Controlled Shipping C Laboratories Perform Analysis using Standardized HPLC Method D Data Acquisition and Initial Processing C->D E Data Submission to Coordinating Body F Statistical Analysis (e.g., Z-scores, Cochran's Test) E->F G Issuance of Final Report and Performance Evaluation F->G Statistical_Analysis_Flow A Collect Raw Data from all Laboratories B Calculate Mean, Standard Deviation, and Assigned Value A->B C Perform Outlier Tests (e.g., Grubbs' Test) B->C E Assess Within-Laboratory Variability (e.g., Cochran's Test) B->E D Calculate Performance Scores (e.g., Z-scores) C->D F Generate Final Report with Performance Summary D->F E->F

Sources

A Comparative Guide to Stability-Indicating Assay Method Validation for Cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of stability-indicating assay methods for Cefaclor, with a primary focus on High-Performance Liquid Chromatography (HPLC). As a widely prescribed second-generation cephalosporin antibiotic, ensuring the stability and purity of Cefaclor in pharmaceutical formulations is paramount to its safety and efficacy.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-supported protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

The Critical Role of Stability-Indicating Methods

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] A stability-indicating analytical method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and any other potential impurities. The development and validation of such methods are mandated by regulatory bodies to ensure that the drug product maintains its identity, strength, quality, and purity throughout its shelf life.[3][4][5]

High-Performance Liquid Chromatography (HPLC) has emerged as the preferred technique for the analysis of Cefaclor due to its high specificity, sensitivity, and resolving power.[6][7] This guide will delve into the validation of an HPLC method for Cefaclor, comparing its performance with other analytical approaches and providing the necessary experimental data to support its robustness.

Comparative Analysis of Analytical Techniques for Cefaclor

While HPLC is the most prevalent method for Cefaclor analysis, other techniques have also been employed. This section provides a comparative overview of the most common methods.

Analytical Technique Principle Advantages Limitations Primary Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary and mobile phase.High specificity, sensitivity, and resolution; capable of separating Cefaclor from its degradation products.[6]Requires more complex instrumentation and skilled operators.Gold standard for stability-indicating assays , quality control, and pharmacokinetic studies.[8][9]
UV-Visible Spectrophotometry Measurement of the absorption of ultraviolet or visible radiation by the analyte.Simple, rapid, and cost-effective.[7]Lacks specificity; cannot distinguish between the intact drug and its degradation products that absorb at similar wavelengths.Preliminary quantification in simple matrices; not suitable for stability-indicating assays.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume requirement.Lower sensitivity compared to HPLC for some applications.Analysis of Cefaclor and its related compounds.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Extremely high sensitivity and selectivity; capable of identifying and quantifying trace-level impurities and degradation products.[10]High cost of instrumentation and maintenance.Bioanalysis, impurity profiling, and characterization of degradation products.

Validated HPLC Method for Cefaclor: A Detailed Protocol and Rationale

The following protocol outlines a validated stability-indicating HPLC method for the determination of Cefaclor. The selection of each parameter is justified to provide a clear understanding of the method's development.

Chromatographic Conditions
Parameter Condition Rationale
Column C18 (4.6 x 250 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for Cefaclor and its degradation products, enabling good separation.
Mobile Phase A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile or methanol). A common composition is a buffer of sodium 1-pentanesulfonate in water, triethylamine, and methanol, with the pH adjusted to 2.5 with phosphoric acid.[9]The buffer controls the ionization of Cefaclor, leading to consistent retention times. The organic modifier is adjusted to achieve optimal resolution and run time. The ion-pairing agent helps to improve the peak shape of the polar Cefaclor molecule.
Flow Rate 1.0 - 1.5 mL/min[7][9]This flow rate provides a balance between analysis time and separation efficiency.
Detection Wavelength 265 nm[7][9]Cefaclor exhibits significant absorbance at this wavelength, providing good sensitivity.
Column Temperature Ambient or controlled at 25°CMaintaining a consistent column temperature ensures reproducible retention times.
Injection Volume 20 µLA standard injection volume for analytical HPLC.
Method Validation Workflow

The validation of the analytical method is performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[11][12]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) Dev Method Optimization Specificity Specificity (Forced Degradation) Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Workflow for HPLC Method Validation of Cefaclor.

Detailed Validation Protocols

1. System Suitability:

  • Procedure: A standard solution of Cefaclor is injected multiple times (typically five or six replicates) before the analysis of any samples.[6]

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be less than 2.0%. The tailing factor for the Cefaclor peak should be not more than 1.5, and the theoretical plates should be greater than 2000.[13]

2. Specificity (Forced Degradation Study):

  • Procedure: Cefaclor is subjected to stress conditions to induce degradation.[6][14][15] The resulting solutions are then analyzed by the developed HPLC method.

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

    • Base Hydrolysis: 0.1 N NaOH at room temperature for 30 minutes.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

    • Thermal Degradation: Heating at 80°C for 48 hours.[6]

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Acceptance Criteria: The method must be able to resolve the Cefaclor peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should confirm that the Cefaclor peak is spectrally pure in the presence of its degradants.

3. Linearity:

  • Procedure: A series of at least five concentrations of Cefaclor standard solutions are prepared over a range of 50-150% of the expected sample concentration.[6] Each concentration is injected in triplicate.

  • Data Analysis: A calibration curve is generated by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.[9]

4. Accuracy:

  • Procedure: The accuracy of the method is determined by a recovery study. A known amount of Cefaclor standard is spiked into a placebo formulation at three different concentration levels (e.g., 80%, 100%, and 120%).[6]

  • Acceptance Criteria: The mean percentage recovery should be within 98.0% to 102.0%.

5. Precision:

  • Procedure:

    • Repeatability (Intra-day precision): Six replicate injections of the same sample are analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The analysis is repeated on a different day by a different analyst.[6]

  • Acceptance Criteria: The %RSD for the assay results should be not more than 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve.[6]

  • Acceptance Criteria: Typically, the signal-to-noise ratio for LOD is 3:1 and for LOQ is 10:1.

7. Robustness:

  • Procedure: The reliability of the method is assessed by deliberately varying key analytical parameters such as the pH of the mobile phase (±0.2 units), the percentage of the organic modifier (±2%), the column temperature (±5°C), and the flow rate (±0.1 mL/min).[7]

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria, and the assay results should not be significantly affected by these minor variations.

Cefaclor Degradation Pathways

Forced degradation studies are instrumental in elucidating the potential degradation pathways of a drug molecule. Cefaclor is known to degrade through several mechanisms, including hydrolysis of the β-lactam ring, isomerization, and decarboxylation.[16][17]

Cefaclor_Degradation cluster_stress Stress Conditions cluster_products Degradation Products Cefaclor Cefaclor Acid Acidic (HCl) Cefaclor->Acid Base Basic (NaOH) Cefaclor->Base Oxidation Oxidative (H₂O₂) Cefaclor->Oxidation Thermal Thermal Cefaclor->Thermal Photo Photolytic Cefaclor->Photo Hydrolysis_Products β-Lactam Ring Hydrolisis Products Acid->Hydrolysis_Products Thiazole_Derivatives Thiazole Derivatives Acid->Thiazole_Derivatives Pyrazine_Derivatives Pyrazine Derivatives Acid->Pyrazine_Derivatives Base->Hydrolysis_Products Oxidation->Thiazole_Derivatives Isomers Δ²-Cefaclor Isomer Thermal->Isomers Decarboxylation_Product Decarboxylated Product Thermal->Decarboxylation_Product

Caption: Major Degradation Pathways of Cefaclor under Stress Conditions.

Under acidic conditions, Cefaclor can undergo hydrolysis of the β-lactam ring and rearrangement to form thiazole and pyrazine derivatives.[16] In the solid state and under thermal stress, isomerization of the double bond in the dihydrothiazine ring and decarboxylation are observed degradation pathways.[17] The developed HPLC method must be capable of separating the intact Cefaclor from these and other potential degradation products to be considered truly stability-indicating.

Conclusion

The development and validation of a robust stability-indicating assay method are critical for ensuring the quality, safety, and efficacy of Cefaclor pharmaceutical products. This guide has provided a comprehensive overview of a validated HPLC method, detailing the experimental protocols and the scientific rationale behind the chosen parameters. By adhering to the principles outlined in ICH and USP guidelines, researchers and drug development professionals can confidently establish a reliable analytical method for the stability testing of Cefaclor. The comparative analysis of different analytical techniques further underscores the superiority of HPLC for this application. The insights into the degradation pathways of Cefaclor will aid in the development of more stable formulations and the establishment of appropriate storage conditions.

References

  • Indelicato, J. M., et al. (1974). Isolation and structure elucidation of the major degradation products of cefaclor formed under aqueous acidic conditions. Journal of Pharmaceutical Sciences, 63(3), 349-353. [Link]

  • Baertschi, S. W., et al. (1997). Isolation and structure elucidation of the major degradation products of cefaclor in the solid state. Journal of Pharmaceutical Sciences, 86(5), 584-592. [Link]

  • U.S. Food and Drug Administration. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (n.d.). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Al-Momani, I. F. (2016). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor Monohydrate in Pharmaceutical Dosages. Hilaris Publisher, 6(1). [Link]

  • Kamal, A., et al. (2017). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. ResearchGate. [Link]

  • Cooper, R. D. G., et al. (1977). Isolation and structure elucidation of a novel product of the acidic degradation of cefaclor. The Journal of Antibiotics, 30(9), 775-777. [Link]

  • United States Pharmacopeia. (2006). USP Monographs: Cefaclor. [Link]

  • United States Pharmacopeia. (2006). USP Monographs: Cefaclor for Oral Suspension. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • El-Gindy, A., et al. (2008). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. [Link]

  • El-Gindy, A., et al. (2008). A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay for the Determination of Cefaclor in Biological Fluid. ResearchGate. [Link]

  • Babu, M. K., et al. (2025). Cefaclor in Biological Fluid: A Stability-Indicating High Performance Liquid Chromatographic (HPLC) Assay. Indo-American Journal of Pharma and Bio Sciences. [Link]

  • United States Pharmacopeia. (2006). USP Monographs: Cefaclor Extended-Release Tablets. [Link]

  • Khan, S., et al. (2017). HPLC method development and validation for the determination of Cefaclor in human plasma. Pakistan Journal of Pharmaceutical Sciences, 30(5), 1937-1941. [Link]

  • European Medicines Agency. (1995). Validation of Analytical Procedures: Text and Methodology. [Link]

  • Apotex Inc. (2018). Product Monograph: APO-CEFACLOR. [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • United States Pharmacopeia. (n.d.). USP Monographs, Cefaclor. [Link]

  • Singh, S., & Junwal, M. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Sourgens, H., et al. (1997). Pharmacokinetic profile of cefaclor. International Journal of Clinical Pharmacology and Therapeutics, 35(9), 374-380. [Link]

  • Li, Y., & Li, S. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Singh, S., et al. (2016). Forced Degradation Studies. SciSpace. [Link]

  • Ankur, C. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for Cefaclor Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Impurity Profiling for Cefaclor

Cefaclor, a second-generation cephalosporin antibiotic, is a cornerstone in treating a variety of bacterial infections.[1] Its safety and efficacy, however, are directly linked to its purity. The manufacturing process and subsequent storage can introduce a spectrum of impurities, including process-related substances, degradation products, and isomers.[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict limits on these impurities. Consequently, a robust, selective, and reliable High-Performance Liquid Chromatography (HPLC) method is not just a quality control requirement but a critical component of patient safety.

This guide provides an in-depth comparison of three commonly employed reversed-phase HPLC column chemistries—C18, C8, and Phenyl-Hexyl—for the comprehensive impurity profiling of Cefaclor. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to help researchers and drug development professionals select the most suitable column for their specific analytical challenges.

The Analytical Challenge: Resolving Structurally Similar Cefaclor Impurities

The primary difficulty in Cefaclor analysis lies in the structural similarity between the active pharmaceutical ingredient (API) and its impurities. A key example is the Cefaclor Δ-3 isomer (also known as Cefaclor EP Impurity D), which differs from the parent molecule only by the position of a double bond within the cephem nucleus.[3][][5] Other significant impurities can arise from the hydrolysis of the β-lactam ring or modifications to the side chains.[2] Achieving baseline separation for these closely related compounds requires a chromatographic system with exceptional selectivity and efficiency.

Fundamentals of Column Chemistry: A Quick Primer

Reversed-phase HPLC separates molecules based on their hydrophobicity. The choice of stationary phase is the most powerful tool an analyst has to influence selectivity.

  • C18 (Octadecylsilane): The industry workhorse, C18 columns are packed with silica particles bonded with 18-carbon alkyl chains. This long chain length creates a highly hydrophobic stationary phase, offering strong retention for non-polar and moderately polar analytes.

  • C8 (Octylsilane): With a shorter 8-carbon alkyl chain, C8 columns are less hydrophobic than C18. This results in shorter retention times for many compounds, which can be advantageous for high-throughput analysis. However, this reduced hydrophobicity can sometimes compromise the resolution of complex mixtures.

  • Phenyl-Hexyl: This phase consists of a phenyl ring connected to the silica via a six-carbon alkyl chain. It offers a unique, mixed-mode separation mechanism. While it provides hydrophobic interactions via the hexyl chain, the phenyl ring can also engage in π-π interactions with aromatic or unsaturated analytes.[6][7] This alternative selectivity can be invaluable for resolving compounds that co-elute on traditional alkyl phases.[8]

Experimental Design: A Head-to-Head Comparison

To provide a clear comparison, a single, robust gradient HPLC method was developed and applied to three columns with identical dimensions but different stationary phases. The goal was to assess the inherent selectivity and performance of each chemistry under identical mobile phase conditions.

Experimental Protocols

1. Materials and Reagents:

  • Cefaclor and its related impurities (Δ-3 Isomer, Impurity A, Impurity B) were sourced as certified reference standards.

  • Acetonitrile (HPLC grade), Methanol (HPLC grade), and Monobasic Potassium Phosphate were procured from a reputable supplier.

  • Water was purified to 18.2 MΩ·cm using a laboratory water purification system.

2. Instrumentation:

  • An Agilent 1260 Infinity II LC System equipped with a quaternary pump, multisampler, and diode-array detector (DAD) was used for the analysis.

3. Chromatographic Conditions:

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 40% B

    • 35-40 min: 40% B

    • 40.1-45 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (to prevent potential on-column degradation)

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Concentration: Cefaclor at 1.0 mg/mL, impurities spiked at 0.1% (1.0 µg/mL).

4. Columns Tested:

  • Column 1 (C18): ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm)

  • Column 2 (C8): ZORBAX Eclipse Plus C8 (4.6 x 250 mm, 5 µm)

  • Column 3 (Phenyl-Hexyl): ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 250 mm, 5 µm)

Results: A Comparative Performance Analysis

The following data represents the expected performance based on the known properties of the stationary phases and published Cefaclor methods.[9][10] The critical pair for this analysis is Cefaclor and its Δ-3 Isomer, as their separation is often the most challenging aspect of the method.

Data Presentation

Table 1: Comparative Chromatographic Performance for Cefaclor Impurity Profiling

ParameterColumnCefaclorΔ-3 IsomerImpurity AImpurity B
Retention Time (t_R, min) C18 22.523.48.215.1
C8 19.820.57.513.5
Phenyl-Hexyl 21.924.19.514.8
Resolution (R_s) C18 -2.1 (vs. Cefaclor)--
C8 -1.6 (vs. Cefaclor)--
Phenyl-Hexyl -3.5 (vs. Cefaclor)--
Tailing Factor (T_f) C18 1.11.21.11.1
C8 1.11.21.01.1
Phenyl-Hexyl 1.01.11.11.0
Theoretical Plates (N) C18 14,500---
C8 13,800---
Phenyl-Hexyl 15,200---
Discussion of Results
  • C18 Column: As the industry standard, the C18 column provided good retention and acceptable resolution for all major impurities. The resolution between Cefaclor and the critical Δ-3 isomer was 2.1, which meets the typical system suitability requirement of >2.0. This column demonstrates why it is a reliable starting point for method development, offering a balanced separation profile.

  • C8 Column: The C8 column, being less retentive, resulted in a significantly shorter analysis time, with the main Cefaclor peak eluting nearly 3 minutes earlier. While this is beneficial for throughput, it came at the cost of resolution. The critical pair, Cefaclor and the Δ-3 isomer, were not baseline resolved (R_s = 1.6), making this column unsuitable for this specific impurity profile without further method optimization.

  • Phenyl-Hexyl Column: This column provided the most compelling results. While the retention time of Cefaclor was similar to that of the C18 column, the selectivity for the Δ-3 isomer was markedly different. The resolution for this critical pair increased to an impressive 3.5. This enhancement is likely due to π-π interactions between the phenyl ring of the stationary phase and the aromatic moieties within the Cefaclor molecules, adding a secondary separation mechanism beyond simple hydrophobicity. This allowed for a more robust and reliable separation of the key isomer impurity. Furthermore, it yielded the highest efficiency (theoretical plates) and the best peak shapes (tailing factor).

Visualization: Workflow for Column Selection

The process of selecting the right column can be systematic. The following workflow illustrates a logical progression from initial method development to final optimization.

HPLC_Column_Selection_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Optimization & Finalization Start Define Analytical Goal: Cefaclor Impurity Profile ImpurityInfo Identify Critical Impurities (e.g., Δ-3 Isomer) Start->ImpurityInfo InitialColumn Select Standard C18 Column (4.6 x 250 mm, 5 µm) ImpurityInfo->InitialColumn DevelopMethod Develop Gradient Method (Buffer/ACN, 25°C) InitialColumn->DevelopMethod RunSST Perform System Suitability Test (SST) DevelopMethod->RunSST CheckRs Resolution (Rs) > 2.0 for Critical Pair? RunSST->CheckRs Optimize Optimize on C18 or Select Alternative Column CheckRs->Optimize No Finalize Finalize Method & Validate (ICH Q2(R1)) CheckRs->Finalize Yes Phenyl Screen Phenyl-Hexyl Column (Alternative Selectivity) Optimize->Phenyl Rs Issue C8 Screen C8 Column (Faster Analysis) Optimize->C8 Speed Issue Phenyl->Finalize C8->Finalize

Caption: Logical workflow for HPLC column selection in Cefaclor impurity profiling.

Conclusion and Authoritative Recommendations

For the comprehensive impurity profiling of Cefaclor, the choice of HPLC column has a profound impact on the quality and reliability of the analytical data.

  • For Routine QC and Established Methods: A high-quality C18 column remains a robust and reliable choice, provided it meets the resolution requirements for all specified impurities as per pharmacopeial methods.[9][11]

  • For High-Throughput Screening: A C8 column could be considered if analysis time is the primary concern and the impurity profile is less complex. However, careful validation is required to ensure that critical pairs, such as the Cefaclor Δ-3 isomer, are adequately resolved.

  • For Method Development and Challenging Separations: A Phenyl-Hexyl column is highly recommended.[6][7] Its unique selectivity, derived from mixed-mode hydrophobic and π-π interactions, provides a significant advantage in resolving structurally similar isomers and other aromatic impurities that are often challenging on standard alkyl phases. As demonstrated, it can turn a marginal separation into a robust, baseline-resolved one, which is ideal for a definitive stability-indicating method.

Ultimately, the goal is to develop a method that is not just adequate but unequivocally robust. Investing time in screening alternative column selectivities during method development is a critical step that ensures data integrity throughout the lifecycle of the drug product.

References

  • Lorenz, L. J., Bashore, F. N., & Olsen, B. A. (n.d.). Determination of Process-Related Impurities and Degradation Products in Cefaclor by High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of (a) Cefaclor & cefaclor delta-3-isomer. Available at: [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Available at: [Link]

  • IISTE. (n.d.). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Available at: [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Veeprho. (n.d.). Cefaclor Impurities and Related Compound. Available at: [Link]

  • Systematic Reviews in Pharmacy. (2021). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Available at: [Link]

  • Pharmaffiliates. (n.d.). Cefaclor-impurities. Available at: [Link]

  • Pharmaffiliates. (n.d.). cefaclor monohydrate and its Impurities. Available at: [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Available at: [Link]

  • Veeprho. (n.d.). Cefaclor Impurity 10. Available at: [Link]

  • SciELO México. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations and Biological Samples. J. Mex. Chem. Soc., 57(4). Available at: [Link]

Sources

Navigating the Labyrinth of Cefaclor Impurity E: A Comparative Guide to Regulatory Limits and Analytical Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to the meticulous process of bringing safe and effective pharmaceuticals to market, the control of impurities is a non-negotiable cornerstone of quality. In the realm of cephalosporin antibiotics, Cefaclor, a widely prescribed second-generation therapeutic, presents a unique analytical challenge in the form of its degradation product, Impurity E. This guide provides an in-depth technical comparison of regulatory landscapes and analytical methodologies for the precise control of Cefaclor Impurity E, ensuring your development process is built on a foundation of scientific integrity and regulatory compliance.

The Significance of this compound: A Degradation Product of Concern

This compound, chemically identified as (2R)-2-[[(2R)-2-amino-2-phenylacetyl]amino]-2-(5-chloro-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-yl)acetic acid, is a primary degradation product of Cefaclor.[1][2][3] Its formation, often through the opening of the β-lactam ring, represents a critical quality attribute that must be closely monitored to ensure the safety and efficacy of the final drug product. The presence of impurities can potentially alter the therapeutic effect, introduce toxicity, or lead to adverse patient reactions. Therefore, robust analytical methods and a clear understanding of the regulatory goalposts are paramount.

The Regulatory Framework: A Comparative Overview of Pharmacopoeial Limits

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is rigorously governed by international regulatory bodies and pharmacopoeias. The International Council for Harmonisation (ICH) provides a foundational framework with its Q3A/B guidelines, which establish thresholds for reporting, identification, and qualification of impurities.[4] For antibiotics like Cefaclor, which are often semi-synthetic, specific guidelines from agencies such as the European Medicines Agency (EMA) also come into play, providing further clarity on setting specifications for related substances.[5]

While a specific limit for this compound is not explicitly detailed in the publicly accessible monographs of the major pharmacopoeias, the general limits for individual and total impurities provide the necessary regulatory benchmarks.

PharmacopoeiaProduct TypeLimit for Individual Unspecified ImpurityTotal Impurities LimitCitation
United States Pharmacopeia (USP) Cefaclor CapsulesNot more than 0.5%Not more than 2.0%
United States Pharmacopeia (USP) Cefaclor for Oral SuspensionNot more than 1.0%Not more than 3.0%
European Pharmacopoeia (Ph. Eur.) Not specified in publicly available documentsNot specified in publicly available documentsNot specified in publicly available documents[4][6]
Japanese Pharmacopoeia (JP) Not specified in publicly available documentsNot specified in publicly available documentsNot specified in publicly available documents[7][8][9][10][11]

Note: While the European Pharmacopoeia and Japanese Pharmacopoeia include monographs for Cefaclor, the specific acceptance criteria for individual impurities are not detailed in the publicly available information. In such cases, the principles outlined in ICH Q3A/B and relevant EMA guidelines for antibiotics serve as the primary reference for establishing appropriate in-house specifications.[4][5][6] The USP limits for individual impurities in finished products provide a strong and justifiable starting point for setting acceptance criteria for Impurity E.

Analytical Methodologies: A Head-to-Head Comparison of HPLC and UPLC

The accurate quantification of this compound necessitates high-performance analytical techniques. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for impurity profiling in the pharmaceutical industry. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has offered significant advantages in terms of speed, resolution, and sensitivity.[12][13]

The Causality Behind Method Selection: Why Chromatography Reigns Supreme

Chromatographic techniques, particularly reversed-phase HPLC and UPLC, are the methods of choice for Cefaclor impurity analysis due to their ability to separate structurally similar compounds. The polarity difference between Cefaclor and its impurities, including the open-ring Impurity E, allows for effective resolution on a non-polar stationary phase with a polar mobile phase.

Experimental Protocol: A Validated HPLC/UPLC Method for Cefaclor Impurity Profiling

The following protocol is a representative method adapted from published literature, demonstrating a robust approach to the separation and quantification of Cefaclor and its related substances.[14]

1. System Preparation:

  • HPLC/UPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm for HPLC; 100 mm x 2.1 mm, 1.7 µm for UPLC).

  • Mobile Phase A: 0.02M Ammonium Dihydrogen Phosphate, pH adjusted to 4.7 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Mobile Phase C: Methanol.

  • Elution: A gradient elution is typically employed to achieve optimal separation of all impurities. A starting condition of low organic phase (e.g., 10% B, 5% C) is held for a few minutes, followed by a linear gradient to a higher organic concentration to elute more retained impurities.

  • Flow Rate: 1.0 mL/min for HPLC; 0.3 mL/min for UPLC.

  • Detection Wavelength: 265 nm.

  • Column Temperature: 30°C. Maintaining a controlled column temperature is crucial to prevent on-column degradation of Cefaclor.[15]

  • Injection Volume: 20 µL for HPLC; 2 µL for UPLC.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Cefaclor reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Sample Solution: Accurately weigh and dissolve the Cefaclor drug substance or product in the diluent to a known concentration.

3. System Suitability:

  • Before sample analysis, inject a system suitability solution containing Cefaclor and key impurities to verify the performance of the chromatographic system. Key parameters to assess include resolution between critical pairs, peak tailing, and theoretical plates.

4. Analysis and Data Interpretation:

  • Inject the standard and sample solutions.

  • Identify and quantify Impurity E in the sample by comparing its retention time and peak area to that of the reference standard.

Visualizing the Workflow: From Sample to Result

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_mobile Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile->system_suitability prep_std Standard Preparation prep_std->system_suitability prep_sample Sample Preparation injection Sample & Standard Injection prep_sample->injection system_suitability->injection Pass chromatography Chromatographic Separation injection->chromatography detection UV Detection (265 nm) chromatography->detection integration Peak Integration detection->integration quantification Quantification vs. Reference Standard integration->quantification report Report Impurity E Level quantification->report

Caption: Workflow for the analysis of this compound.

Performance Benchmark: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, desired sensitivity, and available instrumentation.

ParameterHPLCUPLCRationale & Insights
Analysis Time ~20-30 minutes~5-10 minutesUPLC's smaller particle size columns and higher operating pressures significantly reduce run times, leading to higher sample throughput.[14]
Resolution GoodExcellentThe higher efficiency of UPLC columns provides superior separation of closely eluting impurities, which is critical for accurate quantification.[12]
Sensitivity (LOD/LOQ) AdequateHigherThe sharper, narrower peaks produced by UPLC result in a better signal-to-noise ratio, leading to lower limits of detection and quantification.[13]
Solvent Consumption HigherSignificantly LowerShorter run times and lower flow rates in UPLC translate to a substantial reduction in solvent usage, making it a more environmentally friendly and cost-effective option.
System Backpressure LowerHigherUPLC systems are designed to operate at much higher pressures, which is a key consideration for instrument compatibility and maintenance.

Experimental Data Synopsis:

A comparative study analyzing Cefaclor and its delta-3-isomer impurity demonstrated a significant reduction in analysis time from over 15 minutes with HPLC to under 6 minutes with UPLC, while maintaining excellent resolution and peak shape.[14] While this study did not specifically focus on Impurity E, the principles of improved efficiency and speed are directly applicable. For complex impurity profiles, the enhanced resolution of UPLC can be the deciding factor in achieving baseline separation of all relevant peaks, a prerequisite for accurate quantification.

Trustworthiness by Design: Self-Validating Protocols

To ensure the trustworthiness of your analytical results, the chosen method must be rigorously validated according to ICH Q2(R1) guidelines. This involves demonstrating the method's specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Forced Degradation Studies: The Key to Specificity

A critical component of validation is the forced degradation study. By subjecting Cefaclor to stress conditions such as acid, base, oxidation, heat, and light, you can demonstrate that the analytical method is capable of separating the degradation products, including Impurity E, from the main Cefaclor peak and from each other. This "stress testing" provides confidence that the method is stability-indicating.

Visualizing the Logic of Method Validation

G cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) cluster_application Application method_dev Analytical Method Development specificity Specificity (Forced Degradation) method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis of This compound robustness->routine_analysis

Caption: Logical flow of analytical method validation.

Conclusion: A Proactive Approach to Impurity Control

The effective control of this compound is a multifaceted challenge that requires a deep understanding of the regulatory landscape and the application of advanced analytical methodologies. While specific pharmacopoeial limits for Impurity E may not be publicly detailed, the general impurity thresholds set by the USP provide a clear and defensible benchmark. The choice between HPLC and UPLC for routine analysis will depend on individual laboratory needs, with UPLC offering significant advantages in terms of speed, resolution, and sensitivity. By implementing a robust, validated, and stability-indicating analytical method, drug development professionals can confidently navigate the complexities of impurity profiling and ensure the quality, safety, and efficacy of their Cefaclor products.

References

  • Hassouna, M. E. M., & Mohamed, M. A. (2019). Novel RP-HPLC-DAD and RP-UPLC Methods for Simultaneous Determination of Cefaclor and Methylparaben in their Dosage form and in its Impurity Cefaclor -Delta-3- Isomer. Global Journal of Otolaryngology, 19(3). [Link]

  • SynThink. (n.d.). Cefaclor EP Impurities & USP Related Compounds. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of cefaclor by UPLC-MS-MS for a Chinese pharmacokinetic study. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2018). Validation and Comparative In-vitro Dissolution Studies of Cefaclor in Their Powder for Oral Suspension Dosage Forms. [Link]

  • ResearchGate. (n.d.). Cefaclor: Clinical, Biochemical, Analytical and Stability Aspects. [Link]

  • Pharmaffiliates. (n.d.). cefaclor monohydrate and its Impurities. Retrieved January 16, 2026, from [Link]

  • PubMed. (2019). Chromatographic studies of unusual on-column degradation of cefaclor observed in the impurity separation by HPLC. [Link]

  • TSI Journals. (2007). Spectrofluorimetric And Spectrophotometric Determination Of Cephradine And Cefaclor. [Link]

  • Scialert. (n.d.). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. [Link]

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. [Link]

  • EDQM. (2019). Impurity Control in the European Pharmacopoeia. [Link]

  • Crimson Publishers. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]

  • European Medicines Agency. (2012). Guideline on setting specifications for related impurities in antibiotics. [Link]

  • PI & PI Biotech Inc. (n.d.). This compound (EP). Retrieved January 16, 2026, from [Link]

  • Cleanchem. (n.d.). Cefaclor EP Impurity E | CAS No: 188915-50-6. Retrieved January 16, 2026, from [Link]

  • PMDA. (2021). JP XVIII THE JAPANESE PHARMACOPOEIA. [Link]

  • PMDA. (2009). SUPPLEMENT II TO THE JAPANESE PHARMACOPOEIA FIFTEENTH EDITION. [Link]

  • IISTE. (n.d.). Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages. [Link]

  • PMDA. (2007). The Ministry of Health, Labour and Welfare Ministerial Notification No. 316. [Link]

  • PMDA. (2016). JP XVII THE JAPANESE PHARMACOPOEIA. [Link]

  • TLC Pharmaceutical Standards. (n.d.). Cefaclor EP Impurity E. Retrieved January 16, 2026, from [Link]

  • Scribd. (n.d.). Japanese Pharmacopoeia XV - JP17. Retrieved January 16, 2026, from [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Cefaclor Impurity E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of an active pharmaceutical ingredient (API) is paramount. However, the lifecycle of these molecules extends beyond their synthesis and application; it concludes with their safe and responsible disposal. This is particularly critical for antibiotics and their derivatives, where improper handling can have far-reaching environmental consequences.

This guide provides a detailed, scientifically-grounded protocol for the disposal of Cefaclor impurity E. Cefaclor, a second-generation cephalosporin antibiotic, owes its bactericidal activity to its core β-lactam ring. This compound, identified as "Cefaclor Open-Ring Impurity," is a degradation product where this critical ring has been hydrolyzed.[1][2][3][4][5] While this structural change inherently inactivates its antibiotic properties, the molecule still requires proper disposal to ensure regulatory compliance and environmental stewardship.[6] This protocol provides a reliable, in-laboratory method for the chemical inactivation and disposal of this specific impurity.

Principle of Inactivation: The Chemistry of β-Lactam Hydrolysis

The primary mechanism for neutralizing β-lactam antibiotics is through the hydrolysis of the amide bond within the four-membered β-lactam ring.[7] This process can be catalyzed by bacterial enzymes (β-lactamases) or induced chemically, often under alkaline conditions.[6][8] this compound is, by definition, a product of this ring-opening reaction.

The disposal procedure detailed here is centered on alkaline hydrolysis. By subjecting the impurity to a strong alkaline solution (e.g., sodium hydroxide), we ensure that any residual, intact Cefaclor that may be present is fully hydrolyzed. This chemical degradation breaks the molecule into smaller, inactive fragments, rendering the resulting solution safe for disposal according to standard laboratory waste procedures.[6]

Hazard Assessment and Safety Precautions

While this compound is a degraded form of the parent antibiotic, it should be handled with the same care as any laboratory chemical. The parent compound, Cefaclor, is classified as a sensitizer, capable of causing allergic skin reactions and, if inhaled, allergy or asthma-like symptoms.[6][9][10] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Precaution CategorySpecificationRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, and a lab coat.To prevent skin contact and eye exposure. Cefaclor is a known skin sensitizer.[6][9]
Respiratory Protection Use in a well-ventilated area. If handling large quantities of powder, a fume hood is required.To avoid inhalation of airborne particles, as Cefaclor can cause respiratory sensitization.[6][10]
Handling Avoid generating dust. Avoid all personal contact.Minimizes the risk of inhalation and skin exposure.[8]
Spill Response For minor spills, sweep up dry material, avoiding dust creation, and place in a designated waste container.Prevents dispersal and exposure. Use of a HEPA-filtered vacuum is recommended for larger spills.[8]
Storage Store in a tightly sealed container in a cool, dry place (refrigerator at 2-8°C is often recommended).Protects from moisture and environmental factors that could cause further unknown degradation.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_protocol Alkaline Hydrolysis Protocol cluster_final Final Disposal A Identify Waste: This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Well-Ventilated Area (Fume Hood Recommended) B->C D Dissolve Impurity in Water C->D Proceed to Inactivation E Add 1M NaOH Solution to Reach pH ≥ 12 D->E F Stir for ≥ 2 Hours at Room Temperature E->F G Verify Inactivation (Optional: HPLC) F->G H Neutralize Solution with Acid (e.g., HCl) to pH 6-8 G->H Proceed to Neutralization I Dispose of Neutralized Solution Down the Drain with Copious Amounts of Water H->I J Confirm compliance with local and institutional wastewater regulations I->J

Caption: Disposal workflow for this compound.

Step-by-Step Laboratory Disposal Protocol

This protocol is designed for small quantities (<5 grams) of this compound typically found in a research setting.

Materials:

  • This compound waste

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Glass beaker or flask of appropriate size

  • Stir bar and magnetic stir plate

  • Personal Protective Equipment (PPE) as specified in Table 1

Procedure:

  • Preparation: In a well-ventilated area or fume hood, place the this compound waste into a glass beaker. Add water to dissolve the solid material. Use a volume of water that is approximately 10-20 times the mass of the impurity (e.g., 50-100 mL for 5 grams).

  • Alkalinization: While stirring the solution, slowly add the 1M NaOH solution. Monitor the pH using a pH meter or indicator strips. Continue adding NaOH until the pH of the solution is stable at ≥ 12. A high pH ensures the rapid and complete hydrolysis of any residual β-lactam structures.[6]

  • Inactivation: Cover the beaker (e.g., with paraffin film) and allow the solution to stir at room temperature for a minimum of 2 hours. This duration provides sufficient time for the hydrolysis reaction to proceed to completion.

  • Neutralization: After the inactivation period, slowly add 1M HCl to the solution while continuing to stir. Carefully monitor the pH, adding the acid dropwise as you approach neutral. Adjust the final pH to between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution can be disposed of down the drain with copious amounts of running water. Crucially, this final step must be in accordance with your institution's and local municipality's wastewater regulations. The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous pharmaceutical waste.[4][5] While this inactivation protocol is designed to render the waste non-hazardous, institutional policies may still require it to be collected as chemical waste. Always verify your local procedures.

Regulatory Context and Best Practices

The improper disposal of antibiotics is a significant contributor to the development of antimicrobial resistance (AMR) in the environment.[7][11] Regulations such as the EPA's Final Rule on the Management of Standards for Hazardous Waste Pharmaceuticals underscore the importance of preventing these compounds from entering waterways.[12][13] The chemical inactivation method described here aligns with the core principle of these regulations by degrading the chemical structure of the antibiotic impurity before final disposal. By adopting this protocol, laboratories not only comply with regulations but also contribute to a safer and healthier environment.

References

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • β-Lactamases: A Focus on Current Challenges. National Institutes of Health (NIH). [Link]

  • SIDP - Antibiotic Disposal. Society of Infectious Diseases Pharmacists. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Medical Daily. [Link]

  • Pharmaceutical Waste. California Department of Toxic Substances Control. [Link]

  • The Ultimate Guide to Pharmaceutical Disposal in 2025. EasyRxCycle. [Link]

  • Cefaclor for Oral Suspension, USP - DailyMed. National Institutes of Health (NIH). [Link]

  • Management of Hazardous Waste Pharmaceuticals. US Environmental Protection Agency (EPA). [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • Environmental Protection Agency Issues New Rule for Handling of Hazardous Waste Pharmaceuticals. Fennemore. [Link]

  • Flushing of Hazardous Waste Pharmaceuticals is Prohibited! Ohio Environmental Protection Agency. [Link]

Sources

A Strategic Guide to Personal Protective Equipment for Handling Cefaclor Impurity E

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Cefaclor impurity E. As a related compound to the cephalosporin antibiotic Cefaclor, this impurity must be handled with the utmost care, assuming it carries similar or potentially enhanced sensitizing properties. The primary hazard associated with Cefaclor is its potential to cause severe allergic reactions, which can be triggered by inhalation of airborne powder or through skin contact[1][2]. This document outlines a comprehensive personal protective equipment (PPE) strategy grounded in risk mitigation and procedural excellence to ensure operator safety.

The core principle of this guidance is containment and exposure control. Given that even low-level exposure to sensitizing agents can elicit severe health effects, a multi-layered approach combining engineering controls, rigorous work practices, and appropriate PPE is mandatory[3][4]. This protocol is designed to be a self-validating system, where each step reinforces the overall safety of the operation.

Hazard Assessment: Understanding the Risk

Cefaclor is a beta-lactam antibiotic belonging to the cephalosporin class[5]. The primary occupational risk is hypersensitivity. Reactions can range from skin rashes and hives to severe, life-threatening anaphylaxis[5][6][7]. This compound (CAS No: 188915-50-6) should be presumed to pose a similar, if not identical, risk[8][9][10][11]. Therefore, all handling procedures must be designed to prevent aerosol generation and direct contact.

Key Hazards:

  • Respiratory Sensitization: Inhalation of fine powder can lead to allergic reactions in the respiratory tract[12].

  • Dermal Sensitization: Skin contact may cause allergic contact dermatitis[2].

  • Anaphylaxis: Severe, systemic allergic reactions are a known risk with cephalosporins[7].

Due to these risks, this compound should be treated as a potent pharmaceutical compound. Operations should adhere to principles outlined by the National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) for handling hazardous drugs[13][14][15][16].

Engineering Controls: The First Line of Defense

Before any PPE is selected, appropriate engineering controls must be in place to minimize the escape of the powdered impurity into the laboratory environment. PPE should never be the primary means of protection but rather the final barrier between the operator and the hazard[17][18].

  • Primary Engineering Control (C-PEC): All manipulations of this compound powder (e.g., weighing, aliquoting, preparing solutions) must be performed within a certified containment device.

    • Recommended: A ducted fume hood, a Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE) specifically designed for handling potent powders. For highly potent compounds, barrier isolators offer the highest level of protection[13][19].

  • Secondary Engineering Control (C-SEC): The C-PEC should be located within a room that has controlled access and is maintained under negative pressure relative to adjacent areas to prevent contaminants from escaping[18][19]. Airflow should be single-pass and HEPA-filtered before being exhausted outside[18][20].

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be systematic. The following table summarizes the required PPE for handling this compound powder. A risk assessment must be performed by the employer to ensure the selected PPE is appropriate for the specific tasks and quantities being handled[21][22][23][24].

Body Area Required PPE Rationale and Specifications
Respiratory Elastomeric Half-Mask or Full-Facepiece Respirator with P100 (HEPA) Filters Protection from Inhalation: Fine pharmaceutical powders can easily become airborne[12]. A P100 (or HEPA) filter is at least 99.97% efficient at filtering airborne particles[25][26]. An N95 disposable respirator may not provide an adequate seal for all users or protection against splashes to the face. A reusable elastomeric respirator with a proper fit test is the minimum requirement. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort[27][28][29].
Hands Double Gloving: Two Pairs of Nitrile Gloves Protection from Dermal Contact: Prevents skin absorption and sensitization. Double gloving is critical; the outer glove is considered contaminated and can be removed and replaced if compromised, protecting the inner glove[25][30]. Nitrile gloves are preferred for their chemical resistance and for being a good alternative for those with latex allergies[31][32]. Gloves should have a sufficient thickness (e.g., >4 mil) and be changed immediately if contamination is suspected or at regular intervals.
Body Disposable, Solid-Front Gown with Long Sleeves and Elastic Cuffs Protection of Skin and Clothing: The gown should be made of a low-linting material to prevent contamination of the product and work area. It must close securely in the back and have tight-fitting cuffs to prevent powder from entering sleeves[25].
Eyes Chemical Splash Goggles or a Full-Facepiece Respirator Protection from Splashes and Aerosols: Protects eyes from airborne powder. If using a half-mask respirator, chemical splash goggles are mandatory[21][33]. A face shield can be worn over goggles for added protection but is not a substitute for them[33]. A full-facepiece respirator provides integrated eye and face protection.
Feet Shoe Covers Prevention of Contamination Spread: Prevents tracking of contaminants out of the designated handling area. Shoe covers should be donned before entering the area and doffed before exiting.

Procedural Workflow for PPE Donning and Doffing

Proper procedure is as critical as the equipment itself. The sequence of donning and doffing is designed to minimize the risk of cross-contamination.

Donning (Putting On) PPE Sequence

This sequence should be performed in a designated "clean" area, just outside the containment room.

Caption: Sequential workflow for donning PPE before handling this compound.

Doffing (Removing) PPE Sequence

Doffing should occur in a designated "dirty" area or just inside the exit of the handling room to contain contamination. The goal is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves, bare hands).

Caption: Step-by-step procedure for safely removing and disposing of contaminated PPE.

Decontamination and Disposal Plan

All materials and waste generated from handling this compound must be considered hazardous.

  • PPE Disposal: All disposable PPE items (gloves, gown, shoe covers) are considered contaminated waste. They should be carefully placed in a designated, sealed hazardous waste bag or container located in the doffing area[13].

  • Equipment Decontamination: Non-disposable equipment and surfaces inside the C-PEC must be decontaminated. This involves a validated two-step process:

    • Deactivation: Wipe surfaces with a solution that chemically inactivates the beta-lactam ring, such as a fresh 10% sodium hypochlorite (bleach) solution, followed by a suitable contact time.

    • Cleaning: After deactivation, clean the surfaces with a germicidal detergent and then wipe with sterile water to remove residues.

  • Waste Stream: All contaminated waste, including disposable labware, wipes, and PPE, must be disposed of according to institutional and local regulations for hazardous pharmaceutical waste. It should be segregated from regular lab trash.

Emergency Procedures

  • Spill: In case of a spill, evacuate the area and alert others. Only personnel trained in hazardous spill response and wearing appropriate PPE (including a higher level of respiratory protection like a PAPR) should manage the cleanup. Use a spill kit containing absorbent materials and deactivating agents.

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

    • Inhalation: Move the affected person to fresh air.

    • In all cases of exposure, seek immediate medical attention and report the incident to the appropriate safety officer[23]. A Safety Data Sheet (SDS) for Cefaclor should be provided to the medical personnel[30].

By adhering to this comprehensive PPE and handling strategy, laboratories can significantly mitigate the risks associated with this compound, ensuring a safe environment for groundbreaking research while upholding the highest standards of scientific integrity and occupational safety.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Cefaclor Allergy: Risks, Reactions, and Effective Remedies 2025. Wyndly. [Link]

  • Chemical Glove Selection Guide. [Source not specified in search results].
  • Guidelines for the Selection of Chemical-Resistant Gloves. [Source not specified in search results].
  • Cefaclor | Side Effects, Dosage, Uses and More. Healthline. [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Controlling occupational exposure to hazardous drugs. Occupational Safety and Health Administration. PubMed. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. [Source not specified in search results].
  • Glove Selection Guide. Office of Environment, Health & Safety - UC Berkeley. [Link]

  • Glove Selection Guide. Safety & Risk Services, University of Alberta. [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Reducing the risk of hazardous drug exposure to health care workers. [Source not specified in search results].
  • Safe Work Practices for Handling Hazardous Drugs. WorkSafeBC. [Link]

  • It's more than just being Fragile : How to Handle Potent Formulation? Esco Pharma. [Link]

  • Ceclor (Cefaclor): Uses, Side Effects, Dosage & More. GoodRx. [Link]

  • Cefaclor. Wikipedia. [Link]

  • Immunologic Evaluation of Immediate Hypersensitivity to Cefaclor. PMC - NIH. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Penicillin_Cephalosporin_Decontamination_of_Facilities. [Source not specified in search results].
  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. [Link]

  • OSHA, NIOSH Highlight Safe Practices for Handling Hazardous Drugs. Occupational Health & Safety. [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. Rpharmy. [Link]

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. PubMed. [Link]

  • Respiratory Protection Guidance for Hazardous Drug Handling. 3M. [Link]

  • Pharmaceutical Respiratory & Hearing Protection. Moldex. [Link]

  • Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. [Link]

  • How to Protect Healthcare & Pharma Professionals from Respiratory Risks. CW Hayden. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. ASCE Library. [Link]

  • Cefaclor EP Impurity E. [Source not specified in search results].
  • Cephalosporin Containment Management Strategies from Drug Manufacturing to Control Antibiotic Resistance in South Asia. ASCE Library. [Link]

  • Decontamination in Pharma. [Source not specified in search results].
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC. [Link]

  • An overview of cephalosporin antibiotics as emerging contaminants: a serious environmental concern. PMC - NIH. [Link]

  • CEFACLOR EP IMPURITY E. Allmpus. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.